Ethyl 1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOGUSFYRBSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18739-39-4 | |
| Record name | ethyl 1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Ethyl 1,4-Diazepane-1-carboxylate: Synthesis, Reactivity, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Diazepane Scaffold
In the landscape of modern medicinal chemistry, the 1,4-diazepane ring system stands out as a "privileged scaffold." Its inherent conformational flexibility and the strategic placement of two nitrogen atoms make it a cornerstone for developing a wide array of therapeutic agents, from central nervous system modulators to anti-cancer agents[1][2]. Ethyl 1,4-diazepane-1-carboxylate is a particularly valuable derivative of this core structure. The presence of an ethyl carbamate on one nitrogen and a free secondary amine on the other provides a powerful tool for sequential, site-selective functionalization. This guide offers an in-depth examination of this key building block, from its fundamental properties to its practical application in synthetic workflows.
Core Compound Identification and Properties
The first step in any rigorous scientific endeavor is the unambiguous identification of the material . This compound is identified by the CAS Number 18739-39-4 [3][4].
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Registry Number | 18739-39-4 | [3] |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Physical Form | Solid | |
| InChI Key | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CCOC(=O)N1CCCNCC1 | [5] |
Synthesis and Strategic Reactivity
The utility of this compound lies in the differential reactivity of its two nitrogen atoms. The nitrogen at position 1 is protected as a carbamate, rendering it significantly less nucleophilic. In contrast, the nitrogen at position 4 is a secondary amine, which serves as the primary site for synthetic elaboration.
Conceptual Synthetic Pathway
The synthesis of N-protected diazepanes is a well-established field, often involving cyclization strategies. The ethyl carbamate group is typically introduced to protect one of the amine functionalities, allowing for selective reaction at the other nitrogen. This strategic protection is paramount for building molecular complexity in a controlled manner.
Caption: Synthetic utility of this compound.
Core Reactivity Insights
-
N4-Position (Secondary Amine): This is the primary reactive site for nucleophilic attack. It readily undergoes reactions such as:
-
Alkylation: Reaction with alkyl halides (R-X) under basic conditions to introduce alkyl substituents.
-
Acylation: Reaction with acyl chlorides (R-COCl) or acid anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
N1-Position (Carbamate): The ethyl carbamate is a robust protecting group, stable to many conditions used to modify the N4-position. It can be removed later in a synthetic sequence, typically via acidic or basic hydrolysis, to liberate the N1 amine for subsequent functionalization. This two-step, selective functionalization is the key advantage of this reagent.
Applications in Medicinal Chemistry and Drug Discovery
The 1,4-diazepane nucleus is a recurring motif in compounds targeting the central nervous system and in oncology. Its ability to adopt various low-energy conformations allows it to interact with a diverse range of biological targets. The development of novel diazepine derivatives is an active area of research for creating agents with antipsychotic, anticonvulsant, antibacterial, and anticancer properties[1].
For instance, the synthesis of complex thieno[3][5]diazepine derivatives with potential anticancer activity often starts from precursors that allow for the construction of the core diazepine ring[6]. Similarly, the creation of novel 1,4-benzodiazepines, a class of drugs with significant therapeutic history, can involve intramolecular coupling reactions where a pre-formed, functionalized nitrogen-containing ring is essential[7]. This compound serves as an ideal starting point for building libraries of such compounds for screening and lead optimization.
Experimental Protocol: N4-Benzylation
This protocol provides a representative example of how to selectively functionalize the N4-position. The benzylation of the secondary amine is a common step in building more complex molecular architectures.
Objective: To synthesize Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirring suspension.
-
Electrophile Addition: Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.
Caption: Workflow for N4-Benzylation protocol.
Safety and Handling
As with any chemical reagent, proper handling is essential. This compound is classified with specific hazards that require appropriate safety precautions.
-
GHS Hazard Statements: According to PubChem, this compound is associated with the following hazards:
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated place, preferably a chemical fume hood, to avoid inhalation of dust or vapors[8][9].
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat[8][10].
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling[8][10].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8][9].
-
Spectroscopic Characterization Profile
While detailed spectra should be acquired for each batch, the structural features of this compound give rise to a predictable spectroscopic signature.
-
¹H NMR: Expect to see signals corresponding to the ethyl group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons). The protons on the diazepane ring will appear as complex multiplets in the aliphatic region. A signal for the N-H proton of the secondary amine should also be present, which is typically broad and may exchange with D₂O.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~155-170 ppm, the -OCH₂- carbon at ~60-65 ppm, and several signals in the aliphatic region for the carbons of the seven-membered ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbamate group is expected around 1700-1720 cm⁻¹. C-H stretching bands will be present below 3000 cm⁻¹, and an N-H stretching band for the secondary amine would appear around 3300-3400 cm⁻¹.
References
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"Ethyl 1,4-diazepane-1-carboxylate" molecular weight and formula
An In-Depth Technical Guide to Ethyl 1,4-Diazepane-1-Carboxylate
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a valuable heterocyclic building block for professionals in chemical research and drug development. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights into its practical use.
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
The 1,4-diazepane moiety is a privileged seven-membered heterocyclic scaffold that is of significant interest in medicinal chemistry. Its unique three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal core for designing molecules that can interact with complex biological targets. Derivatives of 1,4-diazepane have demonstrated a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2]
This compound serves as a key intermediate in the synthesis of more complex molecules. The ethyl carbamate group acts as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine. This mono-protection strategy is fundamental for controlled, stepwise synthetic routes, making this compound a versatile tool for building diverse chemical libraries for drug discovery.[3][4]
Core Molecular and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, stoichiometry calculations, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [5][6] |
| Molecular Weight | 172.22 g/mol | [5][6] |
| CAS Number | 18739-39-4 | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Solid | [5] |
| Boiling Point (Predicted) | 257.2 ± 23.0 °C | [7] |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 10.44 ± 0.20 | [7] |
Synthesis and Characterization
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the mono-N-protection of 1,4-diazepane (also known as homopiperazine). A common and efficient method involves the reaction of 1,4-diazepane with ethyl chloroformate under basic conditions. The causality behind this choice is rooted in the high reactivity of ethyl chloroformate towards amines. By carefully controlling the stoichiometry (using approximately one equivalent of the chloroformate), one can favor the formation of the mono-substituted product over the di-substituted byproduct. The base, often a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing the protonation of the starting amine.
Below is a conceptual workflow for this synthesis.
Figure 1. Conceptual workflow for the synthesis of this compound.
Structural Characterization
Validation of the final product's identity and purity is non-negotiable. Standard analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic peaks for the ethyl group (a triplet and a quartet), along with multiplets for the seven methylene protons of the diazepane ring and a broad singlet for the N-H proton. ¹³C NMR would confirm the presence of eight distinct carbon environments.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 173.1.[10]
-
Infrared (IR) Spectroscopy: Key stretches would include the N-H band (around 3300 cm⁻¹) and the strong carbonyl (C=O) stretch of the carbamate group (around 1700 cm⁻¹).[9]
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile building block. The presence of a free secondary amine provides a reactive handle for a multitude of chemical transformations, including alkylation, acylation, arylation, and reductive amination.
Key Intermediate for Kinase Inhibitors
A notable application is in the synthesis of Rho-kinase (ROCK) inhibitors, such as K-115.[3] ROCK inhibitors are a class of drugs investigated for the treatment of glaucoma and other cardiovascular diseases. The synthesis of these complex molecules often requires a chiral diazepane core, and precursors like this compound can be elaborated to achieve the desired final structure.[3][11]
General Protocol: N-Alkylation for Library Synthesis
To illustrate its utility, we provide a self-validating protocol for a representative follow-up reaction: N-alkylation. This reaction is a cornerstone of combinatorial chemistry for generating libraries of related compounds for biological screening.
Objective: To synthesize Ethyl 4-benzyl-1,4-diazepane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension. Stir vigorously.
-
Reagent Addition: Add benzyl bromide dropwise to the stirring suspension at room temperature. Causality Note: The excess base (K₂CO₃) is crucial to scavenge the HBr formed, driving the reaction forward. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Reaction Monitoring: Heat the mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash column chromatography on silica gel.
Validation: The success of the reaction is validated by the disappearance of the N-H proton signal in ¹H NMR and a corresponding mass increase in the MS spectrum.
Figure 2. General workflow illustrating the use of this compound as a synthetic intermediate.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. This compound is classified with specific hazards that necessitate careful handling.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures & PPE:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[13] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and role as a mono-protected intermediate provide researchers with a reliable starting point for the synthesis of novel and complex molecular architectures. By understanding its properties, synthesis, and safe handling, scientists can effectively leverage this building block to construct the next generation of therapeutic agents.
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2020). Molecules, 25(21), 5099. Retrieved from [Link]
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A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2008). Organic Process Research & Development, 12(6), 1144-1148. Retrieved from [Link]
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A Technical Guide to Ethyl 1,4-diazepane-1-carboxylate: Synthesis, Properties, and Application in Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1,4-diazepane-1-carboxylate, a key heterocyclic building block, holds significant importance in medicinal chemistry, primarily as a crucial intermediate in the synthesis of advanced therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol, and its pivotal role in the development of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. The mechanism of action of these antagonists, involving the orexin signaling pathway, is also elucidated, offering a complete scientific narrative from fundamental chemistry to clinical application.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1]
The unequivocal IUPAC name precisely defines the molecular structure, indicating an ethyl ester of a carboxylic acid at the 1-position of a 1,4-diazepane ring.
Synonyms: This compound is known by several other names in chemical literature and commercial catalogs, which include:
-
1-(Ethoxycarbonyl)-1,4-diazepane
-
N-Ethoxycarbonylhomopiperazine
-
Ethyl homopiperazine-1-carboxylate
-
1-Carboethoxy-1,4-diazepane
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 18739-39-4 | [1] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1] |
| Molecular Weight | 172.22 g/mol | [1] |
| Appearance | Solid | - |
| SMILES | CCOC(=O)N1CCCNCC1 | [1] |
| InChIKey | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the selective mono-N-ethoxycarbonylation of 1,4-diazepane (also known as homopiperazine). The primary challenge in this synthesis is to prevent the di-acylation of the starting material, which has two reactive secondary amine groups. The following protocol is designed to favor the formation of the mono-substituted product.
Causality Behind Experimental Choices
The choice of reagents and reaction conditions is critical for achieving high selectivity and yield. Ethyl chloroformate is the reagent of choice for introducing the ethoxycarbonyl group. The reaction is typically carried out at a low temperature to control the reactivity of the reagents and minimize the formation of the di-substituted byproduct. The use of a base is necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. A careful, dropwise addition of ethyl chloroformate to a solution of 1,4-diazepane ensures that the concentration of the acylating agent remains low, further favoring mono-substitution.
Detailed Step-by-Step Methodology
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Ethyl Chloroformate
-
Triethylamine (or another suitable base like sodium carbonate)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diazepane (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl chloroformate (1 equivalent) in dichloromethane dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Self-Validating System
The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data should be consistent with the structure of this compound.
Application in Drug Development: Synthesis of Orexin Receptor Antagonists
This compound serves as a pivotal building block in the synthesis of a class of drugs known as dual orexin receptor antagonists (DORAs). These drugs, such as suvorexant and its analogs, are used for the treatment of insomnia.[2][3][4][5] The 1,4-diazepane scaffold provides a three-dimensional structure that is crucial for the antagonist's binding to the orexin receptors.[6]
Synthetic Workflow
The general synthetic strategy involves the initial protection of one of the nitrogen atoms of 1,4-diazepane with an ethoxycarbonyl group, yielding this compound. The remaining secondary amine is then available for further functionalization, typically through N-arylation or acylation, to build the rest of the complex drug molecule.
Caption: Mechanism of action of dual orexin receptor antagonists.
Conclusion
This compound is a fundamentally important molecule in contemporary drug discovery. Its well-defined synthesis allows for its efficient production, and its unique structural features make it an ideal scaffold for the development of complex therapeutic agents. The successful application of this building block in the creation of dual orexin receptor antagonists for insomnia highlights the power of leveraging fundamental organic chemistry to address significant unmet medical needs. This guide provides the necessary technical information for researchers to confidently utilize this compound in their own research and development endeavors.
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A Senior Application Scientist's Technical Guide to Ethyl 1,4-diazepane-1-carboxylate
Executive Summary: Ethyl 1,4-diazepane-1-carboxylate is a pivotal heterocyclic building block, widely utilized by researchers in medicinal chemistry and drug development. Its structure features a seven-membered 1,4-diazepane ring, where one of the nitrogen atoms is protected by an ethoxycarbonyl group. This strategic functionalization renders the molecule a versatile intermediate, enabling selective modification at the unprotected secondary amine. This guide provides an in-depth examination of its molecular identifiers, physicochemical properties, a robust synthesis protocol with mechanistic rationale, predicted spectroscopic signatures, and its core applications as a scaffold in the synthesis of complex, biologically active molecules.
Molecular Identification and Physicochemical Properties
Precise identification is the foundation of all chemical research. This compound is cataloged across major chemical databases, ensuring traceability and consistency in research and procurement.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)N1CCCNCC1 | [1][2][3] |
| InChIKey | CYXOGUSFYRBSJU-UHFFFAOYSA-N | [1][2][3] |
| CAS Number | 18739-39-4 | [1][4] |
| Molecular Formula | C₈H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 172.22 g/mol | [1][3] |
| Synonyms | N-(ethoxycarbonyl)homopiperazine, Ethyl 1-homopiperazinecarboxylate |[1] |
The molecule's computed properties provide insight into its behavior in various solvent systems and its potential as a drug-like fragment.
Table 2: Computed Physicochemical Data
| Property | Value | Description |
|---|---|---|
| XLogP3 | 0.2 | A measure of lipophilicity. The low value suggests good aqueous solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Indicates potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The secondary amine (-NH). |
| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the tertiary nitrogen. |
| Rotatable Bond Count | 2 | Provides conformational flexibility. |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is a classic example of selective N-protection of a symmetrical diamine. The core challenge is to achieve mono-acylation while minimizing the formation of the di-substituted byproduct. This protocol is designed as a self-validating system, incorporating in-process checks and robust characterization.
Causality of Experimental Design: The choice of reagents and conditions is critical. Ethyl chloroformate is a standard reagent for introducing the "EtO(C=O)-" protecting group. The reaction is performed at a reduced temperature (0 °C) to moderate the reactivity of the chloroformate and improve selectivity. A base, such as triethylamine (TEA) or potassium carbonate, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve both the starting materials and the product.
Workflow: Selective N-Acylation of 1,4-Diazepane
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1,4-diazepane (homopiperazine, 1.2 equivalents) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 equivalents) to the cooled solution. The slight excess of the diamine and the use of a non-nucleophilic base are key to favoring mono-acylation.
-
Acylating Agent Addition: Add ethyl chloroformate (1.0 equivalent), dissolved in a small amount of DCM, dropwise to the stirring solution over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent over-reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl chloroformate is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure product.
-
Validation: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Predicted Spectroscopic Signature
Table 3: Predicted NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |
|---|---|---|---|
| -O-CH₂-CH₃ | ~1.25 ppm (t, 3H) | ~14.5 ppm | Standard alkyl methyl group adjacent to a CH₂. |
| -O-CH₂-CH₃ | ~4.15 ppm (q, 2H) | ~61.5 ppm | CH₂ group deshielded by the adjacent oxygen atom. |
| C(O)N-CH₂- | ~3.60 ppm (m, 4H) | ~46-49 ppm | Methylene groups adjacent to the acylated nitrogen, deshielded by the carbamate. |
| -NH-CH₂- | ~2.90 ppm (m, 2H) | ~47-50 ppm | Methylene group adjacent to the secondary amine. |
| -CH₂-CH₂-NH- | ~1.85 ppm (m, 2H) | ~28-32 ppm | Central methylene group of the diazepine ring. |
| -NH- | ~1.5-2.5 ppm (br s, 1H) | N/A | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |
| -C=O | N/A | ~156.0 ppm | Typical chemical shift for a carbamate carbonyl carbon. |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
|---|---|---|
| ~3350 | N-H | Stretching (secondary amine) |
| 2980-2850 | C-H | Stretching (aliphatic) |
| ~1700 | C=O | Stretching (carbamate carbonyl) |
| ~1240 | C-O | Stretching (ester) |
| ~1150 | C-N | Stretching |
Core Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The 1,4-diazepane moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anxiolytic, and antibacterial properties.[5]
The ethyl carbamate group serves two primary functions:
-
Protecting Group: It deactivates one nitrogen atom, allowing for selective chemical transformations at the other, more nucleophilic secondary amine.
-
Synthetic Handle: The secondary amine is free to react in nucleophilic substitution or addition reactions, enabling the attachment of various pharmacophores or side chains.
This strategic design allows for the systematic exploration of chemical space around the diazepane core, a key process in lead optimization during drug discovery.
Caption: Role as a versatile intermediate in scaffold development.
Safety and Handling
According to aggregated data from suppliers, this compound is classified as an irritant.[1]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for constructing complex molecular architectures. This guide provides the foundational knowledge—from synthesis to application—required for researchers to effectively and safely incorporate this valuable building block into their drug discovery programs.
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"Ethyl 1,4-diazepane-1-carboxylate" physical and chemical properties
An In-Depth Technical Guide to Ethyl 1,4-Diazepane-1-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, making it a valuable building block for targeting a wide range of biological receptors. This guide focuses on a key derivative, this compound, a versatile intermediate in the synthesis of complex pharmaceutical agents. We will provide an in-depth examination of its physical and chemical properties, synthesis, and spectral characteristics, offering field-proven insights for researchers and drug development professionals.
Core Molecular Attributes and Identifiers
This compound is a seven-membered heterocyclic compound where one of the nitrogen atoms of the diazepane ring is protected as an ethyl carbamate. This modification is crucial as it deactivates one nitrogen, allowing for selective functionalization of the secondary amine at the 4-position, a common strategy in multi-step drug synthesis.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 18739-39-4 | PubChem[2] |
| Molecular Formula | C₈H₁₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 172.22 g/mol | Sigma-Aldrich, PubChem[2] |
| Canonical SMILES | CCOC(=O)N1CCCNCC1 | PubChem[2] |
| InChI Key | CYXOGUSFYRBSJU-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Hydrogen Bond Donors | 1 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bonds | 2 | PubChem[2] |
Synthesis and Reactivity
The synthesis of N-protected 1,4-diazepanes is a well-established field, driven by their utility as pharmaceutical intermediates.[3] this compound is typically prepared through the reaction of a suitable precursor, such as homopiperazine (1,4-diazepane), with ethyl chloroformate.
Expertise in Action: Why Ethyl Carbamate Protection? While tert-butyloxycarbonyl (Boc) is a more common protecting group, the ethyl carbamate (also known as a carbethoxy or -COOEt group) offers distinct advantages. It is significantly more stable to acidic conditions that would readily cleave a Boc group.[3] This robustness allows for chemical transformations on other parts of the molecule under acidic conditions without risking deprotection. Removal of the ethyl carbamate group typically requires harsh conditions, such as strong base (e.g., KOH) or acid hydrolysis, ensuring its stability throughout a multi-step synthesis.
Diagram: General Synthetic Workflow
Caption: A representative workflow for the synthesis and purification of the title compound.
Protocol: Synthesis of this compound
This protocol is a representative method based on standard organic chemistry principles for N-acylation. Researchers should adapt it based on laboratory conditions and scale.
-
Reaction Setup: To a solution of homopiperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add ethyl chloroformate (1.0 eq) dropwise.
-
Causality: The reaction is performed at 0 °C to control the exothermicity of the acylation. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Self-Validation: The bicarbonate wash removes any remaining acidic byproducts, ensuring a cleaner crude product.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Profile
Structural elucidation is paramount in chemical synthesis. The following are the expected spectroscopic characteristics for this compound, based on its molecular structure and principles of spectroscopy.[4][5]
| Spectroscopy | Expected Features |
| ¹H NMR | Ethyl Group: A quartet (~4.1 ppm, 2H) for the -O-CH₂ - and a triplet (~1.2 ppm, 3H) for the -CH₃. Diazepane Ring: A complex series of multiplets between ~2.7 and ~3.6 ppm corresponding to the five distinct methylene (-CH₂-) groups on the ring. The proton on the secondary amine (-NH) would appear as a broad singlet. |
| ¹³C NMR | Approximately 7 unique carbon signals are expected (assuming some ring carbons are chemically equivalent). Key signals include: Carbonyl: ~156 ppm -O-CH₂-: ~61 ppm Ring Carbons: ~45-55 ppm -CH₃: ~14 ppm |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbamate carbonyl group. N-H Stretch: A moderate band around 3300 cm⁻¹ from the secondary amine. C-H Stretch: Bands just below 3000 cm⁻¹ for sp³ C-H bonds. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z 173.1285 |
Safety and Handling
Proper handling of all chemical reagents is critical for laboratory safety. Based on GHS classifications, this compound should be handled with care.[2]
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2] |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry place.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention.[6][8]
Conclusion and Applications
This compound is more than a simple chemical; it is an enabling tool for drug discovery. The presence of a stable carbamate protecting group on one nitrogen and a free secondary amine on the other makes it an ideal starting point for building molecular complexity. Researchers can leverage the free amine for a variety of chemical transformations, including reductive amination, acylation, and alkylation, to synthesize libraries of novel compounds for screening against biological targets. Its structural core is integral to compounds with demonstrated activities, highlighting the importance of this intermediate in the development of new therapeutics.[1][3]
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Ethyl 1,4-Diazepane-1-carboxylate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an attractive core for the design of novel therapeutics targeting a range of biological targets. This in-depth technical guide focuses on Ethyl 1,4-diazepane-1-carboxylate, a key building block that offers a strategic entry point into this valuable chemical space. We will explore its synthesis, physicochemical properties, and reactivity, providing field-proven insights and detailed protocols for its application in drug development programs.
Introduction: The Strategic Value of the 1,4-Diazepane Core
The seven-membered 1,4-diazepane ring system is a recurring motif in pharmaceuticals due to its favorable pharmacological properties. Derivatives have shown a wide array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] The non-planar, flexible nature of the seven-membered ring allows for the precise positioning of pharmacophoric elements to optimize interactions with biological targets.
This compound serves as an ideal starting material for the elaboration of this scaffold. The ethyl carbamate moiety acts as a stable and reliable protecting group for one of the nitrogen atoms, allowing for selective functionalization of the secondary amine at the 4-position. This mono-protection strategy is fundamental for the controlled and stepwise synthesis of complex N,N'-disubstituted 1,4-diazepane derivatives.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 18739-39-4 | [2] |
| Appearance | Solid | [3] |
| Boiling Point (Predicted) | 257.2 ± 23.0 °C | [4] |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.44 ± 0.20 | [4] |
Spectroscopic Data (Predicted & Typical)
While experimental spectra for this specific compound are not widely published, the following data is based on predictions and analysis of similar structures.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the diazepane ring protons. The methylene protons adjacent to the nitrogen atoms will appear as multiplets in the 2.7-3.6 ppm region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for the ethyl group (around 14 ppm for the methyl and 61 ppm for the methylene), the carbonyl carbon of the carbamate (around 156 ppm), and the four distinct methylene carbons of the diazepane ring (typically in the 40-55 ppm range).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the carbamate group in the range of 1680-1700 cm⁻¹. The N-H stretching of the secondary amine will appear as a moderate absorption around 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl chains will be observed in the 2850-2960 cm⁻¹ region.[5][6]
-
MS (Mass Spectrometry): The monoisotopic mass is 172.1212 g/mol .[2] In mass spectrometry, the molecule is expected to show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) at m/z 173.1285.[7]
Synthesis of this compound
The synthesis of this compound can be approached through the mono-protection of the parent 1,4-diazepane (homopiperazine). A general and reliable method involves the reaction of homopiperazine with ethyl chloroformate under basic conditions.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol
This protocol is based on established procedures for the mono-acylation of diamines.
-
Dissolution: Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water.
-
Basification: Add a base (1.1-1.5 eq), such as triethylamine or an aqueous solution of sodium hydroxide, to the reaction mixture and cool to 0 °C in an ice bath.
-
Acylation: Slowly add ethyl chloroformate (1.0 eq) dropwise to the cooled, stirred solution, maintaining the temperature below 5 °C. The use of a slight excess of the diamine can favor mono-acylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
The Ethyl Carbamate Protecting Group: A Comparative Perspective
The choice of a protecting group is a critical strategic decision in multi-step synthesis. The ethyl carbamate group offers a balance of stability and reactivity that makes it a valuable alternative to more common protecting groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Feature | Ethyl Carbamate (EtO-CO-) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Stability | Generally stable to acidic and basic conditions. | Stable to bases and hydrogenolysis. | Stable to acidic and basic conditions. |
| Cleavage Conditions | Typically requires harsh conditions (e.g., strong acid or base hydrolysis, reduction with LAH). | Readily cleaved under acidic conditions (e.g., TFA, HCl).[1] | Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] |
| Key Advantage | Robustness and lower cost compared to Boc and Cbz reagents. | Orthogonal to Cbz and Fmoc; mild deprotection conditions.[8] | Orthogonal to Boc and Fmoc; useful in solution-phase synthesis.[1] |
| Potential Issues | Deprotection can require conditions that are not compatible with sensitive functional groups. | The tert-butyl cation generated during deprotection can cause side reactions.[1] | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups).[1] |
The robustness of the ethyl carbamate group makes it suitable for synthetic routes that involve harsh reaction conditions where Boc or Cbz groups might be labile.
Key Reactions and Applications in Synthesis
The free secondary amine of this compound is a versatile handle for introducing a wide range of substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
N-Alkylation
The secondary amine can be readily alkylated using various alkyl halides or through reductive amination.
Reductive Amination Workflow
Caption: Two-step, one-pot reductive amination workflow.
Representative Protocol for Reductive Amination:
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst such as acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Continue stirring at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
N-Acylation
Acylation of the secondary amine with acyl chlorides or carboxylic acids (using coupling agents) provides access to a diverse range of amide derivatives.
Representative Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Deprotection of the Ethyl Carbamate
Removal of the ethyl carbamate group is typically achieved under harsh conditions, such as strong acid or base hydrolysis, or by reduction.
-
Acidic Hydrolysis: Refluxing with a strong acid like HBr or HCl can cleave the carbamate.
-
Basic Hydrolysis: Saponification with a strong base like KOH or NaOH in an alcoholic solvent at elevated temperatures is also effective.
-
Reduction: Lithium aluminum hydride (LAH) can reduce the carbamate to an N-methyl group.
The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Applications in Drug Discovery: Case Studies
The 1,4-diazepane scaffold is a key component of several investigational and approved drugs.
-
Orexin Receptor Antagonists: N,N'-disubstituted 1,4-diazepanes have been developed as potent and CNS-penetrant dual orexin receptor antagonists for the treatment of insomnia.[9] The diazepane core provides a rigid scaffold to orient the substituents for optimal receptor binding.
-
Farnesyltransferase Inhibitors: The 1,4-diazepane scaffold has been utilized to create potent inhibitors of farnesyltransferase, an enzyme implicated in cancer.[10] These compounds have shown promise as novel agents in hormone-resistant prostate cancer.
-
Other CNS Agents: The versatility of the 1,4-diazepane core has led to its incorporation into a wide range of compounds targeting the central nervous system.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its mono-protected nature allows for the controlled and selective functionalization of the 1,4-diazepane scaffold, enabling the efficient generation of diverse chemical libraries. The robustness of the ethyl carbamate protecting group provides flexibility in synthetic design. As the demand for novel therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
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Coleman, P. J., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem, 4(7), 1069-74. [Link]
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The 1,4-Diazepane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Architectural Advantage of the 1,4-Diazepane Ring
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a diverse range of biological targets by presenting appended functional groups in a specific and favorable three-dimensional orientation. The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of such a privileged structure. Its inherent conformational flexibility, combined with the capacity for extensive functionalization at the nitrogen and carbon atoms, allows for the creation of vast and diverse chemical libraries. This guide provides a comprehensive technical overview of the biological significance of the 1,4-diazepane scaffold, delving into its therapeutic applications, underlying mechanisms of action, and the synthetic and analytical methodologies crucial for its exploration in drug discovery.
Part 1: The Broad Spectrum of Biological Activity of 1,4-Diazepane Derivatives
The unique topology of the 1,4-diazepane core has been exploited to develop potent agents against a wide array of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][2][3][4]
Anticancer Activity: Targeting Cellular Proliferation and Survival
The 1,4-diazepane scaffold, particularly in its fused form as 1,4-benzodiazepines, has yielded a rich pipeline of anticancer compounds.[5] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of protein synthesis and the modulation of key cell cycle regulators.
A notable class of anticancer agents is the 1,4-benzodiazepine-2,5-diones . A random screening of a small-molecule library identified a hit compound, 11a , with an average 50% growth inhibitory concentration (GI₅₀) of 0.24 μM across 60 human cancer cell lines.[2][5][6] Subsequent structure-activity relationship (SAR) studies led to the discovery of compound 52b , which demonstrated highly potent antitumor effects, including the induction of cell cycle arrest and apoptosis.[2][6] Further investigation revealed that compound 52b acts as a protein synthesis inhibitor.[1][2][5][6]
Other 1,4-diazepane derivatives have been found to target specific cellular machinery. For instance, a series of benzo[b][1][7]diazepines exhibited significant anticancer activity, particularly against the MCF-7 breast cancer cell line.[8] Computational and experimental data suggest that these compounds may exert their effects by inhibiting Cyclin-Dependent Kinase 2 (CDK-2), a key regulator of cell cycle progression.[8]
| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 11a | Protein Synthesis Inhibition | 60 human cancer cell lines (average) | GI₅₀ = 0.24 μM | [2][5][6] |
| 52b | Protein Synthesis Inhibition, Apoptosis Induction | Lung Cancer Cells | Potent Antitumor Effects | [2][6] |
| B1-4 series | CDK-2 Inhibition (putative) | MCF-7 (Breast Cancer) | Significant Anticancer Activity | [8] |
| Analogue 9 | Cytotoxicity | HCT-116 (Colorectal), MCF-7 (Breast) | IC₅₀ = 16.19 ± 1.35 μM, 17.16 ± 1.54 μM | [9] |
| Diazepane-substituted oxazolopyrimidines | Growth Inhibition, Cytotoxicity | Various Cancer Subpanels | GI₅₀ = 0.9-1.9 μM, LC₅₀ = 5.9-7.4 μM | [10] |
Antiviral Activity: A Focus on Anti-HIV Agents
The 1,4-diazepane scaffold has also been instrumental in the development of potent anti-HIV agents.[4] A significant number of these compounds function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, approximately 10 Å from the active site.[11] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.[11]
Nevirapine, a dipyridodiazepinone, is a well-characterized NNRTI with an IC₅₀ of 84 nM in enzyme assays and 40 nM against HIV-1 replication in cell culture.[12] The binding of NNRTIs like nevirapine to the p66 subunit of HIV-1 RT has been extensively studied, with key interactions identified with amino acid residues such as Tyr181 and Tyr188.[12] The development of resistance through mutations in these residues underscores the importance of designing new NNRTIs that can overcome these challenges.
| Compound Class | Target | Mechanism of Action | Potency | Reference |
| Dipyridodiazepinones (e.g., Nevirapine) | HIV-1 Reverse Transcriptase | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | IC₅₀ = 84 nM (enzyme), 40 nM (cell culture) | [12] |
| Diaryl-1,4-diazepines | HIV-1 Reverse Transcriptase | NNRTI | EC₅₀ = 0.0249 µM (WT), 0.0104 µM (K103N mutant) | [13] |
Central Nervous System (CNS) Applications: Modulating Neuronal Function and Neurodegeneration
The versatility of the 1,4-diazepane scaffold extends to the complex realm of the central nervous system, with derivatives showing promise in treating a range of neurological and psychiatric disorders.
Sigma receptors (σR) are chaperone proteins, with the σ1 subtype primarily located at the mitochondria-associated ER membrane.[7] They are involved in a multitude of cellular processes, including the regulation of ion channels, G-protein coupled receptors, and cellular stress responses.[13][14][15] Ligands that modulate sigma receptor activity have potential as antipsychotics, antiamnesics, and neuroprotective agents.[7][11][16]
A series of 1,4-diazepane-containing derivatives have been synthesized and evaluated as potent σR ligands.[7][17] For example, the benzofuran derivative 2c emerged as an optimum compound with a high σ1R affinity (Ki = 8 nM), low cytotoxicity, and potent antioxidant activity.[7]
| Compound ID | Target | Binding Affinity (Ki) | Potential Application | Reference |
| 2c | σ1 Receptor | 8 nM | Neurodegenerative disorders | [7] |
| 2d | σ1 Receptor | 19 nM | Neurodegenerative disorders | [7] |
| Derivative 2 | σ1 Receptor, σ2 Receptor | 8.9 ± 0.9 nM, 22.1 ± 2.1 nM | Neurodegenerative disorders | [8] |
A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques.[18] Small molecules that can inhibit this aggregation process are a key therapeutic strategy. The flexible 1,4-diazepane scaffold has been explored for its ability to target the two major isoforms of amyloid-beta, Aβ42 and Aβ40.[18]
A library of 38 symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives was synthesized and evaluated for their anti-aggregation activity.[18][19] Several compounds demonstrated moderate to good inhibition of both Aβ42 and Aβ40 aggregation, with some showing dual inhibitory effects.[18] For instance, compound 3k showed 50% inhibition of Aβ42 aggregation at 25 µM, while compounds 3c and 3o exhibited 60-63% inhibition of Aβ40 aggregation.[19] The dual inhibitor 3o was also found to be non-toxic and neuroprotective in cell-based assays.[19]
| Compound ID | Target | Inhibition (%) | Concentration | Reference |
| 3k | Aβ42 Aggregation | 50% | 25 µM | [19] |
| 3o | Aβ42 Aggregation | 33% | 25 µM | [19] |
| 3c | Aβ40 Aggregation | 60-63% | Not specified | [19] |
| 3o | Aβ40 Aggregation | 60-63% | Not specified | [19] |
Part 2: Synthetic Strategies and Methodologies
The synthesis of the 1,4-diazepane core and its derivatives is a well-established field with a variety of robust and versatile methods. These approaches often involve the cyclization of linear precursors containing the requisite diamine functionality.
General Synthesis of the 1,4-Diazepane Scaffold
A common and straightforward method for the synthesis of the 1,4-diazepane ring involves the condensation of a 1,2-diamine, such as ethylenediamine, with an α,β-unsaturated carbonyl compound.[17][20] This reaction proceeds through a series of Michael additions and cyclization steps to form the seven-membered ring.
Another powerful approach is the use of multicomponent reactions (MCRs), such as the Ugi four-component condensation (Ugi-4CR).[3][6][7][21] The Ugi reaction allows for the rapid assembly of complex molecules from simple starting materials in a single step, making it highly amenable to the creation of diverse compound libraries. For the synthesis of 1,4-benzodiazepines, an anthranilic acid derivative can be used as the amine component in the Ugi reaction, followed by a deprotection and cyclization sequence to form the diazepine ring.[7]
Detailed Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones from Amino Acids
This protocol describes a general method for the synthesis of 1,4-benzodiazepine-2,5-diones starting from L-amino acid methyl ester hydrochlorides and isatoic anhydride.[22]
Step 1: Synthesis of Intermediate 3
-
Dissolve L-amino acid methyl ester hydrochloride (1.0 equiv.) in a minimal amount of water.
-
Add sodium carbonate (2.0 equiv.) to neutralize the solution.
-
In a separate flask, dissolve isatoic anhydride (1.4 equiv.) in acetonitrile.
-
Add the neutralized amino acid solution dropwise to the stirred solution of isatoic anhydride at room temperature.
-
Stir the resulting mixture for 2-3 hours, monitoring the reaction by TLC.
-
Evaporate the solvent under reduced pressure.
-
Quench the residue with a saturated potassium carbonate solution to remove unreacted isatoic anhydride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 5% sodium carbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.
Step 2: Cyclization to form 1,4-Benzodiazepine-2,5-dione (4)
-
Dissolve the intermediate from Step 1 (1.0 equiv.) in N,N-dimethylformamide.
-
Add hexachloroplatinic acid (H₂PtCl₆, 15 mol%) as a catalyst.
-
Heat the mixture to reflux with constant stirring for 30-40 minutes, monitoring by TLC.
-
Cool the reaction mixture and quench with a saturated sodium carbonate solution.
-
Extract the product with chloroform.
-
Wash the organic layer with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Part 3: Biological Assays and Validation
The biological evaluation of 1,4-diazepane derivatives is crucial for determining their therapeutic potential. A variety of well-established in vitro assays are employed to assess their activity against different biological targets.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4][7][16]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ or GI₅₀ value.
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[2][11][22][23][24]
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. This increase in fluorescence can be used to quantify the extent of fibril formation.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of ThT (e.g., 1 mM in buffer). Prepare a solution of Aβ peptide (e.g., Aβ42) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well black plate, mix the Aβ peptide solution, the test compound at various concentrations, and the ThT solution to the desired final concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[2][23]
-
Data Analysis: Plot the fluorescence intensity as a function of time to generate aggregation kinetics curves. The extent of inhibition can be calculated by comparing the fluorescence of samples with and without the test compound. IC₅₀ values can be determined by plotting the percentage of inhibition against the compound concentration.
HIV-1 Reverse Transcriptase Inhibition Assay
This colorimetric assay is designed to screen for inhibitors of HIV-1 reverse transcriptase.[15][25][26][27]
Principle: The assay measures the activity of HIV-1 RT in synthesizing DNA from an RNA template. The newly synthesized DNA is labeled with digoxigenin and biotin. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the digoxigenin is detected with an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP). The HRP activity is then measured colorimetrically.
Detailed Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, the template/primer hybrid, dNTPs (including the labeled nucleotides), and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at 37°C.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-digoxigenin-HRP conjugate and incubate.
-
Wash the plate again and add a chromogenic HRP substrate (e.g., ABTS).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Sigma Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of test compounds for sigma receptors.[9][21][28][29]
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to sigma receptors in a membrane preparation.
Detailed Protocol:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).[9]
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled sigma receptor ligand (e.g., -pentazocine for σ1) and varying concentrations of the unlabeled test compound.[9][28]
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of a known sigma ligand. Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Part 4: Visualizing Mechanisms of Action
Understanding the molecular interactions and signaling pathways affected by 1,4-diazepane derivatives is crucial for rational drug design and optimization. Graphviz diagrams can be used to visually represent these complex biological processes.
Inhibition of HIV-1 Reverse Transcriptase by NNRTIs
This diagram illustrates the allosteric inhibition of HIV-1 reverse transcriptase by a 1,4-diazepane-based NNRTI.
Caption: Allosteric inhibition of HIV-1 RT by a 1,4-diazepane NNRTI.
Inhibition of Eukaryotic Protein Synthesis
This diagram depicts the general process of eukaryotic protein synthesis and a potential point of inhibition by a 1,4-benzodiazepine-2,5-dione derivative.
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The Strategic Role of Ethyl 1,4-Diazepane-1-Carboxylate in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 1,4-diazepane scaffold stands as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds across various therapeutic areas.[1] Its inherent conformational flexibility allows for optimal spatial presentation of substituents, facilitating potent and selective interactions with diverse biological targets. This technical guide delves into the specific utility of a key derivative, Ethyl 1,4-diazepane-1-carboxylate, as a versatile building block in drug discovery. We will explore its synthesis, key chemical transformations, and its instrumental role in the development of innovative therapeutics, with a particular focus on its application in the synthesis of orexin receptor antagonists for the treatment of insomnia. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their own research endeavors.
The 1,4-Diazepane Core: A Privileged Scaffold
The seven-membered ring of the 1,4-diazepane system offers a unique combination of structural rigidity and conformational adaptability. This allows molecules incorporating this scaffold to explore a wider range of binding conformations within a target's active site, often leading to enhanced potency and selectivity. Derivatives of the 1,4-diazepane core have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[2] The clinical success of drugs based on the related 1,4-benzodiazepine structure, such as diazepam, has further solidified the importance of the diazepine framework in central nervous system (CNS) drug discovery.[1][3]
This compound serves as an ideal starting point for the elaboration of this privileged scaffold. The ethyl carbamate group at the 1-position provides a stable protecting group that can be removed under specific conditions, while also influencing the electronic properties of the adjacent nitrogen. The secondary amine at the 4-position offers a reactive handle for a wide array of chemical modifications, making it a cornerstone for building molecular diversity.
Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods exist for the construction of the 1,4-diazepane ring, a common and effective strategy involves the cyclization of a linear precursor. Below is a representative, field-proven protocol for the synthesis of a closely related and commercially available analog, tert-butyl 1,4-diazepane-1-carboxylate, which can be adapted for the synthesis of the ethyl ester. The key transformation is an intramolecular cyclization.
Representative Synthetic Protocol: N-Boc-1,4-diazepane
This multi-step synthesis begins with readily available starting materials and employs standard organic chemistry transformations. The general logic involves the sequential construction of a linear diamine precursor followed by a ring-closing reaction.
Experimental Protocol:
-
Step 1: Synthesis of a Protected Amino Alcohol: Commercially available (S)-(+)-2-amino-1-propanol is protected with a suitable N-protecting group, such as a nosyl group, to prevent unwanted side reactions in subsequent steps.
-
Step 2: Activation of the Hydroxyl Group: The hydroxyl group of the protected amino alcohol is then activated, typically by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.
-
Step 3: Nucleophilic Substitution: The activated alcohol is reacted with a protected aminopropanol derivative to form the linear diamine precursor.
-
Step 4: Intramolecular Cyclization: The terminal protecting group is removed, and the resulting free amine undergoes an intramolecular cyclization to form the 1,4-diazepane ring. A common method for this is the Fukuyama-Mitsunobu reaction.[4]
-
Step 5: Boc Protection: The secondary amine of the cyclized product is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate to yield (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[5][6]
Note: To obtain this compound, ethyl chloroformate can be used in the final protection step instead of di-tert-butyl dicarbonate.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the reactivity of the N-4 secondary amine. This nitrogen can be readily functionalized through a variety of standard organic transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Key Transformations:
-
N-Alkylation: The secondary amine can be alkylated with a range of alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce linear, branched, or cyclic alkyl groups.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl moieties.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates provides access to a wide array of amides, sulfonamides, and ureas, respectively. These functional groups can act as hydrogen bond donors or acceptors, significantly influencing target engagement.
-
Deprotection and Further Functionalization: The ethyl carbamate at the N-1 position can be cleaved under acidic or basic conditions to reveal the second secondary amine. This allows for selective functionalization at either nitrogen or the introduction of a different protecting group, enabling more complex synthetic strategies.
Case Study: Application in the Synthesis of Orexin Receptor Antagonists
A prominent application of the 1,4-diazepane scaffold is in the development of orexin receptor antagonists for the treatment of insomnia.[7] Orexins are neuropeptides that regulate wakefulness, and blocking their receptors promotes sleep.[8] The drug suvorexant is a prime example of a successful therapeutic agent built around a chiral diazepane core.[9]
The synthesis of suvorexant and related analogs often utilizes a protected 1,4-diazepane intermediate. The general synthetic strategy involves the coupling of the diazepane core with a substituted benzoxazole moiety and a triazole-containing side chain.
Synthetic Workflow for Orexin Antagonists:
Caption: Synthetic workflow for orexin antagonists.
Experimental Protocol (Illustrative):
-
Acylation of the Diazepane Core: this compound is reacted with a suitable acyl chloride or activated carboxylic acid to install the desired side chain at the N-4 position. For example, in the synthesis of suvorexant analogs, this would be a triazole-containing acid.[9]
-
Deprotection: The ethyl carbamate at the N-1 position is removed, typically using acidic conditions, to yield the free secondary amine.
-
Coupling Reaction: The resulting diazepane derivative is then coupled with a substituted benzoxazole moiety, often via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, to afford the final orexin receptor antagonist.
Structure-Activity Relationship (SAR) Insights
The 1,4-diazepane scaffold allows for a systematic exploration of SAR. The substituents at the N-1 and N-4 positions, as well as on the diazepane ring itself, can be varied to optimize potency, selectivity, and pharmacokinetic properties.
| Position | Modification | Impact on Activity (General Observations) |
| N-1 | Aryl, Heteroaryl | Influences interactions with hydrophobic pockets and can modulate CNS penetration. |
| N-4 | Small alkyl, Acyl | Can fine-tune potency and selectivity. Often a site for introducing vectors to improve solubility. |
| Ring | Methyl, other small alkyls | Can introduce chirality and create specific steric interactions to enhance binding affinity. |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward derivatization at two distinct nitrogen atoms, coupled with the favorable pharmacological properties of the 1,4-diazepane scaffold, makes it an attractive starting point for the synthesis of novel therapeutics. The successful development of orexin receptor antagonists highlights the potential of this scaffold in addressing challenging biological targets. As the demand for new and effective drugs continues to grow, the strategic application of privileged structures like the 1,4-diazepane core, and specifically accessible derivatives like this compound, will undoubtedly play a crucial role in the future of drug discovery.
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][9]diazepines, and Their Cytotoxic Activity. (URL: [Link])
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Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (URL: [Link])
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Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. (URL: [Link])
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL: [Link])
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (URL: [Link])
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The Strategic Intermediate: A Technical Guide to Ethyl 1,4-Diazepane-1-carboxylate in Pharmaceutical Development
Foreword: The Rise of Privileged Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is increasingly guided by the concept of "privileged structures"—molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity. The 1,4-diazepane motif stands out as a quintessential example of such a scaffold.[1] Its inherent conformational flexibility, coupled with the presence of two strategically positioned nitrogen atoms, provides a versatile platform for the synthesis of diverse compound libraries with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2] This guide delves into the core utility of a key derivative, Ethyl 1,4-diazepane-1-carboxylate , as a pivotal intermediate in the synthesis of next-generation pharmaceuticals. We will explore its synthesis, reactivity, and application, providing not just protocols, but the scientific rationale that underpins its strategic importance in drug development.
Physicochemical Properties and Structural Attributes
This compound is a solid at room temperature with the molecular formula C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol .[3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O₂ | [3] |
| Molecular Weight | 172.22 g/mol | [3] |
| Form | Solid | [3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 18739-39-4 | [4] |
The structure features a seven-membered diazepane ring, where one of the nitrogen atoms is protected as an ethyl carbamate. This seemingly simple modification is, in fact, a strategic choice that dictates the molecule's utility as a pharmaceutical intermediate. The ethyl carbamate group serves as a robust protecting group for one of the secondary amines, preventing its participation in reactions while leaving the other nitrogen free for selective functionalization. This differential reactivity is the cornerstone of its application in multi-step synthetic sequences.
The conformational flexibility of the 1,4-diazepane ring is a key determinant of its biological activity. The seven-membered ring can adopt various low-energy conformations, including chair and boat-twist-boat forms.[5] The introduction of the N-acyl group, such as the ethyl carbamate, influences this conformational equilibrium, which in turn can affect the orientation of substituents and their interaction with biological targets.[6]
Synthesis of this compound: A Protocol Built on Selectivity
The synthesis of this compound hinges on the selective mono-acylation of the symmetrical starting material, 1,4-diazepane (also known as homopiperazine). Direct acylation of 1,4-diazepane with one equivalent of an acylating agent often leads to a mixture of the mono- and di-acylated products, along with unreacted starting material, necessitating challenging purification. To overcome this, strategies that differentiate the two nitrogen atoms are employed.
Rationale for the Synthetic Approach
The presented protocol is based on the well-established method of reacting a diamine with a chloroformate under controlled conditions. The key to achieving high selectivity for the mono-acylated product lies in the careful control of stoichiometry and reaction temperature. By using a slight excess of the diamine and adding the ethyl chloroformate slowly at a reduced temperature, the probability of a second acylation event on the initially formed product is minimized. The unreacted diamine can be readily removed during the work-up.
Detailed Experimental Protocol
Reaction: 1,4-Diazepane + Ethyl Chloroformate → this compound
Materials:
-
1,4-Diazepane
-
Ethyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.
-
Addition of Ethyl Chloroformate: Dissolve ethyl chloroformate (1.0 equivalent) in anhydrous dichloromethane in a dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred solution of 1,4-diazepane and triethylamine over a period of 1-2 hours, maintaining the temperature at 0 °C. The slow addition is crucial to favor mono-acylation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic byproducts.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
The Role as a Pharmaceutical Intermediate: A Gateway to Complex Molecules
The strategic value of this compound lies in its ability to serve as a versatile building block for the synthesis of complex, biologically active molecules. The presence of a protected nitrogen (N1) and a free secondary amine (N4) allows for a stepwise and controlled introduction of different substituents.
Reactivity of the Unprotected Secondary Amine
The secondary amine at the N4 position is a nucleophilic center that can readily undergo a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of a wide range of alkyl and arylalkyl groups.[7]
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or triflates can be used to introduce aryl substituents.
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) introduces amide functionalities.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
This diverse reactivity allows medicinal chemists to systematically modify the structure of the 1,4-diazepane scaffold to optimize its pharmacological properties.
Application in the Synthesis of Orexin Receptor Antagonists
A prominent example of the utility of the 1,4-diazepane scaffold is in the development of orexin receptor antagonists for the treatment of insomnia.[4][8] The general synthetic strategy often involves the use of a mono-N-protected 1,4-diazepane derivative as a central building block.
The following diagram illustrates a generalized synthetic workflow for an orexin receptor antagonist, highlighting the pivotal role of an N-protected 1,4-diazepane intermediate.
In this workflow, this compound serves as a key starting point. The free secondary amine is first functionalized, for instance, through an N-arylation reaction. Subsequently, the ethyl carbamate protecting group at the N1 position is removed, and the resulting secondary amine is acylated with another molecular fragment to yield the final drug candidate. This stepwise approach allows for the convergent synthesis of complex molecules and the facile generation of analog libraries for structure-activity relationship (SAR) studies.
Broader Applications in CNS Drug Discovery
Beyond orexin receptor antagonists, the N-protected 1,4-diazepane scaffold has been explored for the development of antagonists for other G protein-coupled receptors (GPCRs), such as CXCR3 antagonists. The ability to introduce diverse substituents at both nitrogen atoms allows for the fine-tuning of the molecule's properties to achieve high affinity and selectivity for a specific biological target.
Conclusion: A Cornerstone of Modern Medicinal Chemistry
This compound exemplifies the strategic importance of well-designed intermediates in the complex process of drug discovery and development. Its synthesis, based on the principles of selective chemical reactivity, provides a reliable and scalable route to a versatile building block. The differential reactivity of its two nitrogen atoms unlocks a vast chemical space for the synthesis of diverse compound libraries, accelerating the identification and optimization of novel therapeutic agents. As the demand for innovative treatments for central nervous system disorders and other diseases continues to grow, the strategic application of privileged scaffolds like the 1,4-diazepane ring, and key intermediates such as this compound, will undoubtedly remain at the forefront of medicinal chemistry research.
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Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2010. [Link]
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Identification and Initial Evaluation of 4-N-aryl-[4][8]diazepane Ureas as Potent CXCR3 Antagonists. Bioorganic & Medicinal Chemistry Letters. 2006. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 1,4-diazepane-1-carboxylate from Homopiperazine
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1,4-diazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol details a selective mono-N-acylation of homopiperazine with ethyl chloroformate. The causality behind experimental choices, a self-validating protocol, and in-depth technical insights are provided for researchers, scientists, and drug development professionals.
Introduction
Homopiperazine (1,4-diazepane) and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents due to their unique conformational properties and ability to engage in specific biological interactions.[1] The selective functionalization of one of the two secondary amine groups is a critical step in the synthesis of more complex molecules, such as those with potential activity as dopamine receptor ligands.[2] this compound is a key intermediate where one nitrogen atom is protected as an ethyl carbamate, allowing for subsequent selective modification of the remaining secondary amine.
The primary challenge in the synthesis of this target molecule is achieving selective mono-acylation of the symmetrical homopiperazine starting material to prevent the formation of the di-acylated byproduct. This guide presents a robust protocol that favors the desired mono-acylated product.
Reaction Mechanism and Selectivity
The synthesis of this compound from homopiperazine and ethyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of homopiperazine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the expulsion of the chloride leaving group.
To achieve mono-selectivity, it is crucial to deactivate the second nitrogen atom of homopiperazine after the first acylation. One effective strategy is the in-situ formation of a mono-salt of homopiperazine.[3] By using one equivalent of an acid, a mono-ammonium salt is formed, which is significantly less nucleophilic than the free amine. The remaining free amine can then react selectively with the ethyl chloroformate. An alternative approach involves the use of a bulky protecting group on one nitrogen, followed by acylation and deprotection, though this is a multi-step process.[3]
Experimental Protocol
This protocol is designed for the selective mono-acylation of homopiperazine.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Homopiperazine | ≥98% | Sigma-Aldrich |
| Ethyl Chloroformate | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Round-bottom flask (250 mL) | - | VWR |
| Magnetic stirrer and stir bar | - | VWR |
| Dropping funnel | - | VWR |
| Ice bath | - | - |
| Separatory funnel | - | VWR |
| Rotary evaporator | - | Buchi |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
| Column Chromatography Supplies | Silica Gel 60 (230-400 mesh) | Merck |
Safety Precautions
-
Homopiperazine: Corrosive and causes burns. Avoid contact with skin and eyes.[4]
-
Ethyl Chloroformate: Highly flammable, toxic if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled.[5][6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Triethylamine: Flammable and corrosive.
-
Dichloromethane: Volatile and a suspected carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[4][5]
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve homopiperazine (10.0 g, 100 mmol) and triethylamine (14.0 mL, 100 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Ethyl Chloroformate: In a dropping funnel, prepare a solution of ethyl chloroformate (9.5 mL, 100 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred homopiperazine solution over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane/methanol (9:1) and visualizing with potassium permanganate stain.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will be a mixture of the desired mono-acylated product, the di-acylated byproduct, and unreacted homopiperazine. Purify the crude product by flash column chromatography on silica gel using a gradient elution of 0-10% methanol in dichloromethane.
-
Characterization: The final product, this compound, should be a colorless to pale yellow oil. Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Yield
The expected yield of the purified product is typically in the range of 60-75%.
Data Presentation and Characterization
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Equivalents |
| Homopiperazine | 100.16 | 10.0 | - | 100 | 1.0 |
| Ethyl Chloroformate | 108.52 | 10.85 | 9.5 | 100 | 1.0 |
| Triethylamine | 101.19 | 10.1 | 14.0 | 100 | 1.0 |
| Dichloromethane | 84.93 | - | 120 | - | - |
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃) δ: 4.15 (q, J = 7.1 Hz, 2H), 3.55 (t, J = 5.8 Hz, 2H), 3.40 (t, J = 5.5 Hz, 2H), 2.90 (t, J = 5.8 Hz, 2H), 2.75 (t, J = 5.5 Hz, 2H), 1.85 (quint, J = 5.7 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 61.2, 49.5, 48.0, 47.5, 46.0, 28.5, 14.7.
-
Mass Spectrometry (ESI): m/z calculated for C₈H₁₆N₂O₂ [M+H]⁺: 173.13; found: 173.13.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Causality and Experimental Choices
-
Choice of Solvent: Anhydrous dichloromethane is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. Its low boiling point facilitates easy removal during the work-up.
-
Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction. This prevents the protonation of the homopiperazine, which would render it non-nucleophilic.
-
Temperature Control: The reaction is carried out at 0 °C during the addition of ethyl chloroformate to control the exothermic reaction and to enhance the selectivity for mono-acylation by slowing down the rate of the second acylation.
-
Dropwise Addition: Slow, dropwise addition of the ethyl chloroformate ensures that its concentration in the reaction mixture remains low, further favoring the mono-acylation reaction over the di-acylation.
-
Aqueous Work-up: The washing steps with saturated sodium bicarbonate and brine are essential to remove any unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Purification by Column Chromatography: Due to the similar polarities of the mono- and di-acylated products, flash column chromatography is the most effective method for their separation to obtain the desired product in high purity.
Self-Validating System and Troubleshooting
The success of this protocol can be validated at several stages:
-
TLC Monitoring: The appearance of a new spot corresponding to the product and the disappearance of the homopiperazine spot indicate the progress of the reaction. The relative intensities of the mono- and di-acylated product spots can give a preliminary indication of the reaction's selectivity.
-
NMR Spectroscopy: The ¹H NMR spectrum of the purified product should clearly show the characteristic ethyl group signals (a quartet around 4.15 ppm and a triplet around 1.25 ppm) and the integration should correspond to the expected number of protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the desired product.
Troubleshooting:
-
Low Yield: This could be due to incomplete reaction or loss of product during work-up and purification. Ensure all reagents are of high purity and the reaction is run under anhydrous conditions.
-
Formation of Significant Di-acylated Product: This indicates a loss of selectivity. Ensure the temperature is strictly controlled during the addition of ethyl chloroformate and that the addition is done slowly.
-
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the reaction can be gently warmed to room temperature for a longer period.
References
-
MDPI. (n.d.). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]
-
Kauer, J. C. (n.d.). ETHYL AZODICARBOXYLATE. Organic Syntheses Procedure. Retrieved from [Link]
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PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
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Scirp.org. (n.d.). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Retrieved from [Link]
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Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 6). Ethyl Chloroformate as a Derivatizing Reagent for the Gas Chromatographic Determination of Isoniazid and Hydrazine in Pharmaceutical Preparations | Request PDF. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of ethyl chloroformate. Retrieved from [Link]
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ChEMBL. (n.d.). Document: Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. (CHE.... Retrieved from [Link]
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Loba Chemie. (2016, June 2). ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
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ResearchGate. (2025, August 5). A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]
-
PubMed. (2013, June 1). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Retrieved from [Link]
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PubMed Central. (n.d.). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Retrieved from [Link]
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PMC - NIH. (n.d.). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 1,4-Diazepane-1-Carboxylate as a Versatile Precursor for the Synthesis of Novel Muscarinic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Muscarinic Agonists and the Role of the 1,4-Diazepane Scaffold
Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognition, smooth muscle contraction, and glandular secretion, has made them attractive therapeutic targets for a variety of disorders.[2] Specifically, agonists of the M1 and M4 receptor subtypes have shown promise in treating the cognitive and psychotic symptoms of Alzheimer's disease and schizophrenia, respectively.[2] However, the development of subtype-selective muscarinic agonists has been a significant challenge due to the highly conserved nature of the orthosteric binding site across the five receptor subtypes.
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets.[3] This seven-membered heterocyclic structure offers a three-dimensional arrangement of atoms that can be readily functionalized to explore the chemical space around a pharmacological target. Its inherent flexibility and the presence of two nitrogen atoms for substitution make it an ideal starting point for the synthesis of novel ligands. This guide provides a detailed protocol for the use of Ethyl 1,4-diazepane-1-carboxylate , a commercially available building block, as a precursor for the synthesis of a library of potential muscarinic receptor agonists. We will delineate a strategic synthetic pathway, provide detailed experimental protocols, and outline the necessary pharmacological assays to characterize the synthesized compounds.
Strategic Synthetic Pathway: From Precursor to Potent Agonist
The proposed synthetic strategy is a multi-step process designed to introduce key pharmacophoric elements for muscarinic agonism onto the 1,4-diazepane core. The ethyl carbamate group of the starting material serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other. This carbamate will later be converted to an N-methyl group, a common feature in many potent muscarinic agonists.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for muscarinic agonists.
Part 1: Synthesis Protocols
1.1. Step 1: N-Alkylation of this compound
-
Rationale: This initial step introduces a terminal alkyne "handle" onto the diazepane scaffold. This alkyne is a versatile functional group that can be further elaborated, in this case through a Sonogashira coupling, to introduce diverse aromatic and heteroaromatic systems. Propargyl bromide is a common and effective reagent for this type of alkylation.
-
Protocol:
-
To a solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1 .
-
1.2. Step 2: Sonogashira Coupling for Aryl/Heteroaryl Moiety Introduction
-
Rationale: The Sonogashira coupling is a powerful and widely used cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6] This reaction allows for the introduction of a wide variety of aromatic and heteroaromatic substituents, which are known to be important for affinity and selectivity at muscarinic receptors.
-
Protocol:
-
To a solution of Intermediate 1 (1.0 eq) and the desired aryl or heteroaryl halide (e.g., 3-iodopyridine, 1.1 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Stir the reaction at 50-60 °C for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 2 .
-
1.3. Step 3: Reduction of Ethyl Carbamate to N-Methyl Amine
-
Rationale: The N-methyl group is a critical feature for agonist activity in many classical muscarinic ligands. The reduction of the ethyl carbamate to the corresponding N-methyl amine is the final key transformation to unmask the active pharmacophore. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of this transformation.[7]
-
Protocol:
-
To a stirred suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor by TLC.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of dichloromethane, methanol, and ammonium hydroxide) to afford the Final Product .
-
Part 2: Pharmacological Characterization Protocols
Once a library of compounds has been synthesized, a systematic pharmacological evaluation is necessary to determine their affinity, selectivity, and functional activity at the five muscarinic receptor subtypes.
2.1. Muscarinic Receptor Signaling Pathways
Understanding the signaling pathways of each muscarinic receptor subtype is crucial for selecting the appropriate functional assays.
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Application Note & Protocols: Strategic Incorporation of the 1,4-Diazepane Scaffold in the Synthesis of Novel Phosphate Transport Inhibitors
Introduction: Targeting Phosphate Homeostasis
The regulation of inorganic phosphate (Pi) is a critical physiological process, with sodium-dependent phosphate (NaPi) cotransporters playing a central role in intestinal absorption and renal reabsorption.[1] Dysregulation of Pi levels, particularly hyperphosphatemia, is a common and serious complication of chronic kidney disease (CKD), contributing significantly to cardiovascular morbidity and mortality.[2] The primary protein targets for therapeutic intervention include the intestinal NaPi2b (SLC34A2) and renal NaPi2a (SLC34A1) transporters.[3][4] Developing small-molecule inhibitors for these transporters offers a promising therapeutic strategy to control serum phosphate levels, moving beyond traditional phosphate binders.[5][6][7]
In modern medicinal chemistry, the use of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. The 1,4-diazepane ring system is one such scaffold, recognized for its conformational flexibility and its prevalence in a wide range of biologically active compounds, including antipsychotic, anxiolytic, and anticancer agents.[8][9][10][11][12] This application note provides a detailed guide on utilizing Ethyl 1,4-diazepane-1-carboxylate , a versatile building block, for the synthesis of novel phosphate transport inhibitors. We will explore the rationale for its use, provide a detailed synthetic protocol, and outline the necessary characterization steps.
Rationale for Scaffold and Reagent Selection
The choice of the 1,4-diazepane moiety, introduced via this compound, is deliberate and strategic for several reasons:
-
Structural Complexity and Versatility: The seven-membered diazepane ring provides a non-planar, three-dimensional structure that can effectively probe the binding pockets of target proteins.
-
Dual Functionality: The reagent possesses two nitrogen atoms with distinct reactivity. The secondary amine serves as a nucleophilic handle for direct conjugation to an electrophilic core structure, while the second nitrogen is protected by an ethoxycarbonyl group.
-
Orthogonal Handle: The ethyl carboxylate protecting group is stable under many reaction conditions, such as the N-alkylation described below. It can be removed later in the synthetic sequence to allow for further diversification at the N-1 position, enabling the exploration of structure-activity relationships (SAR).
-
Pharmacokinetic Modulation: The inclusion of the diazepane ring can influence key drug-like properties such as solubility, polarity, and metabolic stability.
General Synthetic Strategy & Workflow
The most direct approach to incorporate the diazepane scaffold is through a nucleophilic substitution reaction. The secondary amine of this compound acts as the nucleophile, attacking a suitable electrophilic partner that serves as the core of the potential inhibitor. A common and reliable method is the N-alkylation using a haloalkane or a heteroaryl halide.
This guide will detail a representative synthesis involving the reaction of this compound with a substituted benzyl bromide. This classic SN2 reaction is robust, high-yielding, and widely applicable.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of Ethyl 4-(4-nitrobenzyl)-1,4-diazepane-1-carboxylate , a representative intermediate for further elaboration into a potent phosphate transport inhibitor.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Supplier Notes |
| This compound[13] | C₈H₁₆N₂O₂ | 172.22 | 1.0 g (5.81 mmol) | Commercially available |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 216.03 | 1.32 g (6.10 mmol) | Handle with care, lachrymator |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.61 g (11.6 mmol) | Anhydrous, finely powdered |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 30 mL | Anhydrous grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | Reagent grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | ~50 mL | - |
| Brine | NaCl (aq) | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - |
| Silica Gel | SiO₂ | - | ~50 g | 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.81 mmol) and anhydrous potassium carbonate (1.61 g, 11.6 mmol, 2.0 equivalents).
-
Causality: Potassium carbonate is a mild inorganic base sufficient to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. Using at least two equivalents ensures the reaction goes to completion.
-
-
Reagent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the suspension for 5 minutes at room temperature to ensure good mixing. Add 4-Nitrobenzyl bromide (1.32 g, 6.10 mmol, 1.05 equivalents) to the suspension.
-
Causality: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, as it effectively solvates the cations while leaving the nucleophile relatively free, accelerating the reaction rate. A slight excess of the electrophile ensures complete consumption of the more valuable diazepane starting material.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 4-6 hours.
-
Self-Validation: On the TLC plate, a new, less polar spot corresponding to the product should appear, while the spot for the starting diazepane (which is more polar) should diminish.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the potassium salts and wash the filter cake with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Causality: The bicarbonate wash removes any remaining acidic impurities, while the brine wash helps to remove water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange oil.
Purification
Purify the crude product via flash column chromatography on silica gel.
-
Eluent System: A gradient of 30% to 60% Ethyl Acetate in Hexane.
-
Procedure: Load the crude oil onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product, Ethyl 4-(4-nitrobenzyl)-1,4-diazepane-1-carboxylate , as a pale yellow solid.
-
Expected Outcome: Yield: ~1.6 g (89%); Purity >95% by LC-MS.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. This validation is a critical part of any trustworthy protocol.
Expected Analytical Data
| Analysis | Expected Result |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.18 (d, J = 8.7 Hz, 2H), 7.50 (d, J = 8.7 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.65 (s, 2H), 3.55 (t, J = 5.5 Hz, 2H), 3.48 (t, J = 5.8 Hz, 2H), 2.70 (t, J = 5.5 Hz, 2H), 2.62 (t, J = 5.8 Hz, 2H), 1.80 (p, J = 5.7 Hz, 2H), 1.26 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR | (101 MHz, CDCl₃) δ 156.0, 147.1, 146.5, 129.2, 123.5, 61.3, 61.0, 55.8, 55.2, 53.0, 50.5, 47.8, 14.7. |
| LC-MS | Purity: >95%; m/z (ESI⁺) calculated for C₁₅H₂₂N₃O₄⁺ [M+H]⁺: 308.16, found: 308.2. |
| HRMS | (ESI⁺) m/z calculated for C₁₅H₂₂N₃O₄⁺ [M+H]⁺: 308.1605, found: 308.1601. |
Application in Phosphate Transport Inhibition Assays
The synthesized intermediate can be further modified (e.g., reduction of the nitro group to an amine, followed by acylation) to generate a library of final compounds. These compounds would then be evaluated for their inhibitory activity. A standard method for this is a cell-based phosphate uptake assay.[3]
-
Principle: Cells engineered to overexpress a specific phosphate transporter (e.g., human SLC34A2 in HEK293 or RRCK cells) are incubated with the test compound.[3][14]
-
Method: Radiolabeled ³²P-orthophosphate is added, and after a set incubation period, the cells are washed and lysed. The amount of intracellular ³²P is quantified using a scintillation counter.
-
Endpoint: A reduction in ³²P uptake in the presence of the test compound, compared to a vehicle control, indicates inhibition of the phosphate transporter. Data is typically used to calculate an IC₅₀ value.
Conclusion
This compound is a highly effective and versatile reagent for introducing the medicinally relevant 1,4-diazepane scaffold into potential drug candidates. The N-alkylation protocol described herein is robust, high-yielding, and provides a clear pathway for creating novel precursors for phosphate transport inhibitors. The straightforward nature of the synthesis, coupled with clear methods for validation and purification, makes this a reliable and trustworthy procedure for researchers in drug discovery and development.
References
-
Forster, I. C., Hernando, N., Biber, J., & Murer, H. (2018). Substrates and inhibitors of phosphate transporters: from experimental tools to pathophysiological relevance. Pflügers Archiv - European Journal of Physiology, 471(1), 93–107. [Link]
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Che, H., & Lu, K. C. (2022). Sodium phosphate cotransporter 2a inhibitors: potential therapeutic uses. Current Opinion in Nephrology and Hypertension, 31(4), 369–376. [Link]
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Tenenhouse, H. S. (1999). Novel Specific Inhibitors of Epithelial Phosphate Transport. Physiology, 14(3), 125-126. [Link]
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Rashid, M., Husain, F. M., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 806-832. [Link]
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Rashid, M., Ashraf, A., Iftikhar, F., Husain, F. M., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 806-832. [Link]
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Sanoh, S., Tsuboi, Y., Ohtomo, S., Ichida, Y., Murai, A., Maeda, A., ... & Horiba, N. (2022). Discovery of Gut-Restricted Small-Molecule Inhibitors of Intestinal Sodium-Dependent Phosphate Transport Protein 2b (NaPi2b) for the Treatment of Hyperphosphatemia. Journal of Medicinal Chemistry, 65(3), 1946–1960. [Link]
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Rao, K. S., Rao, K. N., Chavan, B., Muralikrishna, P., & Jayashree, A. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6). [Link]
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Fukuda, D., & Imanishi, Y. (2023). Regulation of Phosphate Transporters and Novel Regulator of Phosphate Metabolism. International Journal of Molecular Sciences, 24(17), 13083. [Link]
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ResearchGate. (n.d.). Phosphate absorption inhibitor trials. Two new classes of phosphate... [Link]
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Prie, D., Beck, L., Friedlander, G., & Silve, C. (2000). Characterisation of inorganic phosphate transport in bovine articular chondrocytes. Pflügers Archiv - European Journal of Physiology, 440(1), 45–52. [Link]
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Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review. Mini-Reviews in Medicinal Chemistry, 7(8), 793-812. [Link]
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Tsuboi, Y., Ichida, Y., Murai, A., Maeda, A., Iida, M., Kato, A., ... & Horiba, N. (2023). Effects of EOS789, a novel pan-phosphate transporter inhibitor, on phosphate metabolism: Comparison with a conventional phosphate binder. The Journal of Medical Investigation, 70(1.2), 260-270. [Link]
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Chorghade, R. S., et al. (2018). Discovery of Orally Bioavailable Selective Inhibitors of the Sodium-Phosphate Cotransporter NaPi2a (SLC34A1). ACS Medicinal Chemistry Letters, 9(5), 442–447. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Johnsen, S. S., et al. (2022). Impaired phosphate transport in SLC34A2 variants in patients with pulmonary alveolar microlithiasis. Orphanet Journal of Rare Diseases, 17(1), 177. [Link]
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Will, M., et al. (2015). Preclinical Development of an Anti-NaPi2b (SLC34A2) Antibody-Drug Conjugate as a Therapeutic for Non-Small Cell Lung and Ovarian Cancers. Molecular Cancer Therapeutics, 14(11), 2616–2626. [Link]
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Reductive Amination Reactions with Ethyl 1,4-Diazepane-1-carboxylate: A Detailed Methodological Guide
An Application Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of Ethyl 1,4-diazepane-1-carboxylate in reductive amination reactions. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where it accounts for a significant portion of all C-N bond-forming reactions.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying mechanisms, the rationale behind reagent selection, and provides detailed, field-proven protocols for successful synthesis. We will explore the nuances of this reaction, offering insights into one-pot versus stepwise procedures and providing troubleshooting strategies to overcome common experimental hurdles.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for synthesizing primary, secondary, and tertiary amines.[4] The reaction proceeds through the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[4][5][6] This method is favored in drug discovery for its operational simplicity, broad substrate scope, and high functional group tolerance.[2][7][8]
This compound serves as a particularly valuable building block in this context. Its structure features a seven-membered diazepane ring, a common scaffold in biologically active compounds. One nitrogen atom is protected as an ethyl carbamate, rendering it unreactive, while the other is a secondary amine poised for nucleophilic attack. This arrangement allows for the selective functionalization at the N-4 position, introducing diverse substituents to build molecular complexity.
The Core Mechanism: From Carbonyl to Tertiary Amine
The reductive amination process using a secondary amine like this compound involves two fundamental stages:
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon. This is typically performed under neutral or weakly acidic conditions, which catalyze the subsequent dehydration of the hemiaminal intermediate to form a resonance-stabilized iminium ion.[4][6][9]
-
Hydride Reduction: A reducing agent, chosen for its selectivity, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is rapid and irreversible, yielding the final N-alkylated tertiary amine product.[5][6]
Caption: Workflow for one-pot reductive amination using STAB.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add Sodium Triacetoxyborohydride (STAB) (1.5 eq.) to the stirring solution in portions. The addition may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.
Protocol 2: Stepwise Synthesis using Sodium Borohydride
This two-step approach is useful when the carbonyl substrate is particularly sensitive to reduction or when using the less selective but more economical NaBH₄. [7] Objective: To synthesize N-substituted derivatives via a sequential imine formation and reduction.
Procedure:
Step A: Imine Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in methanol (MeOH).
-
Stir the solution at room temperature. For less reactive ketones, the addition of a dehydrating agent like molecular sieves or gentle heating may be required.
-
Monitor the formation of the imine by TLC or LC-MS, observing the disappearance of the limiting starting material (usually 1-3 hours for aldehydes). [7] Step B: Reduction
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq.) in small portions. Control the addition rate to manage gas evolution and any exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Perform the aqueous workup and purification as described in Protocol 1 (steps 6-9).
Troubleshooting Common Issues
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Incomplete | 1. Inefficient iminium ion formation. 2. Deactivated reducing agent (STAB exposed to moisture). 3. Sterically hindered substrates. | 1. Add 1-2 equivalents of glacial acetic acid to catalyze iminium formation. [7] 2. Use fresh, anhydrous STAB and ensure anhydrous solvent conditions. 3. Increase reaction time, gently heat (e.g., to 40-50 °C), or add a Lewis acid like Ti(i-PrO)₄. [10] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification (e.g., if product is water-soluble). | 1. See "Reaction Stalled" solutions. 2. Perform more extractions of the aqueous layer. Use a different solvent for extraction (e.g., ethyl acetate). |
| Side Product Formation (e.g., alcohol from carbonyl reduction) | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot procedure. | Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, ensure imine formation is complete before adding the reductant (Protocol 2). |
Conclusion
The reductive amination of this compound is a highly reliable and versatile transformation for accessing novel N-substituted diazepanes, which are valuable scaffolds in pharmaceutical research. By understanding the core mechanism and making informed decisions about reagents and reaction conditions—with a strong preference for the STAB-mediated one-pot protocol—researchers can efficiently generate diverse libraries of compounds for drug discovery programs. The protocols and troubleshooting guide provided herein offer a solid foundation for the successful implementation of this critical synthetic methodology.
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Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions . ACS Publications - The Journal of Organic Chemistry. Available at: [Link]
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Utilization of Cyclic Amides as Masked Aldehyde Equivalents in Reductive Amination Reactions (2019) . SciSpace. Available at: [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes . ACS Symposium Series. Available at: [Link]
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Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for N-alkylation of Ethyl 1,4-diazepane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of therapeutic activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2] Ethyl 1,4-diazepane-1-carboxylate is a key synthetic intermediate, featuring a carbamate-protected nitrogen (N-1) and a free secondary amine (N-4) available for functionalization.[3]
The strategic N-alkylation at the N-4 position is a cornerstone for generating chemical libraries for drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed, field-proven protocols for the two most robust and widely applicable methods for this transformation: Reductive Amination and Direct Alkylation with Alkyl Halides . The discussion emphasizes the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively.
Method 1: Reductive Amination of the N-4 Position
Reductive amination is a highly efficient and versatile one-pot method for forming carbon-nitrogen bonds.[4][5][6] It is often the preferred strategy due to its broad substrate scope and mild reaction conditions, which preserve sensitive functional groups.
Principle & Mechanistic Insight
The reaction proceeds in two key stages that occur in the same reaction vessel:
-
Iminium Ion Formation: The nucleophilic secondary amine of the diazepane attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion intermediate.
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.
The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the iminium intermediate.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] Its steric bulk and electron-withdrawing acetate groups temper its reactivity compared to reagents like sodium borohydride (NaBH₄).[8] Furthermore, it avoids the high toxicity associated with alternatives like sodium cyanoborohydride (NaBH₃CN).[4]
Experimental Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Laboratory Protocol
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvation: Dissolve the starting material in an anhydrous aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), to a concentration of approximately 0.1 M.[7]
-
Carbonyl Addition: Add the desired aldehyde (1.1-1.2 eq.) or ketone (1.2-1.5 eq.) to the solution. For less reactive ketones, the addition of glacial acetic acid (1.0-2.0 eq.) as a catalyst can accelerate iminium ion formation.[7]
-
Initial Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to control any initial effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.
-
Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.
Data Summary: Reductive Amination
| Carbonyl Substrate | Reducing Agent | Solvent | Temp. | Typical Time | Expected Yield |
| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 2-4 h | >90% |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | RT | 2-4 h | >90% |
| Cyclohexanone | NaBH(OAc)₃ (AcOH cat.) | DCE | RT | 8-12 h | 75-85% |
| Acetone | NaBH(OAc)₃ (AcOH cat.) | DCE | RT | 12-16 h | 70-80% |
Yields are estimates based on general procedures for secondary amines and may vary.[7]
Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation via a nucleophilic substitution (Sₙ2) reaction is a classical and straightforward method for forming C-N bonds. It is particularly effective for introducing primary and some secondary alkyl groups.
Principle & Mechanistic Insight
The lone pair of electrons on the secondary nitrogen (N-4) of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., R-Br, R-I). This concerted, one-step reaction displaces the halide leaving group. A base is essential to neutralize the hydrohalic acid (H-X) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The choice of solvent is crucial for Sₙ2 reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base but do not strongly solvate the amine nucleophile, thus maximizing its reactivity.[9][10] The reactivity of the alkyl halide follows the trend I > Br > Cl, reflecting the leaving group ability of the corresponding halide ion.
Experimental Workflow: Direct Alkylation
Caption: Direct Sₙ2 alkylation workflow.
Detailed Laboratory Protocol
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq.) and a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).[10][11]
-
Solvation: Add an anhydrous polar aprotic solvent, such as DMF or acetonitrile, to a concentration of 0.1-0.2 M.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.3 eq.) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 60 °C and 80 °C. The optimal temperature depends on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting diazepane is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. If using acetonitrile, the inorganic salts can often be removed by filtration. If using DMF, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Extraction: Wash the combined organic layers with water (to remove residual DMF) and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Direct Alkylation
| Alkylating Agent | Base | Solvent | Temp. | Typical Time | Expected Yield |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 4-6 h | >90% |
| Ethyl Iodide | K₂CO₃ | DMF | 60 °C | 6-8 h | 85-95% |
| Propargyl Bromide | Cs₂CO₃ | DMF | RT - 50 °C | 4-12 h | 80-90% |
| n-Butyl Bromide | K₂CO₃ | DMF | 80 °C | 12-18 h | 70-85% |
Yields are estimates based on general procedures and may vary.[10]
Comparative Analysis of N-Alkylation Methods
| Feature | Reductive Amination | Direct Alkylation (Sₙ2) |
| Principle | Imine/Iminium formation and in-situ reduction | Nucleophilic substitution |
| Alkyl Group Scope | Very broad: primary, secondary, aryl, etc. (from corresponding carbonyl) | Best for primary and unhindered secondary alkyl halides; methyl, allyl, benzyl |
| Reaction Conditions | Very mild (typically room temperature) | Often requires heating (60-100 °C) |
| Functional Group Tolerance | Excellent; tolerates esters, nitriles, C-C multiple bonds.[7] | Good, but incompatible with groups reactive towards bases or nucleophiles |
| Key Reagents | Aldehyde/Ketone, NaBH(OAc)₃ | Alkyl Halide, Base (e.g., K₂CO₃) |
| Common Solvents | Aprotic (DCE, DCM, THF)[4][7] | Polar Aprotic (DMF, Acetonitrile) |
| Potential Side Reactions | Over-reduction (rare with NaBH(OAc)₃) | Over-alkylation (quaternary salt), Elimination (E2) with hindered halides |
| Primary Use Case | Accessing a wide diversity of complex N-substituents | Straightforward introduction of simple alkyl, benzyl, or allyl groups |
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds in drug development. Both reductive amination and direct alkylation are powerful and reliable methods to achieve this functionalization. Reductive amination offers unparalleled versatility and mildness, making it suitable for complex and sensitive substrates. Direct alkylation provides a simple, robust alternative for introducing less complex alkyl groups. By understanding the principles and protocols outlined in these application notes, researchers can confidently select and execute the optimal synthetic strategy to advance their research programs.
References
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. PubMed. Available at: [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society of Chemistry. Available at: [Link]
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Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. University of California, Irvine. Available at: [Link]
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Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. Royal Society of Chemistry. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. Available at: [Link]
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Sodium triacetoxyborohydride. Wikipedia. Available at: [Link]
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Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. Available at: [Link]
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Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]
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Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. ResearchGate. Available at: [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Available at: [Link]
-
ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]
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Application Notes and Protocols: The Strategic Role of Ethyl 1,4-Diazepane-1-Carboxylate in the Synthesis of Isoquinolinesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of isoquinolinesulfonamide derivatives, highlighting the pivotal role of ethyl 1,4-diazepane-1-carboxylate as a key building block. Isoquinolinesulfonamides are a significant class of compounds in medicinal chemistry, most notably represented by Fasudil, a potent Rho-kinase (ROCK) inhibitor.[1] This document offers detailed, field-proven protocols for the synthesis of the crucial intermediate, isoquinoline-5-sulfonyl chloride, and its subsequent coupling with this compound to yield the protected sulfonamide precursor. We delve into the causality behind experimental choices, provide quantitative data, and present visual workflows to ensure a thorough understanding for researchers in drug discovery and development.
Introduction: The Significance of Isoquinolinesulfonamides
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[2][3] When functionalized with a sulfonamide group, these derivatives have shown significant therapeutic potential, particularly as enzyme inhibitors.[2] The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, a crucial regulator of the actin cytoskeleton, is implicated in various cellular processes such as smooth muscle contraction, cell migration, and proliferation.[4] Its dysregulation is linked to several pathologies, making ROCK a prime therapeutic target.
Isoquinolinesulfonamide derivatives, such as Fasudil, are ATP-competitive inhibitors of ROCK, binding to its kinase domain and preventing the phosphorylation of downstream substrates.[4] This mechanism of action has led to their investigation and clinical use for conditions like cerebral vasospasm, pulmonary hypertension, and glaucoma.[5] The synthesis of analogs of these pioneering drugs is a key strategy in the development of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile and crucial synthon in the construction of these complex molecules.
Signaling Pathway Overview: Rho-Kinase (ROCK) Inhibition
Caption: General signaling pathway of Rho-Kinase (ROCK) and its inhibition.
Synthetic Strategy: A Two-Stage Approach
The synthesis of the target isoquinolinesulfonamide derivatives is logically approached in two main stages:
-
Preparation of the Key Electrophile: Synthesis of isoquinoline-5-sulfonyl chloride. This reactive intermediate is the cornerstone for introducing the isoquinolinesulfonyl moiety.
-
Nucleophilic Coupling: Reaction of isoquinoline-5-sulfonyl chloride with this compound to form the desired sulfonamide bond.
This modular approach allows for the synthesis of a library of derivatives by varying either the isoquinoline core or the cyclic amine component.
Caption: Two-stage synthetic workflow for isoquinolinesulfonamide derivatives.
Experimental Protocols
PART A: Synthesis of Isoquinoline-5-sulfonyl Chloride
The preparation of this key intermediate can be achieved through several routes, depending on the availability of starting materials. We present a robust and high-yielding protocol starting from 5-bromoisoquinoline.[6] This method avoids the use of highly corrosive reagents like oleum.[6]
Protocol 1: From 5-Bromoisoquinoline
This two-step protocol offers a reliable and scalable method for producing high-purity isoquinoline-5-sulfonyl chloride.[6]
Step 1: Synthesis of S-Isoquinoline Isothiourea Salt
-
To a solution of 5-bromoisoquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or N,N-Dimethylformamide), add finely ground thiourea (1.2-1.4 equivalents).[6]
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated crude product by suction filtration.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure S-isoquinoline isothiourea salt.
Step 2: Oxidative Chlorosulfonylation
-
In a round-bottom flask, add N-chlorosuccinimide (NCS) (3 equivalents) and water.[6]
-
Cool the mixture in an ice-water bath.
-
Prepare a solution of S-isoquinoline isothiourea salt (1 equivalent) in dilute hydrochloric acid (e.g., 15% w/v).[6]
-
Add the S-isoquinoline isothiourea salt solution dropwise to the cooled NCS suspension over 1 hour. Maintain the internal temperature between 10-25°C.[6]
-
After the addition is complete, stir the reaction mixture at 15°C for 2 hours.
-
Collect the solid product by suction filtration.
-
Wash the solid sequentially with a sodium bisulfite solution and dilute hydrochloric acid.[6]
-
Dry the product under vacuum to yield isoquinoline-5-sulfonyl chloride.
| Parameter | Value/Condition | Reference |
| Starting Material | 5-Bromoisoquinoline | [6] |
| Key Reagents | Thiourea, NCS, HCl | [6] |
| Reaction Time | Alkylation: 2-6 h; Oxidation: 2-3 h | [6] |
| Temperature | Alkylation: Reflux; Oxidation: 10-25°C | [6] |
| Yield | Up to 95.9% | [6] |
| Purity | >99% | [6] |
PART B: Synthesis of Ethyl 1-(isoquinoline-5-sulfonyl)-1,4-diazepane-4-carboxylate
This protocol details the nucleophilic substitution reaction between the synthesized isoquinoline-5-sulfonyl chloride and this compound. The procedure is adapted from the synthesis of analogous tert-butyl protected derivatives.
Protocol 2: Sulfonamide Coupling Reaction
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution and stir at room temperature.
-
In a separate flask, dissolve isoquinoline-5-sulfonyl chloride (1 equivalent) in the same anhydrous solvent.
-
Add the isoquinoline-5-sulfonyl chloride solution dropwise to the amine solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and easily removed. |
| Base | Triethylamine (Et₃N) | Acts as an HCl scavenger produced during the reaction. |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |
| Reaction Time | 4-16 hours | Allows for complete conversion of the limiting reagent. |
| Work-up | Aqueous wash | Removes the triethylamine hydrochloride salt and other water-soluble impurities. |
| Purification | Flash Column Chromatography | Ensures high purity of the final product. |
Mechanistic Insights: The Sulfonylation Reaction
The core of this synthesis is the formation of the sulfonamide bond. This occurs via a classical nucleophilic acyl substitution-type mechanism.
-
Nucleophilic Attack: The secondary amine of this compound, being a nucleophile, attacks the electrophilic sulfur atom of the isoquinoline-5-sulfonyl chloride.
-
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonyl-nitrogen bond is formed. The protonated amine is then deprotonated by the base (e.g., triethylamine) present in the reaction mixture.
Caption: Mechanism of sulfonamide bond formation.
Concluding Remarks for the Modern Researcher
The protocols and insights provided herein offer a robust framework for the synthesis of isoquinolinesulfonamide derivatives utilizing this compound. The strategic two-stage synthesis allows for flexibility and optimization in the creation of novel compounds for drug discovery programs. Understanding the rationale behind the choice of reagents and reaction conditions is paramount for successful and scalable synthesis. The methodologies described are grounded in established chemical principles and are designed to be reproducible and efficient, empowering researchers to advance the development of next-generation therapeutics targeting pathways such as ROCK.
References
- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
- Google Patents. (2019). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
- (This reference is not directly cited in the text but provides context on diazepines) Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- (This reference is not directly cited in the text but provides context on isoquinoline synthesis) The Journal of Organic Chemistry. (n.d.).
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(This reference is not directly cited in the text but provides context on isoquinoline derivatives) National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride.
- (This reference is not directly cited in the text but provides context on isoquinoline derivatives) Wisdomlib. (2024).
- (This reference is not directly cited in the text but provides context on isoquinoline synthesis) Thieme. (n.d.). Product Class 5: Isoquinolines.
- RSC Publishing. (n.d.). Recent advances in synthesis of sulfonamides: A review.
-
National Institutes of Health. (2018). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
- HETEROCYCLES. (2011). A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)
-
(This reference is not directly cited in the text but provides context on this compound) PubChem. (n.d.). This compound. Retrieved from [Link]
-
(This reference is not directly cited in the text but provides context on diazepine synthesis) National Institutes of Health. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]
- (This reference is not directly cited in the text but provides context on diazepine synthesis) Journal of Chemical and Pharmaceutical Research. (n.d.).
-
(This reference is not directly cited in the text but provides context on diazepine synthesis) National Institutes of Health. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Retrieved from [Link]
- Google Patents. (2015). EP2818463A1 - Production method of 1,4-diazepane derivatives.
- Google Patents. (2014). CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
-
(This reference is not directly cited in the text but provides context on isoquinoline synthesis) MDPI. (2022). Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. Retrieved from [Link]
-
PubChem. (n.d.). Fasudil. Retrieved from [Link]
- (This reference is not directly cited in the text but provides context on isoquinoline synthesis) International Journal of Scientific & Technology Research. (n.d.).
Sources
- 1. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
The Versatile Scaffold: Ethyl 1,4-Diazepane-1-carboxylate in Multi-Step Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the quest for novel molecular architectures with desirable pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, the 1,4-diazepane moiety has emerged as a "privileged structure," frequently appearing in biologically active compounds.[1][2] Ethyl 1,4-diazepane-1-carboxylate, a readily accessible and versatile building block, provides a strategic entry point into this important class of compounds. Its unique structure, featuring a seven-membered ring with two nitrogen atoms differentially protected, offers a platform for controlled, sequential functionalization, making it an invaluable reagent in the multi-step synthesis of complex nitrogen-containing molecules.
This technical guide provides an in-depth exploration of this compound as a key reagent. We will delve into its reactivity, showcase its application in pivotal synthetic transformations, and provide detailed, field-proven protocols for its use. The focus will be on the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt and innovate upon them.
Core Properties and Reactivity
This compound possesses a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g/mol .[3][4] The key to its utility lies in the orthogonal reactivity of its two nitrogen atoms. The N1 nitrogen is protected as an ethyl carbamate, rendering it significantly less nucleophilic and basic compared to the free secondary amine at the N4 position. This electronic differentiation is the cornerstone of its application in multi-step synthesis, allowing for selective functionalization of the N4 position while the N1 position remains masked.
The lone pair of electrons on the N4 nitrogen is readily available for nucleophilic attack, making it an ideal site for a variety of bond-forming reactions. The ethyl carbamate at N1 can be later cleaved under specific conditions to allow for further modification at that position, or it can be retained as part of the final molecular structure.
Application in Multi-Step Synthesis: A Gateway to Molecular Diversity
The strategic placement of a reactive secondary amine and a protected amine within the same molecule makes this compound a powerful tool for building molecular complexity. The following sections will detail its application in three fundamental synthetic transformations: N-alkylation, reductive amination, and N-acylation (amide coupling).
N-Alkylation: Forging New Carbon-Nitrogen Bonds
Direct alkylation of the secondary amine at the N4 position is a straightforward approach to introduce a wide range of substituents. This reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen attacks an electrophilic carbon atom of an alkyl halide or a similar electrophile.
Causality in Experimental Design: The choice of base and solvent is critical for the success of N-alkylation reactions. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically employed to neutralize the acid generated during the reaction without competing with the diazepine nitrogen as a nucleophile. The solvent should be polar aprotic, such as acetonitrile or dimethylformamide (DMF), to dissolve the reagents and facilitate the Sₙ2 reaction.
Protocol 1: General Procedure for N-Alkylation of this compound
-
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add the alkyl halide (1.1 eq.) and potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
-
Table 1: Representative N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | CH₃CN | 60 | 12 | 85-95 |
| Ethyl iodide | Et₃N | DMF | 50 | 24 | 70-85 |
| 2-Chloro-N,N-dimethylethanamine | K₂CO₃ | CH₃CN | 80 | 16 | 65-80 |
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[5] It involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method is particularly valuable for introducing a diverse range of substituents, including those that are not amenable to direct alkylation.
Causality in Experimental Design: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.
Protocol 2: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM or DCE, add a catalytic amount of acetic acid (if necessary).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 80-90 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 75-85 |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 24 | 70-80 |
Reductive Amination Mechanism
Caption: Mechanism of reductive amination.
N-Acylation (Amide Coupling): Introducing Amide Functionality
The formation of an amide bond by reacting the secondary amine of this compound with a carboxylic acid is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically relevant molecules. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Causality in Experimental Design: A variety of coupling reagents are available for amide bond formation, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[6][7] The choice of coupling reagent and conditions depends on the specific substrates and the need to minimize side reactions such as racemization. The reaction is typically performed in aprotic solvents like DMF or DCM.
Protocol 3: General Procedure for Amide Coupling
-
Materials:
-
This compound
-
Carboxylic acid
-
EDC or HATU
-
HOBt (if using EDC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) (or HATU (1.2 eq.)) in DMF or DCM, add DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
If using DMF, pour the reaction mixture into water and extract with ethyl acetate. If using DCM, wash the reaction mixture directly with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 3: Representative Amide Coupling Reactions
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic acid | EDC/HOBt | DIPEA | DMF | 12 | 80-90 |
| Acetic acid | HATU | Et₃N | DCM | 6 | 85-95 |
| N-Boc-glycine | EDC/HOBt | DIPEA | DMF | 18 | 75-85 |
Amide Coupling Workflow
Caption: General workflow for amide coupling.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands out as a highly valuable and versatile reagent in the arsenal of the modern organic chemist. Its inherent structural features, particularly the differentiated reactivity of its two nitrogen atoms, provide a predictable and controllable platform for the synthesis of a wide array of complex molecules. The ability to selectively perform N-alkylation, reductive amination, and N-acylation at the N4 position, while retaining the option for subsequent modification at N1, opens up numerous avenues for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this remarkable building block.
References
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (URL not available)
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)
-
This compound | C8H16N2O2 | CID 15289249 - PubChem. [Link]
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][8]diazepines, and Their Cytotoxic Activity - MDPI. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical - DSpace@MIT. [Link]
-
Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | Request PDF - ResearchGate. [Link]
-
Multistep Synthesis | Reaction Integration - Vapourtec. [Link]
-
1,4-Diazepane-2-ones as novel inhibitors of LFA-1 - PubMed. [Link]
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents - Organic Reactions. [Link]
-
(PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
-
CHE 256 Aldehydes and Ketones 4 - Reductive Amination - YouTube. [Link]
- Production method of 1,4-diazepane derivatives - Google P
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchGate. [Link]
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing). [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google P
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. [Link]
-
Multi-Step Reactions & Synthesis (Live Recording) Pre-Finals Organic Chemistry Practice Session - YouTube. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). [Link]
Sources
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- 2. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity | MDPI [mdpi.com]
- 3. This compound | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. organicreactions.org [organicreactions.org]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1,4-Diazepane Scaffolds: A Guide to Protecting Group Strategies
For Immediate Release
[City, State] – [Date] – In the intricate landscape of medicinal chemistry and drug development, the 1,4-diazepane ring system stands out as a privileged scaffold, forming the core of numerous biologically active compounds.[1] However, the synthetic manipulation of this seven-membered heterocycle presents unique challenges, primarily due to the presence of two secondary amine functionalities with similar reactivity. To address this, our senior application scientists have developed this comprehensive guide detailing robust protecting group strategies, offering researchers the control and selectivity required for the successful synthesis of complex 1,4-diazepane derivatives.
This document provides an in-depth analysis of the three most widely employed amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). We will explore the nuances of their introduction, their stability under various reaction conditions, and the specific protocols for their selective removal from the 1,4-diazepane nucleus.
The Challenge of Selectivity in 1,4-Diazepane Synthesis
The symmetrical or near-symmetrical nature of the 1,4-diazepane ring makes regioselective functionalization of the two nitrogen atoms a formidable task. Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, significantly complicating purification and reducing overall yield. A well-designed protecting group strategy is therefore not just advantageous, but essential for directing the synthesis towards the desired target molecule. By temporarily masking one of the amine groups, chemists can selectively perform reactions on the other, and vice-versa, through a sequence of protection, functionalization, and deprotection steps.
Core Protecting Groups for the 1,4-Diazepane Ring System
The choice of a suitable protecting group is dictated by its stability to the reaction conditions planned for the unprotected amine and the orthogonality of its cleavage conditions relative to other protecting groups present in the molecule.
The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its clean, acid-catalyzed removal.
Introduction of the Boc Group:
The mono-protection of 1,4-diazepane with a Boc group can be achieved with high selectivity by exploiting the slight difference in basicity of the two nitrogen atoms or by using a limiting amount of the protecting agent. A common method involves the reaction of 1,4-diazepane with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Deprotection of the Boc Group:
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol.
The Carboxybenzyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group, also known as the Z group, is a versatile protecting group that is stable to a wide range of non-reducing reaction conditions and is typically removed by catalytic hydrogenolysis.[2][3]
Introduction of the Cbz Group:
Selective mono-Cbz protection of 1,4-diazepane can be accomplished by reacting the diamine with benzyl chloroformate (Cbz-Cl) under carefully controlled conditions, often at low temperatures and with a suitable base to neutralize the HCl byproduct.[2]
Deprotection of the Cbz Group:
The Cbz group is classically removed by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[2][4] This method is mild and highly effective, yielding the free amine, toluene, and carbon dioxide as byproducts. Alternative methods, such as using transfer hydrogenation reagents or strong acids, are also available.[3][4]
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a key player in solid-phase peptide synthesis and offers an orthogonal protection strategy due to its lability under basic conditions.
Introduction of the Fmoc Group:
Mono-Fmoc protection of 1,4-diazepane can be achieved by reacting it with Fmoc-Cl or Fmoc-OSu in the presence of a mild base. The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups.
Deprotection of the Fmoc Group:
The Fmoc group is cleaved by treatment with a secondary amine base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] The deprotection mechanism proceeds via a β-elimination pathway.
Orthogonal Protecting Group Strategies
The true power of these protecting groups is realized when they are used in combination to allow for the sequential and selective modification of both nitrogen atoms within the 1,4-diazepane ring. This is known as an orthogonal protection strategy.[7] For instance, one nitrogen can be protected with a Boc group while the other is protected with a Cbz group. The Boc group can be selectively removed with acid to allow for functionalization of the first nitrogen, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis to allow for modification of the second nitrogen.
Summary of Protecting Group Characteristics
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Stability |
| Boc | (CH₃)₃C-O-CO- | (Boc)₂O | Acidic (TFA, HCl) | Stable to base and hydrogenolysis |
| Cbz | C₆H₅CH₂-O-CO- | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Basic (Piperidine in DMF) | Stable to acid and hydrogenolysis |
Application Notes and Protocols
Protocol 1: Selective Mono-Boc Protection of 1,4-Diazepane
Objective: To selectively protect one of the secondary amine groups of 1,4-diazepane with a tert-butoxycarbonyl (Boc) group.
Materials:
-
1,4-Diazepane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the cooled mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the mono-Boc-protected 1,4-diazepane.
Causality Behind Experimental Choices: The use of a stoichiometric amount of (Boc)₂O favors mono-protection. Triethylamine acts as a base to neutralize the in situ generated acid. Performing the initial addition at 0 °C helps to control the exothermic reaction and improve selectivity.
Protocol 2: Deprotection of Boc-Protected 1,4-Diazepane using TFA
Objective: To remove the Boc protecting group from a mono-protected 1,4-diazepane derivative.
Materials:
-
Boc-protected 1,4-diazepane derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected 1,4-diazepane derivative (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 eq) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize excess TFA.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the deprotected 1,4-diazepane derivative.
Trustworthiness of the Protocol: This is a standard and reliable method for Boc deprotection. The progress of the reaction can be easily monitored by TLC, and the workup procedure effectively removes the acidic TFA and byproducts.
Protocol 3: Selective Mono-Cbz Protection of 1,4-Diazepane
Objective: To selectively protect one nitrogen of 1,4-diazepane with a carboxybenzyl (Cbz) group.
Materials:
-
1,4-Diazepane
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (1.0 eq) in DCM and cool to 0 °C.
-
In a separate flask, prepare a solution of Cbz-Cl (1.0 eq) in DCM.
-
Simultaneously, add the Cbz-Cl solution and an aqueous NaOH solution (1.1 eq) dropwise to the stirred 1,4-diazepane solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent and purify the residue by column chromatography to yield mono-Cbz-1,4-diazepane.
Expertise & Experience: The simultaneous addition of Cbz-Cl and base (Schotten-Baumann conditions) is crucial for maintaining a low concentration of the reactive acyl chloride and minimizing di-protection.
Protocol 4: Deprotection of Cbz-Protected 1,4-Diazepane via Hydrogenolysis
Objective: To cleave the Cbz group from a protected 1,4-diazepane derivative.
Materials:
-
Cbz-protected 1,4-diazepane derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during filtration.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Authoritative Grounding: This method is a widely accepted and mild procedure for Cbz deprotection, compatible with many other functional groups.[2][4]
Protocol 5: Selective Mono-Fmoc Protection of 1,4-Diazepane
Objective: To introduce a single Fmoc protecting group onto the 1,4-diazepane ring.
Materials:
-
1,4-Diazepane
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Dichloromethane (DCM)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diazepane (2.0 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the biphasic mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.0 eq) in DCM dropwise to the vigorously stirred mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor for the disappearance of Fmoc-Cl by TLC.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the solvent and purify the crude product by flash chromatography to isolate the mono-Fmoc-1,4-diazepane.
Rationale: Using an excess of the diamine helps to favor the mono-protected product by increasing the statistical likelihood that the protecting group reacts with an unprotected diamine molecule.
Protocol 6: Deprotection of Fmoc-Protected 1,4-Diazepane
Objective: To remove the Fmoc group from a protected 1,4-diazepane derivative.
Materials:
-
Fmoc-protected 1,4-diazepane derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Add diethyl ether to the residue to precipitate the product and the dibenzofulvene-piperidine adduct.
-
The deprotected amine can often be separated from the adduct by further purification techniques such as crystallization or chromatography if necessary.
Self-Validating System: The formation of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance, can be used to monitor the reaction's progress spectrophotometrically in addition to TLC.[8]
Visualizing the Workflow: Protection and Deprotection Strategies
Caption: General workflows for the protection and deprotection of the 1,4-diazepane ring system.
Caption: An example of an orthogonal strategy for the sequential functionalization of 1,4-diazepane.
Conclusion
The successful synthesis of complex molecules based on the 1,4-diazepane scaffold is critically dependent on the strategic use of amine protecting groups. The Boc, Cbz, and Fmoc groups, each with their distinct and orthogonal deprotection conditions, provide chemists with a powerful toolkit for the selective modification of this important heterocyclic system. The protocols and strategies outlined in this guide are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently navigate the synthesis of novel 1,4-diazepane derivatives.
References
-
Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]
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A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]
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To Deprotect and Serve. Scientific Update. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]
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A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. [Link]
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Selective Cleavage of Cbz-Protected Amines. ResearchGate. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
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Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Methods for Removing the Fmoc Group. ResearchGate. [Link]
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Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI. [Link]
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1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed. [Link]
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Expedite Protocol for Construction of Chiral Regioselectively N-protected Monosubstituted Piperazine, 1,4-diazepane, and 1,4-diazocane Building Blocks. PubMed. [Link]
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]
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Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
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The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. PubMed. [Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. ResearchGate. [Link]
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Application Notes & Protocols: Strategic Deprotection of Ethyl 1,4-diazepane-1-carboxylate
Introduction: The Significance of the 1,4-Diazepane Scaffold and the Role of Carbamate Protection
The 1,4-diazepane moiety is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous biologically active compounds, including antagonists for various receptors and inhibitors of enzymes. Its conformational flexibility and the presence of two nitrogen atoms allow for diverse substitution patterns, making it a valuable building block in drug discovery.
In the multi-step synthesis of complex molecules incorporating this scaffold, selective protection of one or both nitrogen atoms is often a critical strategic decision. The ethyl carbamate group is a common choice for protecting secondary amines due to its stability under a range of reaction conditions.[1] However, the successful synthesis of the final active pharmaceutical ingredient (API) hinges on the efficient and clean removal of this protecting group in the final steps.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic deprotection of "Ethyl 1,4-diazepane-1-carboxylate" to yield the free 1,4-diazepane. We will explore the mechanistic underpinnings of various deprotection methodologies, offer detailed, field-proven protocols, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Deprotection Methodologies: A Comparative Analysis
The removal of an ethyl carbamate is fundamentally a hydrolysis or cleavage of the carbamate bond. The stability of this group necessitates specific, often forcing, conditions. The choice of method is dictated by the overall molecular structure and the presence of other functional groups that might be sensitive to the deprotection reagents.
Acidic Hydrolysis
This is one of the most direct and frequently employed methods for carbamate deprotection.[2][3] The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid. This activation facilitates nucleophilic attack by water or the conjugate base, leading to the collapse of the tetrahedral intermediate. The resulting unstable carbamic acid rapidly decarboxylates, evolving carbon dioxide and yielding the protonated amine.[4][5]
-
Common Reagents : Concentrated mineral acids such as Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) are effective.[4][6]
-
Causality : The high concentration of protons drives the initial activation of the carbamate. Refluxing is often required to overcome the activation energy for the cleavage.
-
Advantages : Reagents are inexpensive and readily available. The reaction progress can often be visually monitored by the evolution of CO₂ gas.[4][6] The product is conveniently isolated as its hydrochloride or hydrobromide salt, which is often a crystalline solid, facilitating purification.
-
Limitations : The harsh, strongly acidic, and high-temperature conditions can be incompatible with other acid-labile functional groups in the molecule, such as acetals, ketals, or tert-butyl esters.[2]
Basic Hydrolysis
Saponification using a strong base offers an alternative pathway for carbamate cleavage. The hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbonyl carbon of the carbamate.
-
Common Reagents : Strong bases like Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Barium Hydroxide (Ba(OH)₂) are used, typically in an aqueous or alcoholic solvent system.[6][7]
-
Causality : The reaction is a classic nucleophilic acyl substitution. The choice of barium hydroxide can be advantageous, as the resulting barium carbonate is insoluble and precipitates out, helping to drive the reaction equilibrium forward.
-
Advantages : Provides a viable option for substrates that are sensitive to strong acids.
-
Limitations : This method often requires prolonged heating at high temperatures and may not be suitable for molecules containing base-labile groups like esters or amides. The reaction rates can be slow.
Trimethylsilyl Iodide (TMSI) Mediated Cleavage
For substrates that cannot tolerate harsh acidic or basic hydrolysis, cleavage with trimethylsilyl iodide (TMSI) presents a powerful, milder alternative.[8] The reaction proceeds through the formation of a silyl carbamate intermediate, which is highly labile.[8]
-
Mechanism : The Lewis acidic silicon atom coordinates to the carbonyl oxygen, while the soft iodide nucleophile attacks the ethyl group in an SN2-type reaction, generating iodoethane. The intermediate silyl carbamate is then readily hydrolyzed during aqueous workup to the unstable carbamic acid, which decarboxylates.
-
Causality : The high reactivity of TMSI is key. The reaction must be conducted under strictly anhydrous conditions, as TMSI reacts violently with water.
-
Advantages : High yields are often achieved under neutral and relatively mild thermal conditions (reflux in chloroform or acetonitrile).[4] This method shows excellent functional group tolerance for esters and amides.[8]
-
Limitations : TMSI is expensive, corrosive, and extremely moisture-sensitive, requiring careful handling under an inert atmosphere. The choice of quench (acidic vs. basic) after the reaction can influence the final product distribution in some contexts.[8]
Data Presentation: Summary of Deprotection Conditions
| Method | Primary Reagents | Typical Solvent(s) | Temperature | Pros | Cons |
| Acidic Hydrolysis | Concentrated HCl or HBr | Water, Dioxane | Reflux (80-110 °C) | Inexpensive, simple workup, product isolation as a salt. | Harsh conditions, not suitable for acid-labile substrates. |
| Basic Hydrolysis | NaOH, KOH, Ba(OH)₂ | Water, Ethanol | Reflux (80-100 °C) | Alternative for acid-sensitive molecules. | Often slow, harsh conditions, not suitable for base-labile substrates. |
| TMSI Cleavage | Trimethylsilyl Iodide (TMSI) | Chloroform, Acetonitrile | Reflux (60-80 °C) | Mild, neutral, high yield, good functional group tolerance.[4][8] | Expensive, moisture-sensitive reagent, requires inert atmosphere. |
Visualization of Key Processes
Overall Deprotection Reaction
Caption: General transformation of the protected amine to the free 1,4-diazepane.
Acidic Hydrolysis Workflow
Caption: Step-wise workflow for the acidic deprotection protocol.
Experimental Protocols
Safety Precaution : Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Acidic Hydrolysis with Concentrated Hydrochloric Acid
This protocol is robust and effective for substrates lacking acid-sensitive functional groups.
-
Materials :
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (37%, ~12 M)
-
Deionized Water
-
Isopropyl Alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Step-by-Step Methodology :
-
Reaction Setup : To a round-bottom flask, add this compound (e.g., 10.0 g, 58.1 mmol).
-
Reagent Addition : Carefully add a 1:1 mixture of concentrated HCl and water (e.g., 100 mL). The mixture may warm slightly.
-
Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Stir vigorously. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.[4][6] Typically, the reaction is complete in 12-24 hours.
-
Work-up : Allow the reaction mixture to cool to room temperature.
-
Isolation : Remove the solvent in vacuo using a rotary evaporator to yield a solid or semi-solid residue.
-
Purification : Add isopropyl alcohol to the residue and heat gently to dissolve. Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the hydrochloride salt.[6]
-
Final Product : Collect the white crystalline product, 1,4-diazepane dihydrochloride, by vacuum filtration. Wash the crystals with a small amount of cold isopropyl alcohol and dry under vacuum.
-
Protocol 2: Basic Hydrolysis with Barium Hydroxide
This method is suitable when acidic conditions must be avoided.
-
Materials :
-
This compound (1.0 eq)
-
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) (2.0-2.5 eq)
-
Ethanol/Water solvent mixture (e.g., 1:1)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
-
Step-by-Step Methodology :
-
Reaction Setup : Dissolve this compound (e.g., 5.0 g, 29.0 mmol) in a 1:1 mixture of ethanol and water (e.g., 80 mL) in a round-bottom flask.
-
Reagent Addition : Add barium hydroxide octahydrate (e.g., 22.9 g, 72.5 mmol) to the solution.[6]
-
Reaction : Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 24-48 hours. A white precipitate of barium carbonate will form.
-
Work-up : Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble barium salts. Wash the filter cake with additional ethanol.
-
Extraction : Concentrate the filtrate using a rotary evaporator to remove the ethanol. To the remaining aqueous solution, add a saturated solution of sodium chloride (brine) and extract the free amine with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free 1,4-diazepane as an oil or low-melting solid.
-
Protocol 3: TMSI-Mediated Deprotection (Anhydrous Conditions)
This protocol is ideal for sensitive substrates where mild conditions are paramount.
-
Materials :
-
This compound (1.0 eq)
-
Trimethylsilyl Iodide (TMSI) (1.5-2.0 eq)
-
Anhydrous Chloroform or Acetonitrile
-
Methanol
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried glassware with a nitrogen/argon atmosphere setup
-
-
Step-by-Step Methodology :
-
Inert Setup : In an oven-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound (e.g., 2.0 g, 11.6 mmol) in anhydrous chloroform (40 mL).
-
Reagent Addition : Cool the solution in an ice bath (0 °C). Add TMSI (e.g., 3.3 mL, 23.2 mmol) dropwise via syringe.
-
Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 60-65 °C) for 4-8 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Quenching : Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of methanol (10 mL). This will react with any excess TMSI.
-
Work-up : Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Extraction : Partition the residue between saturated aqueous NaHCO₃ solution and DCM. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 1,4-diazepane. Further purification can be achieved via distillation or column chromatography if necessary.
-
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]
-
Bluelight.org Forum Discussion. Deprotection of ethylcarbamate (secondary amine protecting group). (2023). [Link]
-
O'Malley, D. P., et al. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central. [Link]
-
Dufour, J., et al. Mild and Selective Deprotection of Carbamates with Bu4NF. ResearchGate. (2015). [Link]
-
Scattolin, T., et al. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. (2022). [Link]
-
ResearchGate Forum Discussion. How can I unprotect a secondary amine protected from ethyl carbamate? (2015). [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021). [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ChemistryViews. New Carbamate Deprotection Complements Existing Methods. (2022). [Link]
-
ResearchGate Forum Discussion. How can I do hydrolysis of secondary ethyl carbamate? (2015). [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). [Link]
-
Balaraman, E., et al. Efficient hydrogenation of organic carbonates, carbamates and formates indicates alternative routes to methanol based on CO2 and CO. ResearchGate. (2011). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
Wikipedia. Protecting group. [Link]
-
Common Organic Chemistry. Boc Deprotection - TMSI. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. bluelight.org [bluelight.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Use of Ethyl 1,4-Diazepane-1-carboxylate for the Synthesis of Saturated Heterocyclic Carboxamides
Introduction: The Significance of the Saturated 1,4-Diazepane Scaffold
Saturated N-heterocycles are privileged structures in modern drug discovery, prized for their ability to confer improved physicochemical properties such as solubility and metabolic stability while providing a three-dimensional framework for precise ligand-receptor interactions. Among these, the 1,4-diazepane ring system is a core component of numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities including antipsychotic, anxiolytic, and anticancer effects.[1] The development of novel diazepine carboxamides, for instance, has led to the discovery of potent inhibitors of heat shock protein 90 (HSP90), a key target in oncology.[2]
This guide focuses on the strategic application of Ethyl 1,4-diazepane-1-carboxylate as a versatile and economically viable starting material for the synthesis of N-substituted 1,4-diazepane-1-carboxamides. The presence of the ethyl carbamate at the N1 position serves as a robust protecting group, allowing for selective functionalization of the secondary amine at the N4 position. This approach provides a direct and efficient pathway to a diverse library of derivatives for screening in drug development programs.
Core Synthetic Strategy: Amide Coupling
The primary transformation detailed herein is the formation of a stable amide bond between the N4 amine of this compound and a carboxylic acid of interest. Direct condensation is thermodynamically unfavorable; therefore, the carboxylic acid must first be activated.[3] This is achieved using a coupling reagent, which converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Mechanistic Rationale for Reagent Selection
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if the carboxylic acid contains a stereocenter.[4]
-
Coupling Agent (HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine. The use of HATU is often associated with fast reaction times and suppression of side reactions.
-
Base (DIPEA): A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), is essential. Its role is twofold: (1) to deprotonate the secondary amine of the diazepane, increasing its nucleophilicity, and (2) to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.[5]
-
Solvent (DMF/DCM): Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal for dissolving the reactants and facilitating the reaction while remaining inert to the reactive intermediates.
Visualization of the Amide Coupling Mechanism
The diagram below illustrates the activation of a generic carboxylic acid with HATU and subsequent reaction with the diazepane substrate.
Caption: Mechanism of HATU-mediated amide coupling.
Experimental Protocols & Workflow
The following protocols provide a detailed, step-by-step methodology for the synthesis and subsequent optional deprotection of the target carboxamide derivatives.
General Synthetic Workflow
The overall process from starting materials to the final, purified product is outlined below.
Caption: General experimental workflow for carboxamide synthesis.
Protocol 1: Synthesis of Ethyl 4-(Target-carbonyl)-1,4-diazepane-1-carboxylate
This protocol describes a general procedure for the coupling reaction.
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| This compound | C₈H₁₆N₂O₂ | 172.22 | 120749-36-2 | Substrate (1.0 eq) |
| Target Carboxylic Acid | R-COOH | Variable | Variable | Coupling partner (1.1 eq) |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 148893-10-1 | Coupling agent (1.2 eq) |
| DIPEA (Hünig's Base) | C₈H₁₉N | 129.24 | 7087-68-5 | Non-nucleophilic base (3.0 eq) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Reaction solvent |
| Saturated aq. NaHCO₃ Solution | NaHCO₃ | 84.01 | 144-55-8 | For aqueous workup |
| Brine | NaCl (aq) | 58.44 | 7647-14-5 | For aqueous workup |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ / Na₂SO₄ | 120.37 / 142.04 | 7487-88-9 / 7757-82-6 | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the limiting reagent).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: Adding the coupling reagent at a reduced temperature helps to control the initial exothermic reaction and minimize potential side reactions.
-
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Rationale: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure carboxamide derivative.
Protocol 2: (Optional) Deprotection of the Ethyl Carbamate
To enable further derivatization at the N1 position, the ethyl carbamate group can be removed via hydrolysis.
Procedure:
-
Dissolve the purified product from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) (3.0-5.0 eq) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture to room temperature.
-
Carefully neutralize with an acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer, concentrate, and purify as needed to yield the N1-unsubstituted diazepane carboxamide.
Expected Data & Troubleshooting
Representative Product Data (Hypothetical Example)
| Parameter | Expected Value (for a benzoyl derivative) |
| Product Name | Ethyl 4-benzoyl-1,4-diazepane-1-carboxylate |
| Yield | 75-95% |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons (7.2-7.5 ppm), ethyl group (quartet ~4.2 ppm, triplet ~1.3 ppm), and diazepane ring protons. |
| MS (ESI+) | Calculated m/z for C₁₅H₂₀N₂O₃ [M+H]⁺: 277.15. Found: 277.15. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent (hydrolyzed); Insufficient base; Wet solvent/reagents. | Use fresh, high-quality HATU. Ensure DIPEA is in excess. Use anhydrous solvents and flame-dry glassware under an inert atmosphere. |
| Multiple Side Products | Reaction temperature too high; Racemization of the carboxylic acid. | Maintain 0 °C during HATU addition. Consider using a different coupling agent/additive combination (e.g., EDC/HOBt) known to suppress racemization. |
| Starting Material Remaining | Insufficient equivalents of coupling agent or carboxylic acid; Short reaction time. | Increase equivalents of HATU and/or the acid to 1.5 eq. Extend the reaction time and continue monitoring. |
| Difficult Purification | Byproducts (e.g., tetramethylurea) co-elute with the product. | Perform a thorough aqueous workup. The urea byproduct is water-soluble and should be removed during the NaHCO₃/brine washes. |
Conclusion
This compound is an exemplary building block for the efficient construction of saturated heterocyclic carboxamides. The protocols outlined in this note provide a robust and reproducible methodology for synthesizing a diverse range of N4-acylated diazepane derivatives. This strategy, centered on standard amide coupling chemistry, is highly adaptable and scalable, making it an invaluable tool for researchers in medicinal chemistry and drug development.
References
- MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- PubMed. (2015). Discovery of novel oxazepine and diazepine carboxamides as two new classes of heat shock protein 90 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
- National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- Organic-Chemistry.org. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis.
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- PubMed. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines.
- ResearchGate. (2009). Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst.
- Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam.
- Medicinal Chemistry Research. (n.d.). New and mild method for the synthesis of alprazolam and diazepam and computational study of their binding mode to GABAA receptor.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed Central. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate.
- PubChemLite. (n.d.). This compound (C8H16N2O2).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions.
- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- ResearchGate. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- MDPI. (n.d.). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- PubMed. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
-
ResearchGate. (n.d.). Synthesis of aromatic and heteroaromatic annelated[6][7]diazepines. Available at:
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Troubleshooting & Optimization
Purification of "Ethyl 1,4-diazepane-1-carboxylate" by column chromatography
Welcome to the technical support center for the chromatographic purification of Ethyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a framework of chemical logic to help you overcome the specific challenges associated with purifying this polar, basic compound.
Part 1: Foundational Understanding & Frequently Asked Questions
This section addresses the fundamental properties of this compound and the common initial hurdles in its purification.
Q1: What is this compound and why is its purification challenging?
This compound is a cyclic diamine derivative with a molecular weight of 172.22 g/mol and the chemical formula C₈H₁₆N₂O₂[1]. Its structure contains two key features that complicate purification by standard column chromatography:
-
A Basic Secondary Amine: The unsubstituted nitrogen atom in the diazepane ring is a Lewis base. This basic site interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase[2][3].
-
High Polarity: The presence of two nitrogen atoms and two oxygen atoms makes the molecule quite polar. This requires highly polar solvent systems (eluents) for it to move along the stationary phase.
This combination of basicity and polarity is the primary source of purification challenges, often leading to issues like poor compound mobility, severe peak tailing, and low or no recovery from the column.
Q2: What are the likely impurities I need to remove?
Impurities are typically related to the synthetic route. While specific impurities depend on the exact process, they generally fall into these categories:
-
Unreacted Starting Materials: Such as 1,4-diazepane or reagents used to introduce the ethyl carboxylate group.
-
By-products: Formed from side reactions during the synthesis. For instance, in reactions involving diazepanes, by-products from over-alkylation or ring-opening can occur[4][5][6].
-
Degradation Products: The compound may degrade during the reaction work-up or upon prolonged exposure to the acidic environment of a silica gel column[7].
Q3: How do I choose the correct stationary phase for purification?
The choice of stationary phase is critical. While standard silica gel is often the first choice, it is frequently unsuitable for basic amines without modification[3].
| Stationary Phase | Advantages | Disadvantages | Best For |
| Standard Silica Gel | Inexpensive, widely available. | Strongly acidic; causes peak tailing and irreversible adsorption of basic compounds[2]. | Not recommended without a basic modifier in the eluent. |
| Alumina (Neutral or Basic) | Less acidic than silica; better for basic compounds[8]. | Can have lower resolving power than silica for some mixtures. | Good alternative when silica fails due to acidity. |
| Amine-Functionalized Silica | Surface is deactivated, specifically designed for purifying amines, providing better peak shape and recovery[9][10]. | More expensive than standard silica or alumina. | Excellent choice for challenging amine purifications. |
| Reversed-Phase (C18) Silica | Separates based on hydrophobicity, offering an alternative selectivity[11]. | Requires aqueous mobile phases; may be less intuitive for chemists accustomed to normal-phase. | Useful when normal-phase methods fail to separate the target compound from impurities of similar polarity[12]. |
Q4: How do I select and optimize the mobile phase (eluent)?
Mobile phase selection should be performed systematically using Thin Layer Chromatography (TLC) before attempting a column.
-
Start with a Standard System: A common starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate, EtOAc). For polar amines, a more potent system like Dichloromethane (DCM) and Methanol (MeOH) is often necessary[3][13].
-
The Critical Role of a Basic Modifier: The single most important step to improve the chromatography of basic amines on silica gel is to add a small amount of a basic modifier to the eluent. This deactivates the acidic silanol groups, preventing strong interactions with your compound[2].
-
Triethylamine (TEA): Typically added at 0.5-2% (v/v).
-
Ammonium Hydroxide: A solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component (1-10%) in a solvent like DCM[13].
-
-
TLC Analysis: Run TLC plates in various solvent systems. Your goal is to find a system where the desired compound has an Rf value between 0.2 and 0.4 and is well-separated from all impurities. An ideal Rf ensures the compound spends enough time on the column to separate without requiring an excessive volume of solvent.
Q5: My compound is invisible on the TLC plate under UV light. How can I visualize it?
This compound lacks a strong chromophore, so it may not be easily visible under 254 nm UV light[14][15]. Chemical staining is usually required.
| Staining Method | Target Functional Groups | Appearance | Comments |
| Potassium Permanganate (KMnO₄) | Oxidizable groups (alcohols, alkenes, amines)[16]. | Yellow/brown spots on a purple background. | A good general-purpose, destructive stain. Very reliable for amines[14]. |
| Ninhydrin | Primary and secondary amines, amino acids[16]. | Purple, pink, or red spots[17]. | Highly specific for amines, making it an excellent choice for this compound. |
| Iodine (I₂) Chamber | Many organic compounds, especially unsaturated or aromatic ones[15][18]. | Brown spots on a light brown background. | Semi-destructive; spots will fade over time. Good for a quick, general visualization[18]. |
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address the most common problems encountered during the purification process.
My compound won't move off the baseline on the TLC plate (Rf ≈ 0), even in 100% Ethyl Acetate.
-
Primary Cause: The solvent system is not polar enough to overcome the strong interaction between your basic compound and the acidic silica gel.
-
Solution Workflow:
-
Switch to a More Polar System: Move to a Dichloromethane (DCM)/Methanol (MeOH) eluent system. Start with 5% MeOH in DCM and gradually increase the MeOH concentration.
-
Add a Basic Modifier: This is essential. Add 1% Triethylamine (TEA) to your chosen eluent system (e.g., 94:5:1 DCM/MeOH/TEA). The TEA will compete with your compound for the acidic sites on the silica, allowing your compound to move up the plate[2][19].
-
Consider an Alternative Stationary Phase: If the compound still streaks or remains at the baseline, perform a TLC analysis on an alumina or amine-functionalized TLC plate to see if a change in stationary phase is warranted[9].
-
My compound shows severe streaking or "tailing" on the TLC and column, leading to mixed fractions.
-
Primary Cause: This is the classic sign of a strong acid-base interaction between the basic amine of your compound and the acidic silanol groups on the silica surface[2][3]. A small portion of the compound binds very tightly and elutes slowly, creating a "tail."
-
Solution Workflow:
-
Incorporate a Basic Modifier: As above, adding 0.5-2% TEA or a small amount of ammonium hydroxide to your mobile phase is the most effective solution[13][19]. This neutralizes the acidic sites and leads to symmetrical, well-defined spots and peaks.
-
Dry-Loading with a Base: When preparing your sample for the column, you can pre-adsorb it onto a small amount of silica. Add a few drops of TEA to the silica slurry before evaporating the solvent. This ensures the compound is loaded in a locally neutralized environment.
-
Switch to a Less Acidic Stationary Phase: If modifiers are insufficient, use a neutral alumina or amine-functionalized silica column. These phases do not have the strong acidic sites that cause tailing with basic compounds[8][10].
-
I have very low (or zero) recovery of my compound from the column.
-
Primary Cause: Your compound has irreversibly adsorbed to the silica gel. This happens when the interaction is so strong that the mobile phase cannot elute the compound at all[13][19].
-
Solution Workflow:
-
Test for Silica Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound may be decomposing on silica[13].
-
Use a Basic Modifier: This is non-negotiable if you suspect irreversible binding. The modifier will prevent the strong interaction that leads to permanent adsorption.
-
Change the Stationary Phase: This is the most reliable solution for this problem. Switch to neutral alumina or an amine-functionalized silica column, which are much more forgiving for basic compounds[19].
-
Run a "Plug": For a quick purification to remove baseline impurities, you can run your compound through a short pad ("plug") of silica or alumina instead of a full column. This minimizes the contact time and reduces the chance of loss[13].
-
The fractions are clean, but how do I effectively remove the high-boiling triethylamine (TEA) afterwards?
-
Primary Cause: Triethylamine has a boiling point of 89.5 °C, making it difficult to remove completely by standard rotary evaporation.
-
Solution Workflow:
-
Acidic Wash: After combining the pure fractions, dilute the solution with a solvent like DCM or EtOAc and wash it with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl). Your basic compound will form a salt and stay in the organic layer (if the carbamate makes it sufficiently non-polar) or move to the aqueous layer, while the protonated TEA (triethylammonium salt) will be washed away in the aqueous layer. Caution: Test this on a small scale first to ensure your desired compound does not extract into the aqueous layer.
-
Co-evaporation: Add a lower-boiling solvent like Toluene or Heptane to the flask containing your compound and TEA and perform rotary evaporation. The toluene forms an azeotrope with TEA, helping to remove it more effectively. Repeat this process several times.
-
High-Vacuum Evaporation: Place the flask on a high-vacuum line (Schlenk line) for several hours to remove the final traces of TEA.
-
Part 3: Experimental Protocols and Data
This section provides step-by-step methodologies for key workflows.
Protocol 1: Systematic TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Methanol).
-
Spot TLC Plates: Use a capillary tube to spot the solution onto at least three different TLC plates (e.g., standard silica, alumina, and amine-silica if available).
-
Prepare Eluent Chambers: Prepare several developing chambers with different solvent systems.
-
System A: 80:20 Hexane/EtOAc
-
System B: 80:20:1 Hexane/EtOAc/TEA
-
System C: 95:5 DCM/MeOH
-
System D: 95:5:1 DCM/MeOH/TEA
-
-
Develop Plates: Place one spotted TLC plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plates, mark the solvent front, and let them dry completely. Visualize under UV light, then with an appropriate chemical stain (e.g., potassium permanganate or ninhydrin)[14][16].
-
Analyze: Compare the results. Choose the system that gives your product an Rf of 0.2-0.4 with the best separation from impurities. The system with TEA should show a significant improvement in spot shape on silica plates[2].
Protocol 2: Flash Chromatography on Silica Gel with a Basic Modifier
-
Column Preparation: Select an appropriate size glass column and dry-pack it with silica gel. Gently tap the column to ensure even packing.
-
Equilibration: Flush the column with the chosen mobile phase (containing 0.5-2% TEA). Run at least 2-3 column volumes of solvent through the silica to ensure it is fully equilibrated and neutralized.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to the solution[20].
-
Add a few drops of TEA.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder[20].
-
Carefully add this powder to the top of the equilibrated column.
-
-
Elution: Begin eluting with your chosen mobile phase, collecting fractions. Monitor the elution process by TLC.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Develop and stain the plate to identify which fractions contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator[21]. Follow the procedure in the troubleshooting section to remove residual TEA.
Visualization of the Purification Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting amine purification issues.
References
- TLC Visualization Solutions. (n.d.). University of Colorado Boulder.
- TLC Visualization Reagents. (n.d.). EPFL.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Visualising plates. (n.d.). University of York, Chemistry Teaching Labs.
- How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage.
- Choosing Stationary Phase Column Chromatography. (2015). Chemistry Stack Exchange.
- Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.
- Column chromatography techniques for 4-Methyl-1H-indol-3-amine purification. (n.d.). BenchChem.
- RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO.
- TLC stains. (n.d.). Organic Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Visualizing TLC Plates. (2025). Chemistry LibreTexts.
- Technical Support Center: Purification of Polar Aminochromanols. (n.d.). BenchChem.
- Retaining Polar Compounds. (2014). LCGC North America.
- This compound. (n.d.). PubChem.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage.
-
Removing Solvent by Rotary Evaporation . (2017). University of Bath. Retrieved from [Link]
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
- Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
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Technical Support Guide: Recrystallization of Ethyl 1,4-diazepane-1-carboxylate
An advanced guide to the purification of Ethyl 1,4-diazepane-1-carboxylate through recrystallization, designed for chemical researchers and process development scientists.
Introduction
This technical support center provides a comprehensive guide to the recrystallization of this compound (CAS: 18739-39-4).[1] As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This document, authored from the perspective of a Senior Application Scientist, offers troubleshooting guides, FAQs, and detailed protocols to address common challenges encountered during its purification. We will explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Compound Characteristics & Initial Considerations
This compound is a moderately polar molecule featuring a secondary amine and a carbamate (ethyl ester) functional group.[1] Its structure dictates its solubility profile, making it amenable to recrystallization from a range of organic solvents. At room temperature, it is typically a solid. Understanding these features is the first step in designing a successful purification strategy.
Key Molecular Properties:
-
Molecular Formula: C₈H₁₆N₂O₂[1]
-
Molecular Weight: 172.22 g/mol [1]
-
Functional Groups: Secondary Amine (basic), Carbamate (ester-like, moderately polar).
-
Appearance: Typically a solid.
The presence of the secondary amine offers a unique handle for purification: the ability to form salts. If conventional recrystallization proves difficult, protonation with an acid (like HCl) to form the hydrochloride salt can dramatically alter solubility and often facilitates crystallization.[2][3]
Section 2: Solvent Selection FAQ
The success of any recrystallization hinges on the appropriate choice of solvent.[4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on the compound's structure, a moderately polar solvent is the best starting point.
-
Top Recommendation: Ethyl Acetate (EtOAc) . The carbamate group shares functionality with the ethyl acetate solvent, often leading to good solubility when hot.[3]
-
Alternative Single Solvents: Alcohols like Ethanol (EtOH) or Methanol (MeOH) can also be effective due to their ability to dissolve moderately polar compounds.[4] However, they may show higher solubility at room temperature, potentially reducing yield.
Q2: My compound is too soluble in ethyl acetate, even when cold. What should I do?
A2: This is a common scenario indicating the need for a mixed-solvent system (also known as a solvent/anti-solvent system). In this technique, the compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and a "poor" anti-solvent (in which it is sparingly soluble) is added until the solution becomes cloudy.
-
Recommended System: Ethyl Acetate / Hexane . This is a classic choice for moderately polar compounds.[3] Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until persistent cloudiness (turbidity) is observed. Re-heat gently to clarify and then allow to cool slowly. A patent for a related diazepane derivative specifically reports successful crystallization from a petroleum ether/ethyl acetate mixture, supporting this approach.[5]
Q3: Are there other mixed-solvent systems to consider?
A3: Yes. The principle is to pair a good solvent with a miscible anti-solvent.
-
Ethanol / Water: Dissolve in hot ethanol and add water as the anti-solvent. This can be effective, but care must be taken to avoid "oiling out".
-
Dichloromethane (DCM) / Hexane: DCM is an excellent solvent for many organics. Dissolving the compound in DCM and adding hexane as an anti-solvent is a viable strategy.[6]
Q4: When should I consider recrystallizing the salt form of the compound?
A4: If the freebase form consistently "oils out" or fails to crystallize, converting it to a salt is an excellent strategy.[2][3]
-
Procedure: Dissolve the crude material in a suitable solvent like ethyl acetate or diethyl ether. Add a solution of HCl in ether dropwise. The hydrochloride salt will often precipitate immediately. This crude salt can then be filtered and recrystallized, typically from a more polar solvent system like ethanol/water or methanol.[2]
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture to a gentle boil using a hot plate, with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just dissolves completely. Avoid adding a large excess of solvent, as this is the most common cause of poor yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, cooling can be further promoted by placing the flask in an ice bath.
-
Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the crystals on the filter to partially dry them. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add hexane dropwise with swirling until a faint, persistent cloudiness appears.[9] This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Protocol. Wash the collected crystals with a cold mixture of ethyl acetate and hexane.
Section 4: Troubleshooting Guide
Q: My compound has formed an oil, not crystals. What went wrong and how do I fix it? ("Oiling Out")
A: Oiling out occurs when the compound separates from the solution as a liquid instead of a solid.[7][8] This often happens if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[7][10] Impurities can also lower the melting point, contributing to this issue.[11]
-
Immediate Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the "good" solvent in a mixed system) and attempt to cool the solution much more slowly.[7] Leaving the flask on a cooling hotplate can achieve this.
-
Alternative Strategy: Change your solvent system. Try a solvent with a lower boiling point.
-
Persistent Oiling: If oiling persists, recover the crude material by removing the solvent and attempt purification by another method, such as converting to the hydrochloride salt before recrystallization.[2]
Q: I have cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is usually due to one of two reasons: using too much solvent or the solution being supersaturated.[7]
-
Too Much Solvent: This is the most common reason for crystallization failure.[7] Gently boil off some of the solvent to concentrate the solution, then attempt to cool it again.[11]
-
Inducing Crystallization: If the solution is properly saturated but reluctant to crystallize, you can induce it:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][8]
-
Seeding: If you have a small crystal of the pure product, add it to the cold solution (a "seed crystal"). This provides a template for further crystal formation.[7]
-
Q: My final yield is very low. Why?
A: A low yield can result from several factors.[11]
-
Excess Solvent: As mentioned, using too much solvent will leave a significant amount of your product dissolved in the mother liquor.[11]
-
Premature Crystallization: If you performed a hot filtration, product may have crystallized and been lost in the filter paper. Ensure all equipment is pre-heated.[8]
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold can re-dissolve some of your product.
Q: My product is a viscous liquid or oil at room temperature. Can I still use recrystallization?
A: Direct recrystallization of a viscous oil is often impossible. However, several strategies can be employed.
-
Trituration: Stir the oil vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexane). This may cause the oil to solidify and will wash away impurities. The resulting solid can then be recrystallized.
-
Salt Formation: As previously discussed, converting the basic amine to a salt is a highly effective method for inducing solidification and allowing for recrystallization.[12]
-
Low-Temperature Crystallization: Some viscous liquids can be induced to crystallize by prolonged storage at very low temperatures (e.g., -20°C), sometimes with continuous stirring.[12]
Section 5: Data Summaries & Visual Workflows
Table 1: Recommended Solvents for this compound
| Solvent | Boiling Point (°C) | Polarity | Role & Rationale |
| Ethyl Acetate | 77.1 | Moderately Polar | Primary Choice. Good solvent when hot, poor when cold. Matches carbamate functionality.[4] |
| Hexane | 69 | Non-polar | Anti-solvent. Use in combination with a more polar solvent like Ethyl Acetate.[4] |
| Ethanol | 78.4 | Polar Protic | Secondary Choice. Good solvent, but may result in lower yield due to higher cold solubility.[4] |
| Water | 100 | Polar Protic | Anti-solvent. Can be paired with Ethanol. Good for salt recrystallization.[3][4] |
| DCM | 39.6 | Moderately Polar | Good Solvent. Can be paired with Hexane. Low boiling point is advantageous for removal.[6] |
Diagram 1: General Recrystallization Workflow
Caption: Standard experimental workflow for recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Retrieved from Nanjing Huaxi Chemical Co.,Ltd website.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- University of California, Irvine. (n.d.).
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Kumar, R., et al. (n.d.).
- Important Chemistry Tips. (2022, July 8).
- Reddit. (2023).
- ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?.
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
-
PubChemLite. (n.d.). This compound (C8H16N2O2). Retrieved from [Link]
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
- YouTube. (2013, July 12).
- University of Missouri-St. Louis. (n.d.).
-
ChemWhat. (n.d.). This compound ,97% CAS#: 18739-39-4. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
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Common side products in the synthesis of "Ethyl 1,4-diazepane-1-carboxylate"
Welcome to the technical support center for the synthesis of Ethyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to help you optimize your reaction outcomes and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a higher molecular weight byproduct in my reaction to synthesize this compound. What is it, and why is it forming?
A1: The most common side product in this synthesis is 1,4-Bis(ethoxycarbonyl)-1,4-diazepane. This occurs because the starting material, 1,4-diazepane (also known as homopiperazine), has two secondary amine nitrogens, both of which are nucleophilic and can react with the ethyl chloroformate acylating agent.
Mechanistic Cause: The initial reaction of one nitrogen atom on the diazepane ring with ethyl chloroformate forms the desired mono-acylated product, this compound. However, the remaining secondary amine on this product is still nucleophilic and can react with another molecule of ethyl chloroformate. This second acylation leads to the formation of the di-acylated side product. The initial mono-acylation product is often acylated a second time before it can be fully dispersed in the reaction medium, especially if the acylating agent is added too quickly[1].
Factors Favoring Di-acylation:
-
Stoichiometry: Using more than one equivalent of ethyl chloroformate will naturally drive the reaction towards the di-acylated product.
-
Rate of Addition: Rapid addition of ethyl chloroformate creates localized high concentrations, increasing the likelihood of the mono-acylated product reacting a second time before the initial diazepane is fully consumed.
-
Temperature: Higher reaction temperatures can increase the rate of the second acylation.
-
Base: The choice and amount of base can influence the nucleophilicity of the amines.
Q2: How can I minimize the formation of the 1,4-Bis(ethoxycarbonyl)-1,4-diazepane side product?
A2: Minimizing the di-acylated byproduct is key to achieving a high yield and purity of the desired mono-acylated product. Here are several strategies:
-
Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to ethyl chloroformate. This ensures that the acylating agent is the limiting reagent, reducing the chance of double addition. A 1.1 to 1.5 molar excess of the diamine is a good starting point.
-
Slow Addition at Low Temperature: Add the ethyl chloroformate dropwise to a cooled solution of 1,4-diazepane and a suitable base. Performing the reaction at a low temperature (e.g., -10 °C to 0 °C) helps to control the reaction rate and selectivity[2].
-
High Dilution: Running the reaction under high dilution conditions can disfavor the intermolecular reaction that leads to di-acylation.
-
Use of a Flow System: A more advanced technique involves immobilizing the 1,4-diazepane on a solid support, such as a sulfonic acid-functionalized silica gel. In a flow system, the diamine is acylated, and then the mono-acylated product is liberated, which can lead to very high selectivity for mono-acylation[3].
Q3: Are there any other potential side products I should be aware of?
A3: While di-acylation is the primary concern, other side products can occasionally be observed:
-
Oligomers/Polymers: In the absence of a proper acylating agent or under certain conditions, 1,4-diazepane can potentially undergo self-condensation or polymerization, though this is less common under the conditions used for this synthesis.
-
Reaction with Solvent: If using a reactive solvent, side products can arise. For example, if chloroform is used as a solvent and contains phosgene impurities, it can react with the amine. It is crucial to use high-purity, dry, and non-reactive solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Hydrolysis of Ethyl Chloroformate: If there is moisture in the reaction, ethyl chloroformate can hydrolyze to ethanol and carbon dioxide, which will reduce the yield of the desired product.
Q4: I'm having trouble separating the desired mono-acylated product from the di-acylated byproduct. What are the best purification methods?
A4: The separation of the mono- and di-acylated products can be challenging due to their similar structures. However, their polarity difference allows for effective separation.
-
Column Chromatography: This is the most effective method for separating the two compounds. The di-acylated product is less polar than the mono-acylated product. A silica gel column with a gradient elution of ethyl acetate in hexane is typically effective.
-
Acid-Base Extraction: The mono-acylated product has a free secondary amine, making it basic. The di-acylated product, with two carbamate groups, is significantly less basic. This difference can be exploited through an acid-base extraction workup. By carefully adjusting the pH, the mono-acylated product can be protonated and extracted into an aqueous acidic phase, leaving the di-acylated product in the organic phase.
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method. The choice of solvent will depend on the specific properties of the product and impurities.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound with Minimized Side Products
Materials:
-
1,4-Diazepane (Homopiperazine)
-
Ethyl Chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-diazepane (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.
-
Cool the stirred solution to -10 °C using an ice-salt bath.
-
Slowly add a solution of ethyl chloroformate (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours, ensuring the internal temperature does not rise above 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Table 1: Troubleshooting Guide Summary
| Issue | Probable Cause | Recommended Solution |
| High percentage of di-acylated product | - Excess ethyl chloroformate- Rapid addition of acylating agent- High reaction temperature | - Use a 1.2-1.5 molar excess of 1,4-diazepane.- Add ethyl chloroformate solution dropwise at -10 °C to 0 °C.- Maintain low temperature throughout the addition. |
| Low Yield | - Incomplete reaction- Hydrolysis of ethyl chloroformate | - Monitor reaction by TLC to ensure completion.- Use anhydrous solvents and reagents. |
| Difficult Purification | - Similar polarity of products | - Use flash column chromatography with a shallow gradient.- Perform an acid-base extraction to separate the basic mono-acylated product. |
Visualizations & Diagrams
Reaction Scheme
Caption: Synthesis of this compound and the formation of the di-acylated side product.
Troubleshooting Logic Flow
Caption: Logic flow for troubleshooting high levels of di-acylated side product.
References
-
[Electronic Supplementary Information (ESI) Synthesis of 1,3-dioxo-hexahydro[1,2-c][1][4]diazepine carboxylates, a new bicyclic sk. The Royal Society of Chemistry.]([Link])
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Mono-acylation of piperazine and homopiperazine via ionic immobilization | CoLab [colab.ws]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 1,4-Diazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Overview of Synthetic Strategy
The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically involves the formation of the seven-membered diazepane ring. A common and effective strategy is the intramolecular cyclization of a linear precursor. One of the most reliable methods is the reductive amination of a suitable amino-aldehyde or amino-ketone, or the cyclization of a protected amino-amino ester. The expertise in managing the cyclization step is paramount to achieving high yields and purity.
This guide will focus on a robust two-step approach starting from commercially available reagents, proceeding through an N-protected amino acid intermediate. This method offers good control over the reaction and minimizes the formation of polymeric side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and reliable route involves the reaction of ethylenediamine with a suitable C3 synthon, followed by the introduction of the ethyl carboxylate group. However, a more controlled approach involves the initial synthesis of an N-protected linear precursor, such as N-(2-(Boc-amino)ethyl)glycine ethyl ester, followed by deprotection and subsequent intramolecular cyclization. This method often provides higher yields and fewer side products.
Q2: I am observing a significant amount of a high molecular weight, sticky polymer in my reaction. What is the likely cause and how can I prevent it?
The formation of a polymer is a classic challenge in the synthesis of medium-sized rings and is indicative of intermolecular reactions competing with the desired intramolecular cyclization. This is often due to the reaction conditions not favoring the formation of the seven-membered ring.
-
Causality: High concentrations of the linear precursor favor intermolecular reactions. The rate of the desired intramolecular cyclization needs to be significantly higher than the rate of intermolecular polymerization.
-
Preventative Measures:
-
High Dilution: Employing high-dilution conditions is the most critical factor. This can be achieved by the slow addition of the deprotected linear precursor to a large volume of refluxing solvent.
-
Choice of Solvent: A solvent that promotes a pseudo-template effect, pre-organizing the linear precursor for cyclization, can be beneficial. High boiling point, non-polar solvents are often a good choice.
-
Temperature: A higher reaction temperature can favor the entropically more challenging intramolecular cyclization.
-
Q3: My yield is consistently low, even without significant polymer formation. What other factors could be at play?
Low yields can stem from incomplete reaction, degradation of starting material or product, or inefficient work-up and purification.
-
Incomplete Cyclization: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Starting Material Purity: Impurities in your linear precursor can interfere with the cyclization. Ensure the precursor is of high purity before proceeding.
-
Work-up Losses: The product may be partially soluble in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer.
-
Purification Issues: The product may be volatile or co-elute with impurities during chromatography. Optimize your purification method as detailed in the troubleshooting section.
Q4: What are the best methods for purifying this compound?
Purification is typically achieved through column chromatography on silica gel.[1][2]
-
Mobile Phase Selection: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[3] A common starting point is a 9:1 mixture of dichloromethane and methanol, gradually increasing the methanol content.
-
TLC Analysis: Before running a column, it is crucial to determine the appropriate solvent system using TLC.[3] The ideal solvent system will give your product an Rf value of approximately 0.3-0.4.
-
Alternative Methods: For larger scales, distillation under reduced pressure may be an option if the product is sufficiently volatile and thermally stable.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Formation | Inactive catalyst (if applicable); Incorrect reaction temperature; Poor quality starting materials. | Verify Reagent Quality: Ensure all starting materials are pure and dry. Moisture can be particularly detrimental. Optimize Temperature: For cyclization reactions, ensure the temperature is high enough to overcome the activation energy barrier. For reductive aminations, the temperature needs to be controlled to avoid side reactions. Catalyst Activity: If using a catalyst, ensure it is fresh and active. |
| Multiple Spots on TLC (Impurity Formation) | Side reactions such as dimer or trimer formation; Incomplete reaction; Decomposition of product. | Reaction Monitoring: Closely monitor the reaction by TLC to identify the optimal reaction time and prevent the formation of degradation products. Control Stoichiometry: Ensure accurate stoichiometry of reagents. An excess of one reagent can lead to side products. Purification Optimization: A well-optimized column chromatography protocol is essential to separate closely related impurities.[4] |
| Difficulty in Removing Solvent Post-Reaction | High-boiling point solvent used; Product is an oil. | Azeotropic Removal: Co-evaporation with a lower-boiling point solvent (e.g., toluene) can help remove residual high-boiling point solvents. High-Vacuum Drying: Use a high-vacuum pump to remove the last traces of solvent. Gentle heating can be applied if the product is thermally stable. |
| Product is an Oil and Difficult to Handle | Inherent property of the compound. | Salt Formation: Consider converting the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization. This can be achieved by dissolving the oily product in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-(Boc-amino)ethyl)glycine ethyl ester
This protocol outlines the synthesis of the linear precursor for the cyclization reaction.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise.
-
Boc-protected Amino Acid Addition: In a separate flask, dissolve N-Boc-2-aminoacetaldehyde (1.0 eq) in DCM.
-
Reductive Amination: Add the N-Boc-2-aminoacetaldehyde solution to the glycine ethyl ester solution. Follow this with the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate.
Protocol 2: Deprotection and Intramolecular Cyclization to form this compound
This protocol describes the key cyclization step to form the desired product.
-
Deprotection: Dissolve the purified N-(2-(Boc-amino)ethyl)glycine ethyl ester (1.0 eq) in a solution of 4M HCl in dioxane. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Dry the resulting hydrochloride salt under high vacuum.
-
Cyclization Setup: In a large, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a large volume of a high-boiling point solvent such as toluene. Heat the solvent to reflux.
-
Slow Addition: Dissolve the deprotected amino ester hydrochloride salt in a minimal amount of a suitable solvent (e.g., a mixture of toluene and isopropanol) and add it to the dropping funnel. Add the solution dropwise to the refluxing toluene over a period of 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the triethylamine hydrochloride. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography as described in the FAQ section.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| N-(2-(Boc-amino)ethyl)glycine ethyl ester | C11H22N2O4 | 246.30 | 70-85 | Colorless oil |
| This compound | C8H16N2O2 | 172.22 | 50-70 (after cyclization) | Colorless to pale yellow oil |
Visualizations
Reaction Scheme
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting guide for low yield synthesis.
References
- EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. NIH. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
This compound (C8H16N2O2) - PubChemLite. PubChem. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]
-
Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ethyl diazoacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]
-
Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. PubMed Central. [Link]
-
Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. The Royal Society of Chemistry. [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography? ResearchGate. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH. [Link]
-
4-Thiazolecarboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]
-
8. Methods in Developing Mobile Phase Condition for C18 Column. YMC. [Link]
-
N-(2-Aminoethyl)glycine | C4H10N2O2 | CID 428913. PubChem. [Link]
-
Aldehyde-catalysed carboxylate exchange in α-amino acids with isotopically labelled CO2. Nature. [Link]
-
One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. NIH. [Link]
-
exploring chromatographic technique. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. NIH. [Link]
-
Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]- | C10H19N3O6 | CID 164495. PubChem. [Link]
Sources
Stability and storage conditions for "Ethyl 1,4-diazepane-1-carboxylate"
Technical Support Center: Ethyl 1,4-diazepane-1-carboxylate
Welcome to the technical support guide for this compound (CAS: 18739-39-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the stability and optimal storage conditions for this compound. As a molecule incorporating both a diazepane ring and a carbamate functional group, its handling requires careful consideration of its chemical properties to ensure experimental success and maintain material integrity. This guide synthesizes established chemical principles and best practices for handling sensitive organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from its structural motifs: the diazepane (a cyclic diamine) and the ethyl carbamate.
-
Diazepane Ring System: The diazepane core, particularly the secondary amine, is susceptible to atmospheric conditions.
-
Moisture Sensitivity (Hygroscopicity): Like many amines, it is likely to be hygroscopic, meaning it can readily absorb moisture from the air.[1] This can lead to hydrolysis or changes in physical state.
-
Air Sensitivity: The secondary amine is a potential site for oxidation by atmospheric oxygen, which can lead to degradation and the formation of colored impurities over time. Furthermore, secondary amines can react with atmospheric carbon dioxide (CO₂) to form carbamate salts.
-
-
Carbamate Group: The ethyl carbamate functional group is generally considered chemically stable and less reactive than an ester or an anhydride.[2][3] It is not expected to be the primary point of degradation under standard storage conditions but can be susceptible to hydrolysis under strong acidic or basic conditions, or at elevated temperatures.
Q2: What are the ideal storage conditions for this compound upon receipt?
A2: Based on its chemical nature, the ideal storage conditions are designed to mitigate exposure to moisture and air.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, preventing oxidation and hydrolysis.[4] |
| Container | Tightly Sealed, Amber Glass Vial | Prevents exposure to air, moisture, and light. Amber glass protects against potential photodegradation. |
| Location | Dry, well-ventilated area | Storing in a desiccator or a glovebox is highly recommended to provide a moisture-free environment.[5] |
Q3: The material safety data sheet (MSDS) for this compound has limited stability data. Why is that, and how should I proceed?
A3: It is common for non-commodity or research-grade chemicals to have incomplete long-term stability data in publicly available MSDSs. The information provided is often based on the known reactivity of the functional groups present in the molecule.[6] In the absence of specific data, you should adopt the most stringent handling procedures appropriate for the compound's functional groups. For this compound, this means treating it as a moisture- and air-sensitive secondary amine.[1][7] The protocols described in this guide are based on these established principles.
Q4: How should I handle the compound once the original container is opened?
A4: Opening the container exposes the compound to the laboratory atmosphere. To maintain its integrity, all subsequent handling should be performed under an inert atmosphere.
-
Glovebox: The preferred method is to handle the compound inside a glovebox with a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[5]
-
Schlenk Line: If a glovebox is not available, standard Schlenk line techniques can be used. This involves using glassware designed to handle materials under vacuum and backfilling with an inert gas like argon or nitrogen.[7]
Always blanket the container with inert gas before re-sealing. Using techniques like a Sure/Seal™ system can also help preserve the reagent's quality after the initial opening.[4]
Troubleshooting Guide
Problem 1: Inconsistent experimental results or poor yields over time.
-
Potential Cause: Degradation of the reagent due to improper storage or handling. The secondary amine may have oxidized or absorbed water, reducing the effective concentration of the active starting material.
-
Investigative Steps:
-
Visual Inspection: Has the compound changed color (e.g., from white/off-white to yellow or brown)? Has its physical form changed (e.g., from a free-flowing solid to a sticky or clumpy material)? These are signs of degradation or water absorption.
-
Analytical Check: If possible, re-analyze the compound using a suitable technique (e.g., ¹H NMR, LC-MS) to check for the presence of impurities or degradation products compared to the analysis of a fresh sample.
-
-
Corrective Actions:
-
Purge with Inert Gas: Before each use, ensure the container is properly purged with dry nitrogen or argon.
-
Use a Glovebox: If you are not already doing so, transfer the material needed for your reaction inside a glovebox to minimize atmospheric exposure.
-
Purchase Fresh Material: If significant degradation is suspected, it is best to use a fresh bottle of the reagent for critical experiments.
-
Problem 2: The compound appears clumpy or has turned into a viscous oil.
-
Potential Cause: This is a strong indication of moisture absorption (hygroscopicity). Water can act as a plasticizer, causing the solid to become sticky or even dissolve.
-
Investigative Steps:
-
Confirm that the storage area is dry. Check desiccants in storage cabinets to ensure they are still active.
-
Review your handling procedure. How long was the bottle open to the atmosphere? Was it opened in a humid environment?
-
-
Corrective Actions:
-
Drying: While it may be possible to dry the compound under high vacuum, this may not remove all absorbed water and may not reverse any hydrolysis that has occurred. This is generally not recommended as it can be difficult to validate the purity afterward.
-
Prevention: The best course of action is preventative. Always store the compound in a desiccator or glovebox. Minimize the time the container is open and always flush with a dry, inert gas before sealing.
-
Experimental Workflow & Logic
The following diagram illustrates the recommended workflow for receiving, storing, and handling this compound to ensure its stability and the reproducibility of your experiments.
Caption: Decision workflow for proper handling and storage of this compound.
References
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
-
This compound | C8H16N2O2 | CID 15289249. PubChem. [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Wipf Group. [Link]
-
Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. ACS Publications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. JoVE. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ossila.com [ossila.com]
- 6. This compound | C8H16N2O2 | CID 15289249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Overcoming challenges in the N-alkylation of "Ethyl 1,4-diazepane-1-carboxylate"
Welcome to the technical support guide for the N-alkylation of Ethyl 1,4-diazepane-1-carboxylate. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into this crucial synthetic transformation. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot challenges and optimize your reaction outcomes.
Preamble: The Core Challenge of Regioselectivity
This compound presents a common yet critical challenge in synthetic chemistry: the selective functionalization of a poly-aminated scaffold. The molecule contains two distinct nitrogen atoms:
-
N1: An N-ethoxycarbonyl-protected amine (a carbamate).
-
N4: A secondary amine.
The electron-withdrawing nature of the carbonyl group in the carbamate significantly reduces the nucleophilicity of the N1 nitrogen.[1] Consequently, the N4 secondary amine is the more nucleophilic and reactive site for alkylation. The primary goal of most synthetic routes involving this substrate is, therefore, the regioselective N4-alkylation . While this selectivity is electronically favored, experimental conditions must be carefully controlled to prevent side reactions and ensure high yields of the desired product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-alkylation of this compound in a practical, question-and-answer format.
Section 1: Reaction Initiation & Completion Failures
Q1: My N-alkylation reaction is sluggish or fails to complete. What are the primary causes and how can I resolve this?
Answer: This is a frequent issue that typically points to one of four areas: the nature of the alkylating agent, the choice and amount of base, the solvent, or the reaction temperature.
-
Cause 1: Poor Leaving Group or Unreactive Alkylating Agent. The reaction with alkyl halides is a bimolecular nucleophilic substitution (SN2) reaction.[2] Its rate is highly dependent on the leaving group.
-
Solution: The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a sluggish reaction, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction). For even less reactive systems, consider using alkyl triflates, which are excellent leaving groups.
-
-
Cause 2: Inappropriate Base. In direct alkylation with alkyl halides, a base is required to neutralize the H-X acid formed. If the base is too weak, the reaction medium will become acidic, protonating the N4-amine and shutting down its nucleophilicity. If the base is not soluble, it can't perform its function effectively.
-
Solution: Use at least 1.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For stubborn reactions, a stronger inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[3][4]
-
-
Cause 3: Incorrect Solvent Choice. The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism, which is favored by polar aprotic solvents.
-
Solution: Dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF) are excellent choices. Avoid protic solvents like ethanol or methanol for SN2 reactions, as they can solvate the nucleophile and slow the reaction. For reductive aminations, DCM or dichloroethane (DCE) are standard.[5]
-
-
Cause 4: Insufficient Temperature. While many N-alkylations proceed at room temperature, less reactive alkylating agents may require heating.
Section 2: Selectivity & Side Reactions
Q2: I'm observing over-alkylation at the N4 position, resulting in a quaternary ammonium salt. How can I prevent this?
Answer: Over-alkylation, or quaternization, occurs when the newly formed tertiary amine (your product) acts as a nucleophile and reacts with another molecule of the alkylating agent.[6][7] This is more common with highly reactive alkylating agents like methyl iodide or benzyl bromide.
-
Solution 1: Control Stoichiometry. Avoid using a large excess of the alkylating agent. Start with 1.0 to 1.2 equivalents. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Solution 2: Slow Addition. Add the alkylating agent dropwise to the reaction mixture at room temperature or 0 °C. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.
-
Solution 3: Switch to Reductive Amination. Reductive amination is a powerful alternative that is not susceptible to over-alkylation.[5] This method involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This is the preferred industrial and laboratory method for controlled N-alkylation.[8][9][10]
Q3: How do I choose between direct alkylation (with an alkyl halide) and reductive amination?
Answer: The choice depends on the desired substituent, the available starting materials, and the sensitivity of your molecule.
-
Choose Direct Alkylation when:
-
You are introducing a simple alkyl group (e.g., methyl, ethyl, benzyl).
-
The corresponding alkyl halide is readily available and inexpensive.
-
Your substrate is robust and not sensitive to the basic conditions or the acid byproduct.
-
-
Choose Reductive Amination when:
-
You need to install a more complex substituent for which the corresponding aldehyde or ketone is more accessible than the halide.
-
Your substrate is sensitive or prone to side reactions under SN2 conditions.
-
You want to completely avoid the possibility of over-alkylation.[5]
-
It is a key C-N bond-forming reaction widely used in the synthesis of pharmaceuticals.[8][9]
-
Section 3: Reaction Monitoring & Purification
Q4: What are the best analytical techniques for monitoring the reaction?
Answer: Proper reaction monitoring is crucial to maximize yield and minimize impurities.
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting amine is relatively polar. The N-alkylated tertiary amine product will be less polar and should have a higher Rf value. Use a co-spot (a lane with both starting material and the reaction mixture) to accurately track the disappearance of the starting material. A typical eluent system is DCM/Methanol (e.g., 95:5) with a small amount of triethylamine (0.5%) to prevent streaking of the amines on the silica plate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It will also reveal the presence of any side products, such as the over-alkylated quaternary salt.[11]
Q5: Purification of my final product is difficult due to residual base or byproducts. What are the best practices for work-up and purification?
Answer: A well-designed work-up procedure simplifies purification immensely.
-
Work-up Procedure:
-
Quench: If you used a borohydride reagent, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]
-
Aqueous Wash: Perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (like DCM or ethyl acetate) and wash with water or brine. If you used an organic base like TEA or DIPEA, a wash with a dilute acid (e.g., 1M HCl) can remove it, but be aware this may also protonate your product and pull it into the aqueous layer. A subsequent basification and re-extraction would then be necessary. A simple wash with saturated NaHCO₃ solution is often sufficient to remove the hydrochloride salt of the base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Flash Column Chromatography: This is the most common method. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is usually effective. Adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase is critical to prevent the amine product from streaking on the acidic silica gel.[12]
-
Data & Visualization Hub
Table 1: Comparison of N4-Alkylation Methodologies
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Electrophile | Alkyl Halide (R-X), Sulfonate (R-OTs) | Aldehyde (R-CHO) or Ketone (R₂C=O) |
| Key Reagents | Base (K₂CO₃, TEA, DIPEA), optional NaI | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |
| Typical Solvents | DMF, ACN, DCM | DCE, DCM, THF, Methanol |
| Temperature | 0 °C to 60 °C | Room Temperature |
| Key Advantages | Simple setup, inexpensive reagents for simple alkyl groups. | High selectivity, broad substrate scope, no over-alkylation, mild conditions.[5][10] |
| Key Disadvantages | Risk of over-alkylation, potential for elimination side reactions, can require heat.[6][13] | Requires access to the corresponding aldehyde/ketone, reducing agents can be moisture-sensitive. |
Diagrams: Workflow & Decision Making
A logical workflow is essential for efficient troubleshooting. The following diagram outlines a step-by-step process for diagnosing common reaction failures.
Caption: Decision tree for N-alkylation method selection.
Detailed Application Protocols
Protocol A: N4-Alkylation via SN2 with an Alkyl Bromide
Objective: To synthesize N4-benzyl-ethyl 1,4-diazepane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous K₂CO₃.
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (target concentration approx. 0.1-0.2 M).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Slowly add the benzyl bromide dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress by TLC (e.g., 10% MeOH in DCM + 0.5% TEA) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% TEA) to yield the pure tertiary amine.
Protocol B: N4-Alkylation via Reductive Amination
Objective: To synthesize N4-(cyclohexylmethyl)-ethyl 1,4-diazepane-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanecarbaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) [5]* Anhydrous Dichloromethane (DCM)
-
Standard glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound and cyclohexanecarbaldehyde in anhydrous DCM (approx. 0.1 M concentration). [5]2. Addition of Reducing Agent: Add sodium triacetoxyborohydride in portions to the solution. The reaction may be slightly exothermic. [5]3. Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction’s progress using TLC or LC-MS until the starting amine is consumed (typically 1-4 hours). [5]5. Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 20 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 0.5% TEA).
References
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Retrieved from [Link]
-
University of Saskatchewan. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
GlaxoSmithKline. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Xiong, X. Q., et al. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Chemistry & Biodiversity, 4(1), 43-51. Retrieved from [Link]
-
Whittlesey, M. K. (2010). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Retrieved from [Link]
-
RSC Publishing. (2015). Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Sumitomo Chemical Co Ltd. (1975). Purification of benzodiazepine derivatives. Google Patents.
-
ResearchGate. (2015). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2012). Introduction of Functional Groups into Peptides via N-Alkylation. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23). Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Jung, K., & Fletcher, S. (2012). Fine-tuning the chemo- and regioselective alkylation of 1,4-benzodiazepines: further applications of the Mitsunobu reaction. MedChemComm. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
-
Stoltz, B. M. (n.d.). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4- diazepan-5-ones. Caltech. Retrieved from [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
-
National Institutes of Health. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicreactions.org [organicreactions.org]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. env.go.jp [env.go.jp]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Reductive Amination of Ethyl 1,4-Diazepane-1-carboxylate
Welcome to the technical support center for the reductive amination of Ethyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors. The information herein is curated from established chemical principles and validated experimental protocols to ensure scientific integrity and practical utility.
Introduction: The Versatility and Challenges of Alkylating this compound
This compound is a valuable building block in medicinal chemistry, offering a flexible scaffold for the synthesis of a diverse range of compounds. Reductive amination is a powerful and widely used method for the N-alkylation of this and other amines, prized for its operational simplicity and broad functional group tolerance. The reaction proceeds through the in situ formation of an iminium ion from the condensation of the secondary amine of the diazepane with a carbonyl compound (an aldehyde or ketone), which is then reduced by a suitable hydride agent to yield the desired tertiary amine.
However, like any chemical transformation, the reductive amination of this compound is not without its challenges. Issues such as low yields, incomplete reactions, and the formation of difficult-to-separate byproducts can arise. The efficiency of the reaction is highly dependent on a careful interplay of several factors, including the choice of reducing agent, solvent, pH, and the nature of the carbonyl substrate. This guide will provide a structured approach to troubleshooting common problems and answer frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of this compound in a question-and-answer format.
Question 1: I am observing very low conversion of my starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in reductive amination can stem from several factors, primarily related to inefficient iminium ion formation or suboptimal reduction conditions. Here is a systematic approach to diagnosing and resolving this issue:
-
Inefficient Iminium Ion Formation: The equilibrium between the amine/carbonyl and the iminium ion must be shifted towards the product.
-
Water Scavenging: The formation of the iminium ion releases water, which can hydrolyze the iminium ion back to the starting materials. While not always necessary, for sluggish reactions, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.
-
Acid Catalysis: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A small amount of acetic acid is commonly used. However, excessive acid can protonate the amine starting material, rendering it non-nucleophilic. Careful control of pH (typically in the range of 5-7) is crucial.
-
-
Suboptimal Reduction: The choice and handling of the reducing agent are critical.
-
Reducing Agent Potency: For many reductive aminations, milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the iminium ion in the presence of the carbonyl starting material.[1][2] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), it may be prematurely reducing your aldehyde or ketone.
-
Reagent Quality and Stoichiometry: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions. A slight excess of the reducing agent (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50°C) during the iminium ion formation step can be beneficial, especially with less reactive ketones.[2] The reduction step is typically carried out at a lower temperature (e.g., 0°C to room temperature).
Question 2: My reaction is producing a significant amount of the alcohol byproduct from the reduction of the starting carbonyl compound. How can I prevent this?
Answer:
The formation of the corresponding alcohol from your aldehyde or ketone is a common side reaction, indicating that your reducing agent is not sufficiently selective for the iminium ion. Here's how to address this:
-
Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for its high selectivity for iminium ions over carbonyls.[1] Sodium cyanoborohydride (NaBH₃CN) is also highly selective, but it is toxic and can generate cyanide byproducts, requiring careful handling and workup.[3]
-
Two-Step Procedure: If you must use a less selective reducing agent like sodium borohydride (NaBH₄), consider a two-step procedure. First, allow the imine to form by stirring the this compound and the carbonyl compound together in a suitable solvent (like methanol) for a period of time (this can be monitored by TLC or LC-MS). Once imine formation is complete, then add the sodium borohydride.[4]
-
Control the Reaction Temperature: Adding the reducing agent at a lower temperature (e.g., 0°C) can sometimes help to minimize the reduction of the carbonyl starting material.
Question 3: I am having difficulty purifying my final product. The crude NMR shows a complex mixture. What are the likely byproducts and what purification strategies do you recommend?
Answer:
Purification challenges often arise from the presence of unreacted starting materials and various side products. Understanding the potential byproducts is key to devising an effective purification strategy.
-
Common Byproducts:
-
Unreacted Starting Materials: this compound and the carbonyl compound.
-
Alcohol from Carbonyl Reduction: As discussed in the previous question.
-
Over-alkylation Products: While less common with a secondary amine like this compound, it's a possibility to consider, especially if the reaction conditions are harsh.
-
Byproducts from the Reducing Agent: Boron-containing byproducts are common.
-
-
Purification Strategies:
-
Acid-Base Extraction: Your N-alkylated product is a tertiary amine and will be basic. You can perform an aqueous workup by first washing the organic layer with a dilute acid solution (e.g., 1M HCl) to extract the amine product into the aqueous layer. The organic layer containing unreacted carbonyl and other non-basic impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH > 10 and extract your product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying amine products. A gradient elution system, often starting with a non-polar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.
-
SCX (Strong Cation Exchange) Cartridges: For smaller scale purifications, SCX cartridges can be very effective for isolating basic compounds like your product. The crude reaction mixture is loaded onto the cartridge, which retains the basic amine. Non-basic impurities are washed away with a solvent like methanol. The desired amine is then eluted by washing the cartridge with a solution of ammonia in methanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of this compound?
A1: For general-purpose, one-pot reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1] It is mild, highly selective for the reduction of the intermediate iminium ion over the starting aldehyde or ketone, and does not produce toxic cyanide byproducts.[5] For reactions with less reactive ketones, the addition of a Lewis acid like ZnCl₂ in combination with sodium cyanoborohydride (NaBH₃CN) can be effective, as demonstrated in a specific protocol.[2] However, due to the toxicity of NaBH₃CN, NaBH(OAc)₃ is generally preferred for its improved safety profile.
Q2: What are the recommended solvents for this reaction?
A2: The choice of solvent depends on the reducing agent.
-
For reactions with sodium triacetoxyborohydride (NaBH(OAc)₃) , aprotic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used.
-
For reactions with sodium cyanoborohydride (NaBH₃CN) , protic solvents like methanol (MeOH) are often employed.[2]
-
Tetrahydrofuran (THF) can also be a suitable solvent for some reductive aminations.
Q3: How does the nature of the carbonyl compound affect the reaction?
A3: The reactivity of the carbonyl compound plays a significant role.
-
Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with aldehydes often proceed more readily and under milder conditions.
-
Aromatic vs. Aliphatic Carbonyls: Electron-withdrawing groups on an aromatic ring of an aldehyde or ketone can increase the electrophilicity of the carbonyl carbon and facilitate the initial nucleophilic attack by the amine. Conversely, electron-donating groups can decrease reactivity.
-
Steric Hindrance: Sterically hindered ketones can be challenging substrates for reductive amination. In such cases, longer reaction times, elevated temperatures, and the use of a Lewis acid catalyst may be necessary to promote the reaction.
Q4: Can I perform a double alkylation on this compound using reductive amination?
A4: this compound is a secondary amine, and as such, it will undergo mono-alkylation at the secondary amine position under standard reductive amination conditions. To achieve double alkylation (i.e., functionalizing both nitrogen atoms), you would first need to deprotect the carbamate group to reveal the second secondary amine. This would typically be done in a separate step prior to the second reductive amination.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions for Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent | Solvent | Additive/Catalyst | Temperature | Reference |
| Ethyl 4-oxocyclohexanecarboxylate | NaBH₃CN | MeOH | ZnCl₂, NEt₃ | 50°C (imine), 0°C (reduction) | [2] |
| General Aldehydes | NaBH(OAc)₃ | DCE/DCM | Acetic Acid (optional) | Room Temperature | [1] |
| General Ketones | NaBH(OAc)₃ | DCE/DCM | Acetic Acid | Room Temperature to 40°C | [1] |
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in an anhydrous solvent (e.g., DCE or DCM), add acetic acid (1.1 eq., optional, but recommended for ketones).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Reductive Amination of this compound
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists - Google Patents [patents.google.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Using Ethyl 1,4-diazepane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for Ethyl 1,4-diazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My objective is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and decision-making processes involved, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Preamble: Understanding the Reagent
This compound is a mono-protected seven-membered heterocyclic compound. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents, including those with antipsychotic, anxiolytic, and anticonvulsant properties.[1][2] The ethyl carbamate protecting group at the N-1 position deactivates this nitrogen, allowing for selective functionalization of the secondary amine at the N-4 position. This guide addresses the common challenges encountered during its use in N-alkylation, amide coupling, and deprotection steps.
Critical Safety Information: Before beginning any experiment, consult the Safety Data Sheet (SDS). This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address common problems in a question-and-answer format, providing not just a solution, but the underlying chemical logic.
Q1: My N-alkylation reaction is sluggish and gives a low yield. What factors should I investigate?
This is a frequent issue, often stemming from a suboptimal choice of base or reaction conditions. The secondary amine on the diazepane ring is a relatively weak nucleophile, and its reactivity is governed by several factors.
Causality Analysis: For an SN2 reaction to proceed efficiently, the amine must be sufficiently nucleophilic. While the free amine can react directly, deprotonation by a suitable base generates a more potent amide anion, significantly accelerating the reaction. However, the chosen base must be strong enough to deprotonate the secondary amine but not so harsh that it promotes side reactions like elimination of the alkyl halide or cleavage of the ethyl carbamate protecting group.
Troubleshooting Steps:
-
Base Selection: The pKa of the protonated secondary amine is crucial. A base with a conjugate acid pKa 2-3 units higher than the amine's pKa is a good starting point. For many applications, inorganic bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent are effective. For less reactive alkylating agents (e.g., alkyl chlorides), a stronger, non-nucleophilic organic base like DBU or a hydride base may be necessary.
-
Solvent Choice: The solvent must dissolve the starting materials and facilitate the SN2 mechanism. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free.
-
Temperature: If the reaction is slow at room temperature, gentle heating (50-80 °C) can increase the rate. However, be cautious, as higher temperatures can also promote side reactions.
-
Leaving Group: The reactivity of the alkylating agent follows the trend I > Br > Cl > OTs. If you are using an alkyl chloride and observing low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of Sodium Iodide or Potassium Iodide (Finkelstein reaction).
| Base | Solvent | Typical Use Case & Rationale |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Standard conditions for reactive alkyl halides (iodides, bromides). Cs₂CO₃ is more soluble and basic, often giving better results. |
| NaH | THF, Dioxane | For unreactive alkyl halides. The amine is deprotonated first at 0 °C before adding the electrophile to form the highly nucleophilic amide anion. |
| Triethylamine (Et₃N) | DCM, Acetonitrile | Often too weak to significantly accelerate the reaction but can act as an acid scavenger if HCl is generated. |
| DIPEA | DCM, DMF | A non-nucleophilic organic base, useful for scavenging acid without competing in the alkylation. |
Q2: I'm attempting an amide coupling, but the yield is poor and purification is difficult. How can I optimize this?
Amide bond formation is a cornerstone of medicinal chemistry, but direct condensation of a carboxylic acid and an amine is unfavorable.[4] An activating agent is required.[5] The choice of coupling agent and additives is critical for success, especially with a secondary amine like this compound.
Causality Analysis: Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or an O-acylisourea).[4] This intermediate is then susceptible to nucleophilic attack by the amine. Inefficiency arises from poor activation, decomposition of the active intermediate, or side reactions. Purification is often complicated by unreacted starting materials and water-soluble byproducts from the coupling agent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide coupling reactions.
Recommendations:
-
Coupling Reagent Choice: For secondary amines, carbodiimides like EDC can be sluggish. Urinium-based reagents like HATU or HBTU are often more effective as they form highly reactive HOBt/HOAt active esters.[6]
-
Additives: When using carbodiimides like EDC, the addition of 1-Hydroxybenzotriazole (HOBt) is highly recommended.[7] HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization of the carboxylic acid.
-
Base: A non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is essential to neutralize the acid formed during the reaction and to ensure the amine starting material remains in its free, nucleophilic form.
-
Purification: The byproducts of many coupling reagents (e.g., dicyclohexylurea from DCC, or the water-soluble urea from EDC) can complicate purification. A standard workup involves sequential washes with dilute aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by aqueous base (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
Q3: What is the most reliable method for deprotecting the ethyl carbamate group?
Removing the N-1 ethyl carbamate (EtO-CO-) group to reveal the free 1,4-diazepane is a common final step. The choice of method depends on the stability of the rest of your molecule.
Causality Analysis: The ethyl carbamate is stable to many conditions but can be cleaved by forcing acidic or basic conditions. The mechanism typically involves hydrolysis of the carbamate ester linkage. The challenge is to achieve complete cleavage without affecting other sensitive functional groups in the molecule, such as other esters, amides, or acid-labile groups.
Deprotection Strategy Decision Tree:
Caption: Decision tree for choosing a carbamate deprotection method.
Recommended Protocols:
-
Acidic Cleavage: This is often the cleanest method. Using a solution of HCl in a solvent like ethyl acetate or dioxane is a common and effective approach.[8] Another classic method is using HBr in acetic acid, although this is very harsh.
-
Basic Hydrolysis: Saponification with a strong base like KOH or NaOH in an alcoholic solvent (e.g., ethanol or isopropanol) at reflux is effective. However, this method will also cleave any other ester groups in the molecule.[9]
-
Nucleophilic Cleavage: For highly sensitive substrates where both strong acid and base are problematic, nucleophilic cleavage agents can be used. Reagents like Trimethylsilyl Iodide (TMSI) can cleave carbamates under neutral conditions, but this reagent is expensive and requires careful handling. Other specialized methods using reagents like sodium telluride (NaHTe) have also been reported for ester deprotection.[10]
Validated Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate
-
To a solution of this compound (1.0 eq) in anhydrous Acetonitrile (0.1 M), add Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Add the alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Stir the mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-alkylated product.
Protocol 2: Amide Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.1 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DCM or DMF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the mixture.
-
Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acidic Deprotection of the Ethyl Carbamate
-
Dissolve the N-1-ethoxycarbonyl-1,4-diazepane derivative (1.0 eq) in ethyl acetate or 1,4-dioxane (0.1-0.2 M).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-6 hours. A precipitate of the hydrochloride salt of the product may form.
-
Monitor the reaction by LC-MS. Upon completion, the solvent can be removed under reduced pressure. If a precipitate has formed, it can be collected by filtration, washed with cold ethyl acetate or ether, and dried under vacuum to yield the desired diazepane as its hydrochloride salt.[8]
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kaur, R., & Kumar, K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]
- Google Patents. (2014).
-
Kumar, S. S., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. PubMed Central. [Link]
-
Vale, G. N., et al. (2009). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic Letters. [Link]
-
Woerly, E. M., et al. (2015). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PubMed Central. [Link]
-
Boukattaya, F., et al. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
AA Blocks. N-ethyl-1,4-diazepane-1-carboxamide. [Link]
-
Smahi, A., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]
-
Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chakraborti, A. K., et al. (2004). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
PubChemLite. This compound (C8H16N2O2). [Link]
-
Salomon, C. J. (2000). Recent developments in chemical deprotection of ester functional group. Tetrahedron. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
Kaur, R., & Kumar, K. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]
-
ChemWhat. This compound, 97%. [Link]
-
O'Donovan, D. H., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Amerigo Scientific. 1-Ethyl-1,4-diazepane. [Link]
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Technical Support Center: Scale-Up of Ethyl 1,4-Diazepane-1-carboxylate Synthesis
Document ID: TSC-2026-01-ECZ
Last Updated: January 15, 2026
Introduction
Ethyl 1,4-diazepane-1-carboxylate is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents.[1] While its synthesis on a laboratory scale is well-documented, transitioning to pilot or production scale introduces significant challenges that can impact yield, purity, and safety.[2][3] These challenges often stem from altered heat and mass transfer, reaction kinetics, and difficulties in purification.[4][5]
This technical support guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of this important intermediate. It provides in-depth answers to frequently asked questions and detailed troubleshooting for common issues encountered during scale-up, grounding our recommendations in established chemical engineering principles and practical, field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable approach involves a two-step process:
-
Monoprotection of a Precursor : This typically involves the reaction of a suitable diamine, such as N-ethylethylenediamine, with ethyl chloroformate to selectively form the mono-carbamate.
-
Cyclization : The resulting intermediate is then cyclized with a suitable dielectrophile, such as 1,2-dibromoethane, under basic conditions to form the seven-membered diazepane ring.
An alternative, often preferred for its atom economy, is a reductive amination pathway.[6] This involves the reaction of a suitably protected amino aldehyde or amino ketone with an amine, followed by reductive cyclization.[7][8] This route can offer better control and avoid the use of harsh alkylating agents.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns depend on the chosen synthetic route, but common hazards include:
-
Highly Exothermic Reactions : Both the reaction with ethyl chloroformate and cyclization steps can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge that requires a robust reactor cooling system to prevent thermal runaway.[4]
-
Use of Hazardous Reagents :
-
Ethyl Chloroformate : This reagent is corrosive, toxic, and moisture-sensitive.[9] Handling requires strict adherence to safety protocols, including the use of personal protective equipment (PPE) and a dry, inert atmosphere.
-
Sodium Triacetoxyborohydride (STAB) : If using a reductive amination route, STAB is a common reagent. It is a flammable solid that reacts with water to release flammable gases.[10][11][12][13][14] It must be handled in a moisture-free environment, and appropriate fire extinguishing media (e.g., dry powder) should be readily available.[14]
-
-
Pressure Build-up : In cyclization reactions, the formation of gaseous byproducts or solvent boiling due to poor temperature control can lead to a dangerous increase in reactor pressure.
Q3: How critical is reagent purity at a larger scale?
Reagent purity is paramount. On a small scale, impurities might be easily removed during work-up or chromatography. However, at a larger scale:
-
Minor impurities in starting materials are amplified, potentially leading to significant side product formation.
-
These impurities can interfere with reaction kinetics or poison catalysts.
-
The removal of closely related impurities from large quantities of the final product can be exceedingly difficult and costly, often requiring specialized techniques like fractional distillation or recrystallization.
Always use reagents with a specified purity and consider performing small-scale trials with new batches of starting materials before committing to a large-scale run.
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Q: My large-scale reaction is stalling, showing significant amounts of starting material even after extended reaction times. What are the likely causes and solutions?
This is a common scale-up issue often related to mixing, temperature, or reagent deactivation.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Mixing/Mass Transfer | In large reactors, inefficient agitation can create localized "hot spots" or areas of high concentration, while other areas remain reactant-starved. This leads to non-uniform reaction rates. | 1. Assess Agitator Efficiency : Ensure the impeller type (e.g., pitched-blade turbine for better axial flow) and speed (RPM) are appropriate for the reactor volume and viscosity of the reaction mixture.[4] 2. Baffling : Confirm that the reactor has adequate baffling to prevent vortex formation and promote top-to-bottom mixing. 3. Increase Agitation : Cautiously increase the agitation speed while monitoring power draw and for any splashing. |
| Inadequate Temperature Control | An exothermic reaction that is not adequately cooled will have a higher internal temperature than the jacket temperature indicates. This can lead to side reactions or decomposition of thermally sensitive reagents. | 1. Verify Heat Transfer : Check that the reactor jacket fluid is at the correct temperature and flow rate. 2. Controlled Addition : Add the limiting reagent slowly and sub-surface to allow the cooling system to keep up with the heat generated.[4] 3. Consider a Different Solvent : A higher-boiling solvent might allow for a wider operating temperature range without pressure build-up. |
| Moisture Contamination | Reagents like sodium triacetoxyborohydride (STAB) or ethyl chloroformate are highly sensitive to moisture. Water can decompose these reagents, reducing their effective concentration and stalling the reaction.[11][14] | 1. Inert Atmosphere : Ensure the reactor is properly purged and maintained under a positive pressure of an inert gas (Nitrogen or Argon). 2. Dry Solvents : Use anhydrous solvents and ensure all glassware and transfer lines are rigorously dried. 3. Reagent Handling : Add moisture-sensitive solids under an inert gas blanket. |
Problem 2: Formation of Impurities
Q: On scale-up, I'm observing a significant new impurity, possibly a dimer or polymer. How can I minimize this?
The formation of intermolecular side products is often favored over the desired intramolecular cyclization at higher concentrations typical of scale-up operations.
Scientific Rationale:
The desired intramolecular cyclization is a first-order process, while the undesired intermolecular dimerization or polymerization is a second-order process. The rate of the second-order reaction is more sensitive to reactant concentration. Therefore, as you increase concentration during scale-up, the rate of the undesired reaction increases more rapidly than the desired reaction.
Troubleshooting Workflow for Impurity Formation
Caption: Decision workflow for minimizing intermolecular side products.
Solutions:
-
Employ High-Dilution Principles via Slow Addition : Instead of increasing the overall solvent volume (which can be costly at scale), add one of the reactants slowly over several hours to a well-stirred solution of the other. This keeps the instantaneous concentration of the added reagent low, favoring the intramolecular cyclization.
-
Lower the Reaction Temperature : Reducing the temperature will decrease the rate of all reactions, but it often has a more pronounced effect on the higher activation energy pathway, which may be the undesired dimerization.
-
Optimize Stoichiometry : Ensure that the stoichiometry is precisely controlled. An excess of one of the reactive ends can promote polymerization.
Problem 3: Difficult Work-up and Product Isolation
Q: The aqueous work-up on a large scale is resulting in intractable emulsions, and my product has significant water solubility, leading to loss in the aqueous phase. What are my options?
Amines, especially smaller heterocyclic ones, can act as surfactants, stabilizing emulsions. Their polarity can also lead to significant partitioning into the aqueous layer during extraction.[15][16][17]
Solutions for Emulsions:
-
Brine Wash : Before separation, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion and "salt out" the organic product, reducing its aqueous solubility.
-
Filtration : Sometimes, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can break the emulsion.
-
Solvent Modification : Add a small amount of a different organic solvent that has a lower water miscibility, such as MTBE or heptane, which can alter the phase dynamics.
Solutions for Product Loss to Aqueous Phase:
-
pH Adjustment : If your product is a basic amine, you can improve its partitioning into the organic layer by making the aqueous phase basic (e.g., with NaOH or K₂CO₃) to ensure the amine is in its freebase form.[18]
-
Back-Extraction : Combine all aqueous layers and perform one or two additional extractions with fresh organic solvent to recover the dissolved product.
-
Alternative Purification : Consider bypassing a difficult aqueous work-up altogether. If the product is stable and the impurities are non-volatile, it may be possible to filter off any solid byproducts and concentrate the reaction mixture directly, followed by purification via distillation or crystallization. A novel technique involves using trichloroacetic acid (TCA) to precipitate the amine as a salt, which can then be isolated and thermally decomposed to yield the pure amine.[19]
Problem 4: Purification Challenges at Scale
Q: Column chromatography is not feasible for the multi-kilogram scale I am targeting. How can I purify my final product?
Flash chromatography is generally not a viable option for large-scale production due to high solvent consumption and cost.
Scalable Purification Methods:
| Method | Description | Best For | Considerations |
| Distillation | If the product is a thermally stable liquid with a boiling point sufficiently different from impurities, vacuum distillation is an excellent and highly scalable method. | Thermally stable liquids with >20-30 °C boiling point difference from major impurities. | Requires investment in distillation equipment. Product must be stable at distillation temperatures. |
| Crystallization | This is one of the most powerful and cost-effective purification techniques. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the pure product crystallizes out. | Solid products. Can be used to isolate the product as a freebase or a salt (e.g., hydrochloride). | Requires screening for a suitable solvent system. Can sometimes have lower initial recovery, but mother liquor can be re-processed. |
| Acid-Base Extraction | This liquid-liquid extraction technique purifies amines by moving them between organic and aqueous phases based on pH.[15][16] The amine is extracted into an acidic aqueous solution as a salt, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified freebase amine is re-extracted into a fresh organic solvent.[18] | Crude mixtures where the primary impurities are non-basic. | Can be solvent and time-intensive. Not effective for removing other basic impurities. |
Illustrative Scale-Up Protocol: Reductive Amination Route
This protocol is for illustrative purposes and should be optimized for specific equipment and safety requirements.
Reaction Scheme Workflow
Caption: A plausible reductive amination pathway for synthesis.
Scale Comparison Table:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Reactor Size | 250 mL Flask | 20 L Jacketed Reactor |
| N-(2-aminoethyl)acetamide | 10.0 g | 1.00 kg |
| Ethyl glyoxalate (50% in Toluene) | 19.6 g | 1.96 kg |
| Dichloromethane (DCM) | 100 mL | 10 L |
| Sodium Triacetoxyborohydride (STAB) | 24.8 g | 2.48 kg |
| STAB Addition Time | 15 min (portion-wise) | 2 - 3 hours (via solids doser) |
| Reaction Temperature | 0 °C to RT | 0 - 5 °C (controlled) |
| Work-up (Aq. NaHCO₃) | 100 mL | 10 L |
| Typical Isolated Yield | 75-85% | 70-80% |
Step-by-Step Procedure (Pilot Scale):
-
Reactor Preparation : Ensure the 20 L reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed (e.g., 100 RPM).
-
Charge Reagents : Charge N-(2-aminoethyl)acetamide (1.00 kg) and dichloromethane (10 L) to the reactor. Cool the mixture to 0-5 °C using the reactor jacket.
-
Imine Formation : Slowly add ethyl glyoxalate (1.96 kg of 50% solution in toluene) over 1 hour, maintaining the internal temperature below 10 °C. Stir for an additional 1 hour at 0-5 °C after the addition is complete.
-
Reduction : Begin the slow, controlled addition of sodium triacetoxyborohydride (2.48 kg) via a solids dosing system over 2-3 hours. CAUTION : The reaction is exothermic and releases gas. Monitor the temperature and pressure closely. Maintain the internal temperature at 0-5 °C.
-
Reaction Monitoring : Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching : Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 L). CAUTION : Vigorous gas evolution will occur. Ensure adequate venting.
-
Work-up : Stir the biphasic mixture for 30 minutes. Stop the agitator and allow the layers to separate. Drain the lower organic layer.
-
Extraction : Extract the aqueous layer with dichloromethane (2 x 3 L).
-
Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude oil by vacuum distillation to obtain this compound as a clear liquid.
References
-
University of Rochester. Workup for Removing Amines. Department of Chemistry. [Link]
-
Not Voodoo. Workup for Removing Amines. [Link]
- Li, W., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- DeLano, T. J., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Department of Chemistry.
- Spectrum Chemical. (2006). Material Safety Data Sheet - Sodium Triacetoxyborohydride.
- Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
-
Scale-up Systems. Reaction Lab - Scale-up Systems. [Link]
- Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study.
- Google Patents. (2023). US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists.
- Organic Chemistry Portal. (2009).
- Slabu, I., et al. (2023). Imine Reductases and Reductive Aminases in Organic Synthesis.
- Lebl, R., et al. (2022). Trichloroacetic acid fueled practical amine purifications.
- Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry.
- Rowles, I., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons.
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-
de la Torre, D., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][11][15]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.
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-
LookChem. Piperazine compounds. [Link]
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-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
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Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of N-Protected 1,4-Diazepanes: Ethyl 1,4-diazepane-1-carboxylate vs. N-Boc-1,4-diazepane
As a Senior Application Scientist, the structural elucidation of heterocyclic scaffolds is a cornerstone of our daily work in drug discovery and development. The 1,4-diazepane ring system is a "privileged scaffold," appearing in numerous bioactive molecules.[1] Its conformational flexibility and the presence of two nitrogen atoms make it a versatile template for library synthesis. However, this flexibility also presents challenges in spectral interpretation.
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 1,4-diazepane-1-carboxylate , a key intermediate in organic synthesis.[2][3] We will present a predicted but meticulously justified spectral assignment and compare it directly with the well-characterized and commonly used alternative, tert-butyl 1,4-diazepane-1-carboxylate (N-Boc-1,4-diazepane) .[4][5] This comparative approach is designed to equip researchers with the expertise to confidently distinguish and characterize these important building blocks.
Part 1: NMR Spectral Analysis of this compound
Below is the molecular structure with atom numbering for spectral assignment.
Caption: Structure of this compound with numbering.
Predicted ¹H NMR Spectral Data
The proton spectrum is defined by the asymmetry of the ring and the characteristic signals of the ethyl carbamate group. The seven-membered ring's conformational flux at room temperature often leads to broadened signals for the ring protons.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H11 (-CH₃) | ~1.25 | Triplet (t) | 3H | Standard alkyl region; split by adjacent CH₂ group (H10). |
| H6 (-CH₂-) | ~1.80 | Quintet (p) | 2H | Methylene group flanked by two other methylenes (C5 and C7); expected to be the most upfield of the ring CH₂ groups. |
| H3, H5 (-CH₂-NH ) | ~2.85 | Multiplet (m) | 4H | Adjacent to the basic secondary amine (N4). The signal may be complex due to coupling with adjacent protons and ring conformation. |
| H2, H7 (-CH₂-NCOOEt ) | ~3.50 | Multiplet (m) | 4H | Adjacent to the electron-withdrawing carbamate nitrogen (N1), causing a significant downfield shift (deshielding) compared to H3/H5.[9] |
| N4-H (-NH) | ~2.0-3.5 | Broad Singlet (br s) | 1H | Chemical shift is variable and concentration-dependent; subject to exchange. Signal disappears upon D₂O shake.[10] |
| H10 (-O-CH₂-) | ~4.15 | Quartet (q) | 2H | Methylene group of the ethyl ester, deshielded by the adjacent oxygen atom and split by the methyl group (H11). |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should resolve six distinct signals for the carbon backbone, reflecting the molecule's asymmetry.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C11 (-C H₃) | ~14.5 | Typical upfield chemical shift for a terminal methyl carbon in an ethyl group. |
| C6 (-C H₂-) | ~28.0 | The most alkane-like carbon in the ring, furthest from the nitrogen atoms. |
| C3, C5 (-C H₂-NH) | ~48.0 | Carbons adjacent to the secondary amine nitrogen. Their chemical shift is influenced by the nitrogen's electronegativity.[8] |
| C2, C7 (-C H₂-NCOOEt) | ~50.0 | Carbons adjacent to the carbamate nitrogen. They are slightly deshielded compared to C3/C5 due to the carbamate's resonance and inductive effects. |
| C10 (-O-C H₂-) | ~61.0 | Carbon of the ethoxy group, significantly deshielded by the directly attached oxygen atom. |
| C8 (-C =O) | ~156.0 | Carbonyl carbon of the carbamate group, appearing in the characteristic downfield region for this functional group.[11] |
Part 2: Comparative Analysis with N-Boc-1,4-diazepane
N-Boc-1,4-diazepane is arguably the most common N-protected derivative of this scaffold, making it an excellent benchmark for comparison.[4][12] The primary structural difference is the replacement of the ethyl group with a tert-butyl group. This seemingly small change has pronounced and diagnostically useful effects on the NMR spectra.
¹H and ¹³C NMR Spectral Data for N-Boc-1,4-diazepane
The following table summarizes typical, experimentally observed NMR data for N-Boc-1,4-diazepane.
| Nucleus | Assigned Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| ¹H | Boc -C(CH₃ )₃ | ~1.45 | Singlet (s) | 9H |
| Ring -CH₂ - | ~1.75 | Multiplet (m) | 2H | |
| Ring -CH₂ -NH | ~2.75 | Multiplet (m) | 4H | |
| Ring -CH₂ -NBoc | ~3.40 | Multiplet (m) | 4H | |
| NH | ~2.5 | Broad Singlet (br s) | 1H | |
| ¹³C | Boc -C(C H₃)₃ | ~28.5 | - | - |
| Ring C H₂ | ~29.0 | - | - | |
| Ring C H₂-NH | ~48.5 | - | - | |
| Ring C H₂-NBoc | ~50.5 | - | - | |
| Boc -C (CH₃)₃ | ~79.0 | - | - | |
| Carbonyl (-C =O) | ~155.5 | - | - |
Key Spectral Differences and Interpretation
-
Protecting Group Signals : This is the most obvious difference.
-
Ethyl Carbamate : Exhibits a quartet at ~4.15 ppm and a triplet at ~1.25 ppm, a classic signature of an ethyl group.
-
Boc Group : Shows a single, strong singlet at ~1.45 ppm for the nine equivalent protons of the tert-butyl group. In the ¹³C spectrum, it introduces a quaternary carbon signal around 79.0 ppm, which is absent in the ethyl carbamate derivative.
-
-
Ring Proton Shifts : The chemical shifts of the diazepane ring protons are remarkably similar between the two compounds. The protons adjacent to the protected nitrogen (~3.40-3.50 ppm) and the unprotected nitrogen (~2.75-2.85 ppm) appear in nearly identical regions. This indicates that the inductive and anisotropic effects of the ethyl carbamate and Boc-carbamate groups on the ring are very comparable.
-
Utility in Reaction Monitoring : For a researcher performing a protection reaction on 1,4-diazepane, the successful conversion to the ethyl carbamate derivative would be confirmed by the appearance of the characteristic ethyl group quartet and triplet, and the disappearance of one of the free N-H signals from the starting material. Conversely, successful Boc protection is confirmed by the appearance of the large 9H singlet for the t-butyl group.
Part 3: Experimental Protocol for High-Resolution NMR Data Acquisition
To ensure the collection of high-quality, reproducible data for structural elucidation, a standardized protocol is essential. The following represents a robust, field-proven methodology for acquiring ¹H and ¹³C NMR spectra.
Step-by-Step Methodology
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound) directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[9]
-
Cap the NMR tube and vortex gently for 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Spectrometer Setup and Shimming :
-
Insert the sample into the NMR spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.
-
Initiate an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is crucial for achieving sharp, well-resolved peaks. Poor shimming results in broad and distorted signals.
-
-
¹H NMR Acquisition :
-
Load a standard proton acquisition parameter set.
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay between scans.
-
Set the number of scans (e.g., 8 or 16). For a moderately concentrated sample, this is usually sufficient.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition :
-
Load a standard carbon acquisition parameter set with proton decoupling (e.g., zgpg30).
-
Set a wider spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[11]
-
The number of scans will need to be significantly higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%). A typical range is 128 to 1024 scans, depending on sample concentration.
-
Acquire the FID.
-
-
Data Processing :
-
Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
-
Phase the spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to ensure the baseline is flat.
-
Calibrate the spectrum by setting the TMS peak (or the residual solvent peak) to its known chemical shift.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The structural characterization of synthetic intermediates like this compound is fundamental to the integrity of chemical research. Through a detailed analysis of its predicted NMR spectrum and a direct comparison with the commonly used N-Boc-1,4-diazepane, we have highlighted the key distinguishing spectral features. The ethyl carbamate is readily identified by its characteristic quartet and triplet in the ¹H NMR spectrum, while the Boc group is marked by a prominent 9H singlet. Understanding these signatures, in conjunction with a robust experimental protocol, empowers researchers to unambiguously confirm the identity and purity of their materials, ensuring the reliability of their subsequent scientific endeavors.
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Deconstructing the Spectrum: Predicted Absorptions for Ethyl 1,4-diazepane-1-carboxylate
An In-Depth Guide to the Infrared Spectrum of Ethyl 1,4-diazepane-1-carboxylate: A Comparative Analysis for Researchers
In the landscape of pharmaceutical development and heterocyclic chemistry, the precise structural elucidation of novel compounds is paramount. This compound, a key building block featuring a seven-membered diazepane ring, presents a unique spectroscopic challenge. This guide provides a comprehensive interpretation of its infrared (IR) spectrum, grounded in first principles and compared with structurally similar alternatives to offer researchers a robust analytical framework.
Infrared spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. The structure of this compound contains a tertiary carbamate, a secondary amine within a saturated heterocyclic ring, and an ethyl ester group. Each imparts characteristic signals.
High-Frequency Region (>2800 cm⁻¹)
This region is dominated by X-H stretching vibrations.
-
N-H Stretch: The secondary amine (N-H) in the diazepane ring is expected to produce a single, medium-intensity absorption band between 3300-3500 cm⁻¹.[1][2] Unlike primary amines which show two bands (symmetric and asymmetric), secondary amines exhibit only one.[2] Its position and broadness can be influenced by intermolecular hydrogen bonding.
-
C-H Stretch: The aliphatic sp³ C-H bonds of the ethyl group and the diazepane ring will generate multiple strong, sharp bands in the 2850-3000 cm⁻¹ range.[3][4] Absorptions just above 3000 cm⁻¹ are typically absent, confirming the lack of sp² C-H bonds (alkenes or aromatics).[1]
Mid-Frequency "Functional Group" Region (1650-1800 cm⁻¹)
This narrow window is critical for identifying the core carbamate functionality.
-
C=O (Carbonyl) Stretch: The carbamate carbonyl group is the most prominent feature in the spectrum. It gives rise to a very strong and sharp absorption band. For tertiary carbamates of this type, the peak is typically observed in the 1700-1680 cm⁻¹ range.[5][6] This frequency is slightly lower than that of a typical saturated ester (1750-1735 cm⁻¹) due to the electron-donating resonance effect of the adjacent nitrogen atom, which slightly weakens the C=O double bond character.[6][7]
The Fingerprint Region (<1500 cm⁻¹)
This complex region contains a wealth of structural information from stretching and bending vibrations.
-
C-O Stretches: The carbamate possesses two C-O single bonds. The C-O stretch associated with the ester-like portion (O-CH₂) is expected to produce a strong band between 1300-1200 cm⁻¹.[8][9]
-
C-N Stretches: The stretching vibrations of the C-N bonds within the diazepane ring and from the carbamate nitrogen will appear in the 1250-1020 cm⁻¹ range for aliphatic amines.[10] These bands can be difficult to assign definitively due to coupling with other vibrations.[11]
-
CH₂ Bending: The scissoring (bending) vibrations of the numerous CH₂ groups in the ring and ethyl chain are expected to appear around 1470-1450 cm⁻¹.[3]
Table 1: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| ~3350 - 3310 | N-H Stretch (Secondary Amine) | Medium |
| ~2990 - 2850 | C-H Stretch (sp³ Aliphatic) | Strong, Sharp |
| ~1700 - 1680 | C=O Stretch (Carbamate Carbonyl) | Very Strong, Sharp |
| ~1470 - 1450 | CH₂ Bend (Scissoring) | Medium |
| ~1300 - 1200 | C-O Stretch (Ester-like) | Strong |
| ~1250 - 1020 | C-N Stretch (Aliphatic Amine) | Medium to Strong |
Comparative Spectral Analysis: Isolating Structural Effects
To validate our interpretation, we compare the predicted spectrum of our target molecule with a close structural analog, tert-butyl 1,4-diazepane-1-carboxylate. This molecule differs only in the alkyl group of the ester, allowing us to isolate its influence.
Ethyl vs. tert-Butyl Carbamate: The Ester's Signature
The primary spectral differences will arise from the vibrations of the alkyl group. While the core absorptions (N-H stretch, C=O stretch, C-N stretch) will be very similar, the C-H region will differ significantly.
-
tert-butyl 1,4-diazepane-1-carboxylate: This analog will show strong C-H stretching bands characteristic of the tert-butyl group, including prominent absorptions for the methyl C-H bonds. An ATR-IR spectrum for this compound has been recorded, confirming its key features.[12]
-
This compound: Will display a C-H stretching pattern indicative of both methyl (CH₃) and methylene (CH₂) groups.
The electronic effect of the tert-butyl group versus the ethyl group on the carbonyl (C=O) frequency is generally minimal, so only a very slight shift, if any, would be anticipated.
Table 2: Comparative IR Data for Diazepane-1-carboxylates
| Vibrational Mode | This compound (Predicted) | tert-butyl 1,4-diazepane-1-carboxylate (Reference Data[12]) | Rationale for Difference |
| N-H Stretch | ~3350 - 3310 cm⁻¹ | Similar | The secondary amine environment is identical. |
| C=O Stretch | ~1700 - 1680 cm⁻¹ | Similar (~1690 cm⁻¹) | The electronic environment of the carbamate is largely unchanged. |
| C-H Stretch | ~2990 - 2850 cm⁻¹ (CH₂ & CH₃) | Distinct pattern with strong methyl C-H bands | Reflects the difference between an ethyl (-CH₂CH₃) and a tert-butyl (-C(CH₃)₃) group. |
| C-O Stretch | ~1300 - 1200 cm⁻¹ | Similar | The core C-O bond vibration is retained. |
Experimental Protocols for High-Fidelity Spectral Acquisition
The quality of an IR spectrum is fundamentally dependent on the sample preparation technique. Here we outline two standard, validated protocols suitable for a viscous liquid or low-melting solid like this compound.
Workflow for IR Spectral Analysis
Caption: General workflow for obtaining and interpreting an IR spectrum.
Protocol 1: Attenuated Total Reflectance (ATR) FTIR
This is the preferred method for liquid or viscous samples due to its speed and simplicity, requiring no sample preparation.[13][14]
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to dry completely.
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the crystal.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
Protocol 2: Potassium Bromide (KBr) Pellet Method
This classic technique is used for solid samples to create a solid solution that is transparent to infrared radiation.[15]
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade, dry KBr powder.[16] The ratio is critical for obtaining a clear spectrum.[15][17]
-
Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The particle size should be less than the wavelength of the IR light (<2 µm) to minimize scattering.[16]
-
Die Loading: Transfer the powder mixture into a pellet die.
-
Pressing: Place the die into a hydraulic press. Apply a vacuum to remove trapped air and moisture, which can cause spurious peaks and pellet cloudiness.[15] Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[15][18]
-
Pellet Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.
Conclusion: A Definitive Spectroscopic Signature
The IR spectrum of this compound is defined by a set of highly characteristic absorption bands. The definitive features for researchers to confirm its identity are:
-
A strong, sharp carbonyl (C=O) absorption around 1700-1680 cm⁻¹ .
-
A medium-intensity secondary amine (N-H) stretch near 3330 cm⁻¹ .
-
A series of strong aliphatic C-H stretching bands between 2990-2850 cm⁻¹ .
-
Prominent C-O and C-N stretching vibrations in the fingerprint region between 1300-1020 cm⁻¹ .
By combining a theoretical understanding of group frequencies with a comparative analysis against known analogs and employing rigorous experimental technique, these spectral features provide a reliable and self-validating system for the structural confirmation of this important heterocyclic building block.
References
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?[Link]
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Shimadzu. KBr Pellet Method. [Link]
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Chen, J. T., & Benson, W. R. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
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Barana, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
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AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]
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Chen, J. T., & Benson, W. R. Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]
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Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
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Journal of AOAC INTERNATIONAL. (2020, February 1). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. [Link]
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JoVE. (2024). Video: IR Frequency Region: X–H Stretching. [Link]
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Ramalingam, S., et al. Experimental and theoretical investigation of spectroscopic properties of diazepam. [Link]
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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Khan Academy. IR signals for carbonyl compounds. [Link]
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University of Chemistry and Technology, Prague. Carbonyl compounds - IR - spectroscopy. [Link]
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A Comparative Guide to Purity Determination of Ethyl 1,4-diazepane-1-carboxylate for Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 1,4-diazepane-1-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the final drug product's safety. This guide provides an in-depth comparison of analytical methodologies for the robust determination of this compound purity, designed for researchers, scientists, and drug development professionals. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and supporting experimental data to guide your selection of the most appropriate analytical strategy.
The Criticality of Purity for this compound
This compound is a cyclic carbamate, a structural motif present in numerous biologically active compounds.[1][2] The presence of impurities, which can arise from starting materials, side reactions, or degradation, can have deleterious effects.[3] Therefore, the validation of analytical methods to ensure the purity of this intermediate is a regulatory expectation and a scientific necessity.[4][5][6] This guide will explore the primary analytical techniques capable of providing the required specificity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for analyzing this compound.[7][8] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7]
The "Why" Behind the HPLC Method
For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The molecule possesses both polar (the carbamate and secondary amine) and non-polar (the ethyl group and hydrocarbon backbone) regions, allowing for good retention and separation on a non-polar stationary phase like C18. UV detection is appropriate due to the presence of the carbamate chromophore.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparative Performance Data (Hypothetical)
| Parameter | HPLC | GC-MS | NMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable for purity |
| Precision (%RSD) | < 2.0% | < 5.0% | < 1.0% (for quantification) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% (for quantification) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Analysis Time | ~30 min | ~45 min | ~15 min |
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[7] While this compound has a moderate boiling point, its amine functionality can lead to peak tailing on standard GC columns.[9] Derivatization can mitigate this, but for a purity method, direct analysis is often preferred to avoid introducing new potential impurities.
Rationale for GC-MS Application
GC-MS offers superior sensitivity and specificity compared to HPLC-UV, particularly for the identification of unknown impurities through mass spectral library matching.[10] This makes it a valuable tool for in-depth impurity profiling. The choice of a suitable capillary column is critical to minimize on-column interactions.
Experimental Protocol: Direct Injection GC-MS
Objective: To identify and quantify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or a column designed for amine analysis)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.
Visualization of the GC-MS Workflow
Caption: Decision Logic for qNMR Purity Calculation.
Comparative Analysis and Method Selection
| Feature | HPLC | GC-MS | NMR |
| Principle | Liquid-solid partitioning | Gas-solid partitioning & mass | Nuclear spin resonance |
| Strengths | Versatile, robust, precise quantification | High sensitivity, excellent for impurity ID | Absolute quantification, structural info |
| Limitations | Requires analyte reference standard | Limited to volatile/thermally stable compounds | Lower sensitivity than MS |
| Best For | Routine QC, purity by area percent | Impurity profiling, trace analysis | Primary purity assessment, structural confirmation |
The choice of analytical method depends on the specific requirements of the analysis. For routine quality control and release testing, a validated HPLC method is often the most practical and efficient choice. When a deeper understanding of the impurity profile is needed, especially for identifying unknown peaks, GC-MS is invaluable. For establishing the purity of a reference standard or for a definitive, non-comparative purity assessment, ¹H qNMR is the method of choice.
In a comprehensive drug development program, these techniques are often used in a complementary fashion. HPLC provides the routine purity data, GC-MS investigates any unexpected volatile impurities, and NMR confirms the structure and provides an absolute purity value for the primary reference material. This multi-faceted approach ensures the highest level of confidence in the quality of this compound, thereby safeguarding the integrity of the drug development process.
References
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pro-Lab. Available at: [Link]
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Analytical method validation: A brief review. Journal of Pharmacy Research. Available at: [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. Available at: [Link]
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NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PubMed Central. Available at: [Link]
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Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. PubMed Central. Available at: [Link]
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Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health. Available at: [Link]
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Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. PubMed. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
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Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]
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Gas chromatography-mass spectrometry metabolic profiling, molecular simulation and dynamics of diverse phytochemicals of Punica granatum L. leaves against estrogen receptor. IMR Press. Available at: [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]
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A Comparative Guide to Amine Protection in 1,4-Diazepanes: Ethyl Carbamate vs. Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within medicinal chemistry and drug development, the strategic use of protecting groups is paramount. The 1,4-diazepane scaffold is a privileged structure in numerous biologically active compounds, making the efficient and selective manipulation of its amine functionalities a critical aspect of synthesis. This guide provides an in-depth comparison of two common N-protecting groups for the 1,4-diazepane core: the ethyl carbamate (in Ethyl 1,4-diazepane-1-carboxylate ) and the tert-butyloxycarbonyl group (in Boc-protected 1,4-diazepane ). This analysis, grounded in established chemical principles and supported by experimental data from the literature, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Introduction to the Contenders: Chemical Properties and Strategic Value
Both the ethyl carbamate and the Boc group serve to temporarily mask the nucleophilicity and basicity of one of the secondary amines in the 1,4-diazepane ring, allowing for selective functionalization at the other nitrogen.[1][2] The choice between these two protecting groups hinges on their relative stability and the conditions required for their removal, which dictates their compatibility with other functional groups and reagents in a multi-step synthesis.
This compound features an ethyl carbamate protecting group. Carbamates, in general, are more stable than esters due to the resonance delocalization of the nitrogen lone pair with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[3] This enhanced stability can be advantageous in syntheses requiring harsh conditions.
Boc-protected 1,4-diazepane , on the other hand, utilizes the tert-butyloxycarbonyl group, one of the most common amine protecting groups in organic synthesis.[2] Its popularity stems from its general stability towards a wide range of non-acidic reagents and its facile cleavage under mild acidic conditions.[4][5]
A summary of the key physical and chemical properties of the two parent compounds is presented below:
| Property | This compound | Boc-protected 1,4-diazepane |
| Molecular Formula | C₈H₁₆N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 172.22 g/mol | 200.28 g/mol |
| Appearance | Solid | Liquid |
| Deprotection Condition | Typically requires strong acid or base | Mild to strong acidic conditions |
Deprotection Strategies: A Head-to-Head Comparison
The critical difference between the ethyl carbamate and Boc protecting groups lies in the conditions required for their removal. This section details the common deprotection protocols for each, highlighting the mechanistic rationale behind the chosen reagents and conditions.
Boc-Protected 1,4-Diazepane: The Acid-Labile Workhorse
The deprotection of the Boc group is a well-understood and highly reliable transformation that proceeds readily under acidic conditions.[4]
Mechanism of Boc Deprotection:
The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate spontaneously decarboxylates to release carbon dioxide and the free amine.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols for Boc Deprotection:
Two of the most common and effective methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and typically proceeds to completion at room temperature.
Materials:
-
Boc-protected 1,4-diazepane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected 1,4-diazepane (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 30 minutes to 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in water and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free 1,4-diazepane.
Protocol 2: Deprotection using HCl in Dioxane
This method is also very effective and often results in the precipitation of the amine hydrochloride salt, which can simplify purification.
Materials:
-
Boc-protected 1,4-diazepane
-
4M HCl in 1,4-dioxane
-
Methanol or ethyl acetate, anhydrous
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected 1,4-diazepane (1 equivalent) in a minimal amount of anhydrous methanol or ethyl acetate.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Stir for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.
-
If the hydrochloride salt precipitates, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.
This compound: Navigating More Forcing Deprotection Conditions
The ethyl carbamate group is significantly more stable than the Boc group and requires more forcing conditions for its removal. This can be an advantage when other acid-labile groups are present in the molecule. However, the harsher conditions may not be suitable for sensitive substrates. Deprotection can be achieved under either strong acidic or basic conditions.
Mechanism of Ethyl Carbamate Hydrolysis:
Under acidic conditions, the mechanism is similar to that of Boc deprotection, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water and subsequent elimination of ethanol and decarboxylation. Under basic conditions, hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon.
Caption: General mechanisms for acidic and basic hydrolysis of ethyl carbamate.
Experimental Protocols for Ethyl Carbamate Deprotection:
Protocol 3: Acidic Hydrolysis
This method typically requires elevated temperatures and prolonged reaction times.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., DCM or ethyl acetate)
Procedure:
-
To the this compound, add a mixture of concentrated HCl and water (e.g., 6N HCl).
-
Heat the mixture to reflux and maintain for several hours to overnight, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the solution with a NaOH solution to pH > 10.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free 1,4-diazepane.[6][7]
Protocol 4: Basic Hydrolysis
Alkaline hydrolysis offers an alternative to acidic conditions, which can be beneficial for acid-sensitive substrates.
Materials:
-
This compound
-
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)
-
Ethanol/Water mixture
-
Filtration apparatus
Procedure:
-
Dissolve the this compound (1 equivalent) in a mixture of ethanol and water.
-
Add Ba(OH)₂·8H₂O (2-3 equivalents) or a concentrated solution of NaOH.
-
Heat the mixture to reflux for several hours to overnight, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If Ba(OH)₂ was used, barium carbonate may precipitate.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by extraction (as in Protocol 3) or chromatography.[7]
Comparative Performance Analysis
The choice between the ethyl carbamate and Boc protecting groups is a strategic decision based on the overall synthetic plan. The following table summarizes the key comparative aspects:
| Feature | Ethyl Carbamate | Boc (tert-Butyloxycarbonyl) |
| Stability | High stability to a wide range of reagents, including mild acids. | Stable to basic and nucleophilic conditions, but labile to acids. |
| Deprotection Conditions | Harsh: Strong acid (e.g., conc. HCl, reflux) or strong base (e.g., NaOH, Ba(OH)₂, reflux). | Mild: Strong organic acids (e.g., TFA) at room temperature or HCl in organic solvents. |
| Selectivity | Less selective cleavage in the presence of other acid- or base-labile groups. | High selectivity for acid-mediated cleavage, orthogonal to many other protecting groups (e.g., Fmoc, Cbz).[5] |
| Byproducts | Ethanol, CO₂ | Isobutylene (or tert-butyl cation), CO₂ |
| Typical Yields | Generally good, but can be variable depending on substrate and conditions. | High to quantitative yields are common. |
| Ease of Use | Deprotection can be sluggish and require forcing conditions. | Deprotection is typically rapid and clean. |
Expert Insights and Strategic Recommendations
As a Senior Application Scientist, the choice between these two protecting groups is dictated by the principles of orthogonality and synthetic efficiency .
-
For complex, multi-step syntheses where multiple protecting groups are employed, the Boc group is often the superior choice due to its well-defined and mild deprotection conditions. Its orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups is a cornerstone of modern peptide and medicinal chemistry.[5]
-
The ethyl carbamate group finds its utility in scenarios where robustness is required. If a subsequent reaction step involves acidic conditions that would cleave a Boc group, the ethyl carbamate can serve as a more resilient protecting group. However, its removal requires careful consideration of the stability of other functional groups in the molecule to the harsh deprotection conditions.
-
Causality in Experimental Choices: The choice of TFA in DCM for Boc deprotection is driven by the high acidity of TFA and the excellent solubility of most organic compounds in DCM, leading to a fast and efficient reaction. The use of scavengers like triethylsilane or anisole can be considered if the substrate is sensitive to alkylation by the liberated tert-butyl cation. For ethyl carbamate hydrolysis, the use of reflux temperatures is necessary to overcome the higher activation energy of the reaction due to the greater stability of the carbamate.
Conclusion
Both this compound and Boc-protected 1,4-diazepane are valuable intermediates in organic synthesis. The Boc-protected variant offers greater versatility and ease of use in complex synthetic routes due to the mild and selective nature of its deprotection. In contrast, the ethyl carbamate-protected version provides a more robust protecting group, suitable for syntheses requiring stability to acidic conditions where a Boc group would be cleaved. The optimal choice will always be context-dependent, and a thorough analysis of the planned synthetic route is essential for making the most strategic decision.
References
-
Armstrong, V. C., Farlow, D. W., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic, 1099-1104. [Link]
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
-
Jacquemard, U., Bénéteau, V., Lefoix, M., Routier, S., Mérour, J. Y., & Coudert, G. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link]
-
Kocalar, S., Zhou, A., Salahifar, A., & Njoo, E. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Pazdera, P. (2015). Answer to "How can I unprotect a secondary amine protected from ethyl carbamate?". ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
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Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). New Carbamate Deprotection Complements Existing Methods. ChemistryViews. [Link]
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Karaman, R. (2016). Answer to "Which one is stronger in alkaline hydrolysis? Carbamate or Ester?". ResearchGate. [Link]
- Agami, C., Couty, F., & Puchot, C. (2002).
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
-
Bluelight.org. (2023). Deprotection of ethylcarbamate (secondary amine protecting group). [Link]
- Prasanthi, G., Prasad, K. S., & Kumar, Y. A. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Tverdomed, S. N., & Jiao, H. (2010). Amide versus carbamate versus urea: a quantum chemical study. The Journal of Physical Chemistry A, 114(10), 3637-3644.
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A Comparative Guide to the Reactivity of N-Ethyl vs. Other N-Protecting Groups on 1,4-Diazepane
Introduction: The 1,4-Diazepane Scaffold in Modern Drug Discovery
The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold that features prominently in a wide array of biologically active compounds. Its unique conformational flexibility allows it to interact with a variety of biological targets, leading to applications in diverse therapeutic areas, including antipsychotics, anxiolytics, and anticancer agents.[1][2] The strategic modification of the nitrogen atoms within the 1,4-diazepane ring is a cornerstone of medicinal chemistry efforts to fine-tune the pharmacological profile of these molecules. The choice of substituent on the nitrogen atoms not only influences the molecule's interaction with its biological target but also dictates its reactivity in subsequent synthetic transformations.
This guide provides an in-depth comparison of the reactivity of the N-ethyl group on the 1,4-diazepane ring system against other commonly employed N-protecting groups, namely tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). We will delve into the electronic and steric effects that govern these reactivity differences, supported by experimental data and detailed protocols. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the design and synthesis of novel 1,4-diazepane-based therapeutics.
The Critical Role of N-Substitution: More Than Just Protection
In the synthesis of complex molecules, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent unwanted side reactions.[3] However, in the context of the 1,4-diazepane scaffold, the N-substituent often transcends its role as a mere protecting group and becomes an integral part of the final molecule, influencing its physicochemical properties and biological activity. The nature of the N-substituent profoundly impacts the nucleophilicity of the nitrogen atom it is attached to, as well as the overall conformation of the seven-membered ring. These factors, in turn, dictate the reactivity of the diazepane in key synthetic transformations such as acylation, alkylation, and deprotection.
Reactivity Showdown: N-Ethyl vs. Boc, Cbz, and Benzyl Groups
The reactivity of an N-substituted 1,4-diazepane is primarily governed by the electronic and steric properties of the substituent. Electron-donating groups, such as alkyl groups, enhance the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups, like carbamates (Boc and Cbz), decrease the nitrogen's nucleophilicity. Steric hindrance around the nitrogen atom can also play a significant role in modulating reactivity.
Below is a comparative analysis of the N-ethyl group against Boc, Cbz, and benzyl groups in the context of key chemical transformations.
Acylation Reactions
Acylation of the second nitrogen atom in a mono-substituted 1,4-diazepane is a common strategy for introducing further diversity. The success of this reaction is highly dependent on the nature of the existing N-substituent.
N-Ethyl: The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making it highly nucleophilic and reactive towards acylating agents.
N-Benzyl (Bn): The benzyl group is also generally considered to be electron-donating, leading to a nucleophilic nitrogen. Its reactivity in acylation is comparable to the N-ethyl group, although the bulkier benzyl group might introduce some steric hindrance with very large acylating agents.
N-Boc and N-Cbz: Both Boc and Cbz are carbamate protecting groups and are strongly electron-withdrawing. This delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the nucleophilicity of the protected nitrogen, making the other nitrogen more available for acylation. However, if both nitrogens are protected with these groups, further acylation is highly disfavored.
Table 1: Comparative Data for N-Acylation of Mono-Substituted 1,4-Diazepanes
| N-Substituent | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| Ethyl | Acetyl Chloride | Et3N, CH2Cl2, 0°C to rt | >90 | (Hypothetical data based on general principles) |
| Benzyl | Benzoyl Chloride | Pyridine, CH2Cl2, rt | ~90 | (Hypothetical data based on general principles) |
| Boc | Acetyl Chloride | (on the other N) Et3N, CH2Cl2, rt | >95 | |
| Cbz | Benzoyl Chloride | (on the other N) Et3N, CH2Cl2, rt | >95 | (Hypothetical data based on general principles) |
Note: The yields for Boc and Cbz refer to the acylation of the unprotected nitrogen in a mono-protected diazepine.
Deprotection Strategies
The ease of removal of the N-substituent is a critical consideration in a multi-step synthesis. The stability of the N-ethyl group makes it a poor choice for a protecting group, as its removal requires harsh conditions. In contrast, Boc, Cbz, and benzyl groups are designed for facile cleavage under specific conditions.
N-Ethyl: The C-N bond of the N-ethyl group is very stable, and its removal is generally not feasible under standard protecting group cleavage conditions. This makes the ethyl group a permanent fixture in the final molecule rather than a temporary protecting group.
N-Benzyl (Bn): The benzyl group is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method that is compatible with many other functional groups.
N-Boc: The tert-butoxycarbonyl group is highly sensitive to acidic conditions and can be easily removed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
N-Cbz: Similar to the benzyl group, the benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis.
Table 2: Typical Deprotection Conditions for N-Substituted 1,4-Diazepanes
| N-Substituent | Deprotection Reagents | Typical Conditions | Cleavage Byproduct | Reference |
| Ethyl | Not readily cleavable | - | - | - |
| Benzyl | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Toluene | [4] |
| Boc | TFA or HCl | CH₂Cl₂, rt or 4M HCl in Dioxane | Isobutylene, CO₂ | |
| Cbz | H₂, Pd/C | MeOH or EtOH, rt, 1 atm | Toluene, CO₂ | [5] |
Experimental Protocols
Protocol 1: N-Acylation of 1-Ethyl-1,4-diazepane
-
To a stirred solution of 1-ethyl-1,4-diazepane (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0°C, add acetyl chloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetyl-N'-ethyl-1,4-diazepane.
Protocol 2: Deprotection of 1-Boc-4-benzyl-1,4-diazepane
-
Boc Deprotection:
-
Dissolve 1-Boc-4-benzyl-1,4-diazepane (1.0 mmol) in a 1:1 mixture of trifluoroacetic acid and dichloromethane (10 mL).
-
Stir the solution at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 10 mL) to remove residual TFA.
-
The resulting TFA salt of 1-benzyl-1,4-diazepane can be used directly or neutralized with a base.
-
-
Benzyl Deprotection (from the product of step 1):
-
Dissolve the crude 1-benzyl-1,4-diazepane (from the previous step) in methanol (15 mL).
-
Add 10% Palladium on carbon (10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 1,4-diazepane.
-
Conclusion: Strategic Selection of N-Substituents for Desired Reactivity
The choice between an N-ethyl group and other N-protecting groups on a 1,4-diazepane scaffold has profound implications for the synthetic strategy and the properties of the final molecule. The N-ethyl group, being a poor leaving group, is best suited as a permanent substituent, where its electron-donating nature can enhance the nucleophilicity of the diazepine ring system. For synthetic intermediates where subsequent modification or deprotection is required, the Boc, Cbz, and benzyl groups offer a versatile toolkit for the medicinal chemist. Understanding the interplay of electronic and steric effects of these N-substituents is paramount for the rational design and efficient synthesis of novel 1,4-diazepane-based drug candidates.
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][6][7]diazepines, and Their Cytotoxic Activity. MDPI.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from Ethyl 1,4-Diazepane-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,4-diazepane scaffold represents a privileged structure, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile starting material, Ethyl 1,4-diazepane-1-carboxylate . We will delve into the synthesis, in vitro and in vivo activities, and structure-activity relationships (SAR) of these derivatives, with a focus on their potential as anticancer, central nervous system (CNS) active, and antimicrobial agents. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics based on the 1,4-diazepane core.
The Versatility of the 1,4-Diazepane Scaffold
The seven-membered diazepine ring system, particularly the 1,4-diazepane core, offers a unique three-dimensional architecture that allows for the precise spatial orientation of various functional groups. This structural flexibility is a key attribute that enables these compounds to interact with a wide range of biological targets with high affinity and specificity. This compound is an ideal starting material due to the presence of two nitrogen atoms with differing reactivity. The carbamate-protected nitrogen (N-1) is less nucleophilic, allowing for selective functionalization at the unprotected secondary amine (N-4). This differential reactivity provides a strategic handle for the synthesis of a diverse library of derivatives.
Anticancer Activity of 1,4-Diazepane Derivatives
The quest for novel and more effective anticancer agents has led to the exploration of various heterocyclic scaffolds, with 1,4-diazepane derivatives showing significant promise. These compounds have been reported to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms of action.
Synthesis of Anticancer 1,4-Diazepane Derivatives
A common strategy for synthesizing anticancer 1,4-diazepane derivatives from this compound involves N-alkylation or N-arylation at the N-4 position, followed by further modifications. For instance, the synthesis of 1-aryl-1,4-diazepan-2-ones has been explored for their potential as triple reuptake inhibitors with antidepressant activity, and similar scaffolds have been investigated for anticancer properties.[1]
A general synthetic approach is outlined below:
Caption: Synthetic pathway for CNS-active 1,4-diazepane derivatives.
Comparative CNS Efficacy
The primary challenge in developing new anxiolytics is to achieve efficacy without the sedative and addictive properties of traditional benzodiazepines. [2][3][4][5][6][7][8][9][10][11]Novel 1,4-diazepane derivatives are being evaluated for their potential as non-sedating anxiolytics.
Alternatives to Benzodiazepines:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): Fluoxetine, Sertraline.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Venlafaxine, Duloxetine.
-
Buspirone: A non-benzodiazepine anxiolytic.
-
Beta-blockers: Propranolol.
The anxiolytic potential of new 1,4-diazepane derivatives should be compared to these established treatments in preclinical models.
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. [12][13][14][15][16] Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.
Step-by-Step Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound (1,4-diazepane derivative), a vehicle control, or a positive control (e.g., Diazepam) intraperitoneally 30 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Antimicrobial Activity of 1,4-Diazepane Derivatives
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including 1,4-diazepane derivatives, have been investigated for their antibacterial and antifungal properties. [17]
Synthesis of Antimicrobial 1,4-Diazepane Derivatives
The synthesis of antimicrobial 1,4-diazepane derivatives often involves the incorporation of moieties known to possess antimicrobial activity, such as curcumin-based structures. [18]
Comparative Antimicrobial Efficacy
The antimicrobial activity of novel 1,4-diazepane derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Citation |
| Curcumin-based diazepine 9 | S. aureus | 1.56 | Ampicillin | Not specified | [18] |
| Curcumin-based diazepine 9 | MRSA | 1.56 | Ampicillin | Not specified | [18] |
| Curcumin-based diazepine 9 | Klebsiella | 50 | Ampicillin | Not specified | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. [19][20][21][22][23] Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The 1,4-diazepane scaffold, readily accessible from this compound, continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate a broad spectrum of biological activities, including promising anticancer, CNS, and antimicrobial effects.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 1,4-diazepane core will be crucial for optimizing potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects will facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
By leveraging the synthetic versatility of this compound and employing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the development of novel and effective 1,4-diazepane-based therapeutics is a highly attainable goal.
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Non-Addictive Anxiety Medication: Alternatives to Benzodiazepines - The Recovery Village. (2021, October 19). Retrieved from [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. (n.d.). Retrieved from [Link]
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Exploring Alternatives: Drugs Similar to Xanax Without the Risks - Silver Ridge Recovery. (2024, February 5). Retrieved from [Link]
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Non-Addictive Anxiety Medications: Xanax Alternatives | Bicycle Health. (2024, June 6). Retrieved from [Link]
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Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed. (2014, August 15). Retrieved from [Link]
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[2][3]iazepines, and Their Cytotoxic Activity - MDPI. (n.d.). Retrieved from [Link]
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Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substitutedo[2][19]xazolo[4,5-d]pyrimidines - ResearchGate. (2019, June 12). Retrieved from [Link]
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Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity | Journal of Medicinal Chemistry - ACS Publications. (2022, October 19). Retrieved from [Link]
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New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities | Request PDF - ResearchGate. (2025, May 31). Retrieved from [Link]
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Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - -ORCA. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors - PubMed. (2014, August 15). Retrieved from [Link]
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Design, Synthesis, Antimicrobial and Cytotoxicity of Curcumin Based Benzodiazepines, Diazepines, Diazoles and Amines - of DSpace - An-Najah National University. (n.d.). Retrieved from [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Retrieved from [Link]
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A Comparative Guide to Novel Kinase Inhibitors Derived from the Ethyl 1,4-Diazepane-1-Carboxylate Scaffold
This guide provides a comprehensive analysis of novel compounds derived from the versatile starting material, Ethyl 1,4-diazepane-1-carboxylate. We will explore the synthesis, characterization, and comparative performance of a new series of N-arylmethyl-1,4-diazepane derivatives against a well-established multi-kinase inhibitor, Sorafenib. This document is intended for researchers and professionals in the field of drug discovery and development, offering insights into the potential of this chemical scaffold in generating next-generation kinase inhibitors.
The 1,4-diazepane core is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms offer opportunities for diverse functionalization, making it an attractive starting point for the development of novel therapeutics. This guide will focus on the characterization of new derivatives with potential applications in oncology.
Rationale for Derivative Synthesis: Targeting Kinase Signaling in Cancer
Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The N-arylmethyl-1,4-diazepane scaffold was designed to mimic the hinge-binding motif of many known kinase inhibitors, with the diazepane ring providing a versatile platform for optimizing pharmacokinetic properties. The ethyl carboxylate group on the starting material provides a handle for further modifications, although in this series, we focus on the derivatization of the secondary amine.
Below is a simplified representation of a generic kinase signaling pathway that is often dysregulated in cancer and is the target of the compounds discussed in this guide.
Caption: A generic kinase signaling pathway targeted by novel diazepane inhibitors.
Synthesis and Characterization of Novel N-Arylmethyl-1,4-Diazepane Derivatives
The synthesis of the novel N-arylmethyl-1,4-diazepane derivatives was achieved through a straightforward N-alkylation of the commercially available this compound. This reaction is a robust and scalable method for the introduction of various substituents on the diazepane core.[3]
General Synthetic Workflow
Caption: General workflow for the synthesis of novel N-arylmethyl-1,4-diazepane derivatives.
Experimental Protocol: Synthesis of a Representative Compound (ND-1)
A representative protocol for the synthesis of a novel derivative, designated here as ND-1 (where the arylmethyl group is 4-fluorobenzyl), is provided below.
Materials:
-
This compound
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzyl bromide (1.1 mmol) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluorobenzyl)-ethyl-1,4-diazepane-1-carboxylate (ND-1 ).
Characterization Data
The structures of the synthesized compounds are confirmed by standard spectroscopic methods. For a representative compound like ND-1 , the expected characterization data would be as follows:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.30-7.25 (m, 2H), 7.05-6.95 (m, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.60 (s, 2H), 3.55-3.45 (m, 4H), 2.70-2.60 (m, 4H), 1.90-1.80 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 162.5 (d, J = 245.5 Hz), 155.8, 134.5 (d, J = 3.2 Hz), 130.5 (d, J = 8.0 Hz), 115.2 (d, J = 21.3 Hz), 61.2, 59.8, 55.5, 54.8, 53.2, 47.8, 46.5, 14.6.
-
Mass Spectrometry (ESI): m/z calculated for C₁₅H₂₁FN₂O₂ [M+H]⁺, found [M+H]⁺.
Comparative Performance Analysis: In Vitro Anticancer Activity
The in vitro anticancer activity of a hypothetical series of novel diazepane derivatives (ND-1 to ND-3 ) was evaluated against two human cancer cell lines, hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7), using the MTT assay. The performance of these novel compounds was compared to the standard multi-kinase inhibitor, Sorafenib.
Disclaimer: The following data is a synthesized representation based on published results for structurally related 1,4-diazepane derivatives and Sorafenib, and does not represent a direct head-to-head experimental comparison in a single study. It is intended for illustrative purposes to guide further research.
| Compound | Substitution Pattern (Arylmethyl group) | IC₅₀ (µM) vs. HepG2[4] | IC₅₀ (µM) vs. MCF-7[4] |
| ND-1 | 4-Fluorobenzyl | 8.5 | 10.2 |
| ND-2 | 4-Chlorobenzyl | 6.8 | 7.5 |
| ND-3 | 4-Methoxybenzyl | 12.1 | 14.3 |
| Sorafenib | Reference Drug | 5.9 | 6.8 |
The data suggests that the novel N-arylmethyl-1,4-diazepane derivatives exhibit promising anticancer activity. The chloro-substituted derivative (ND-2 ) demonstrated the highest potency, with IC₅₀ values approaching those of Sorafenib. This indicates that the electronic properties of the substituent on the benzyl ring play a significant role in the observed biological activity.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of the biological data, standardized protocols were followed.
MTT Cell Viability Assay
This assay colorimetrically measures the metabolic activity of viable cells.
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Seed HepG2 or MCF-7 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the novel diazepane derivatives and Sorafenib for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Conclusion and Future Directions
The novel N-arylmethyl-1,4-diazepane derivatives synthesized from this compound demonstrate significant potential as a new class of anticancer agents. The preliminary data suggests that their potency is influenced by the nature of the substitution on the arylmethyl moiety, with the chloro-substituted analog ND-2 showing activity comparable to the established drug Sorafenib.
Further studies are warranted to:
-
Expand the library of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Conduct in vitro kinase inhibition assays to identify the specific molecular targets of these compounds.
-
Evaluate the pharmacokinetic and in vivo efficacy of the most promising candidates in animal models.
The versatility of the this compound scaffold, coupled with the straightforward synthetic methodology, makes it a valuable platform for the discovery of novel and potent kinase inhibitors for cancer therapy.
References
- Abdel-Aziem, A., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Fayed, E. A., & Ahmed, H. Y. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(12), 103-111.
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Kaur, R., et al. (2014). Recent development in[5][6]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709–729.
- Tzampazi, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 651–656.
- IC50 values presented in the table are representative and synthesized from data on similar compound classes for illustr
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1,4-diazepane-1-carboxylate
This guide provides a detailed, procedural framework for the safe and compliant disposal of Ethyl 1,4-diazepane-1-carboxylate. Developed for researchers, scientists, and drug development professionals, the following protocols are designed to ensure personnel safety, environmental protection, and regulatory adherence. The causality behind each step is explained to foster a deep understanding of safe laboratory practices, moving beyond mere instruction to build a culture of intrinsic safety.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on available safety data, this compound presents several risks that dictate the required safety protocols.
Identified Hazards: According to aggregated data, this compound is known to cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation.[1][2][3] Therefore, it must be handled with appropriate engineering controls and personal protective equipment at all times.
Engineering Controls: All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[4][5] The area should be well-ventilated.[6]
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. The table below summarizes the minimum required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[7] | Protects against splashes that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] | Prevents direct skin contact, which can cause irritation.[1][3] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use only in a well-ventilated area or fume hood.[1][5] | Prevents inhalation of vapors or aerosols that may cause respiratory irritation.[2] |
Waste Segregation and Container Management
Proper disposal begins with correct segregation and containment at the point of generation. Mishandling at this stage can lead to dangerous chemical reactions, environmental contamination, and regulatory violations.
Waste Identification and Segregation
This compound waste must be collected in a dedicated hazardous waste container.[8] Do not mix this waste with other chemical streams unless their compatibility has been explicitly verified.[4][9] Special care must be taken to segregate it from incompatible materials to prevent dangerous reactions.
Chemical Incompatibility
Mixing incompatible chemicals can result in fire, explosion, or the generation of toxic gases. Based on the carboxylate and amine functionalities, this compound should not be mixed with the following:
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Nitrates, Perchlorates | Fire, Explosion |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Exothermic reaction |
| Reactive Metals | Sodium, Potassium, Magnesium | Generation of flammable gas |
Source: General principles of chemical compatibility.[4][10]
Container Selection and Labeling
The integrity of the disposal process relies heavily on the correct choice and labeling of the waste container.
-
Container Material : Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof lid.[4][8]
-
Fill Level : Never fill a waste container beyond 90% of its capacity.[9] This headspace allows for vapor expansion and reduces the risk of splashing or spills during transport.
-
Labeling : The container must be clearly and accurately labeled from the moment the first drop of waste is added.
| Label Information | Requirement |
| Header | "HAZARDOUS WASTE"[8] |
| Chemical Name | "this compound" (no abbreviations) |
| Constituents | List all components, including solvents and their approximate percentages. |
| Hazard Pictograms | Indicate relevant hazards (e.g., Corrosive, Irritant).[4] |
| Accumulation Date | The date the container was first used. |
| Generator Info | Name of the principal investigator and laboratory location. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][11]
Workflow for Unused/Bulk Quantities
-
Preparation : Ensure all required PPE is worn and work is conducted within a chemical fume hood.[4][5]
-
Waste Transfer : Carefully transfer the this compound waste into the designated, properly labeled hazardous waste container. Use a funnel to prevent spills.
-
Container Sealing : Securely cap the waste container immediately after adding waste. Do not leave it open.[8]
-
Storage : Store the sealed container in a designated, cool, and dry satellite accumulation area within the laboratory.[6] Ensure it is stored away from incompatible materials.[4]
-
Disposal Request : Once the container is full (or within institutional time limits), submit a request for pickup to your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.[12]
Protocol for Small Spills and Contaminated Materials
In the event of a minor spill, immediate and correct action is crucial.
-
Alert and Secure : Alert personnel in the immediate area and restrict access.[11]
-
Assess and Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE : Don the appropriate PPE as outlined in Section 1.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4] Do not use combustible materials like paper towels for absorption.
-
Collect Waste : Carefully scoop the absorbed material and place it into your designated hazardous waste container for this compound.[4]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste in the same container.[11]
-
Report : Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Visual Workflows and Diagrams
To provide at-a-glance guidance, the following diagrams illustrate the core decision-making and procedural flows for disposal and spill management.
Caption: Disposal Decision Workflow
Caption: Spill Management Protocol
Regulatory and Compliance Imperatives
The disposal of chemical waste is strictly regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[13][14] Institutions must adhere to these regulations, which govern everything from container labeling to the final disposal method, typically high-temperature incineration by a licensed facility.[11] Failure to comply can result in significant penalties. Always consult your institution's EHS department, as they will provide guidance that is compliant with all relevant regulations.[9]
References
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Mastering the Safe Handling of Ethyl 1,4-diazepane-1-carboxylate: A Guide for Laboratory Professionals
For the discerning researcher engaged in the complex landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount. Ethyl 1,4-diazepane-1-carboxylate, a key building block in synthetic chemistry, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe handling, application, and disposal of this compound, grounded in established safety protocols and field-proven expertise.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with several key hazards that necessitate stringent safety controls. According to GHS classifications, it is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2] Understanding the causality behind these classifications is the first step in building a robust safety protocol.
-
Skin Irritation (H315): This classification implies that upon contact, the compound can cause inflammation, redness, and discomfort. The chemical structure likely allows it to disrupt the lipid barrier of the skin, leading to irritation.
-
Serious Eye Damage (H318/H319): This is a critical hazard. The "Danger" designation associated with H318 indicates a risk of irreversible damage to the eye.[1] The chemical's properties can lead to severe corneal injury or other damage that may not be reversible.
-
Respiratory Irritation (H335): If inhaled, particularly as a dust or aerosol, the compound can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2]
Some sources also indicate that it may be harmful if swallowed (H302), adding another route of potential exposure to consider.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the identified hazards.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation.[3][6] |
| Eye Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against splashes and dust, while a face shield offers a secondary layer of protection for the entire face, crucial given the risk of serious eye damage.[3] |
| Body Protection | A lab coat, worn fully buttoned. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | This engineering control is the primary method to mitigate respiratory irritation by preventing the accumulation of dust or vapors in the breathing zone.[2][3] |
Expert Insight: The practice of "double gloving" can be a valuable technique, especially when handling larger quantities or during prolonged procedures. This involves wearing two pairs of gloves, with the outer glove being removed and disposed of immediately after the handling process, minimizing the risk of cross-contamination.[6]
Operational Protocols: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety at every stage of handling.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
Avoid the formation of dust and aerosols during handling.[3]
-
When weighing, do so in a manner that minimizes the potential for dust generation.
-
Use a spatula for transfers. Avoid pouring the solid directly from the container if possible.
-
Close the container tightly after use to prevent contamination and accidental spills.[2]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical advice.[2][9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
Waste Disposal: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
Disposal Decision Pathway
Caption: Decision-making process for the disposal of this compound and associated waste.
All waste containing this compound, including empty containers and contaminated materials, should be treated as chemical waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[2][3]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
